5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
5-chloro-1,3-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-3-4(6(8)11)5(7)10(2)9-3/h1-2H3,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSKLGKDBGHLJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)N)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329283 | |
| Record name | 5-chloro-1,3-dimethylpyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818806 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
204251-18-3 | |
| Record name | 5-chloro-1,3-dimethylpyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound featuring a pyrazole core. The pyrazole ring system is a valuable scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] This guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide, offering insights for its application in research and drug development.
Chemical Structure and Properties
The chemical structure of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide consists of a 1,3-dimethyl-1H-pyrazole ring substituted with a chlorine atom at the 5-position and a carboxamide group at the 4-position.
Molecular Formula: C₁₂H₁₂ClN₃O[3]
Molecular Weight: 249.69 g/mol [3]
IUPAC Name: 5-chloro-1,3-dimethyl-N-phenylpyrazole-4-carboxamide[3]
CAS Number: 64174-45-4[3]
Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide
The synthesis of pyrazole carboxamides can be achieved through various synthetic routes.[1][2][4] A common and effective method involves the Vilsmeier-Haack reaction to introduce a formyl group onto a pyrazole precursor, followed by oxidation and amidation.
A Generalized Synthetic Pathway
A plausible synthetic route to the title compound starts from 1,3-dimethyl-2-pyrazolin-5-one. The Vilsmeier-Haack reaction, employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group and a chlorine atom to yield 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[5][6][7] Subsequent oxidation of the aldehyde to a carboxylic acid, followed by amidation, would yield the final product.
Caption: Generalized synthetic workflow for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide.
Detailed Experimental Protocol: Vilsmeier-Haack Reaction for Intermediate Synthesis
This protocol describes the synthesis of the key intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[5][6]
Warning: This procedure involves hazardous chemicals and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
1,3-dimethyl-2-pyrazolin-5-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice water
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-neck flask, add DMF and cool to 0°C in an ice bath.
-
Slowly add POCl₃ dropwise to the DMF while stirring. Maintain the temperature at 0°C.
-
After the addition is complete, stir the mixture for an additional 20 minutes at 0°C.
-
Slowly add 1,3-dimethyl-2-pyrazolin-5-one to the mixture.
-
Raise the temperature to 80-90°C and continue the reaction, monitoring its progress using Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.[6]
Structural Characterization
Confirmation of the chemical structure of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide is achieved through a combination of spectroscopic techniques.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two methyl groups on the pyrazole ring and the protons of the carboxamide group. The chemical shifts will be influenced by the surrounding electron-withdrawing groups. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the methyl groups, and the carbonyl carbon of the carboxamide group. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the amide, N-H stretching of the amide, and C-Cl stretching. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom. |
Applications in Research and Drug Development
Pyrazole carboxamides are a well-established class of compounds with significant biological activity.[1][2][8] Specifically, they are known to act as succinate dehydrogenase inhibitors (SDHIs), which are effective fungicides.[8] The structural features of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility as an intermediate in the synthesis of fungicides has been noted.[5]
Safety and Handling
As with all laboratory chemicals, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide and its synthetic precursors should be handled with care. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This technical guide provides a foundational understanding of the chemical structure, synthesis, and characterization of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide. The synthetic protocols and characterization data presented herein offer a practical resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development. The versatile pyrazole scaffold continues to be a source of novel bioactive compounds, and a thorough understanding of its derivatives is crucial for future innovation.
References
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]
-
Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135. Available at: [Link]
-
MDPI. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Available at: [Link]
-
Royal Society of Chemistry. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Available at: [Link]
-
Bentham Science. Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Available at: [Link]
-
Royal Society of Chemistry. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Available at: [Link]
-
ACS Publications. Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae. Available at: [Link]
-
J-Stage. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Available at: [Link]
-
MDPI. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available at: [Link]
-
PubChem. 5-Chloro-1,3-dimethyl-n-phenyl-1h-pyrazole-4-carboxamide. Available at: [Link]
-
National Institutes of Health. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]
-
MDPI. 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Available at: [Link]
-
Wikidata. 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide. Available at: [Link]
-
Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. 5-Chloro-1,3-dimethyl-n-phenyl-1h-pyrazole-4-carboxamide | C12H12ClN3O | CID 73028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. guidechem.com [guidechem.com]
- 6. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Application of Carboxamide Derivatives from Poly(acrylamide-co-acrylic acid)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of carboxamide derivatives based on the versatile copolymer Poly(acrylamide-co-acrylic acid), identified by CAS number 27006-76-4. This copolymer serves as a foundational platform for creating advanced functional materials, particularly for applications in drug development and biomedicine. The guide details the principles and protocols for modifying the pendent carboxylic acid groups of the copolymer backbone to form stable amide linkages, thereby enabling the covalent conjugation of therapeutic agents, targeting moieties, and other functional molecules. We delve into the causality behind key experimental choices, present self-validating protocols for synthesis and purification, and provide methods for robust physicochemical characterization. The potential of these derivatized polymers in creating sophisticated drug delivery systems, such as stimuli-responsive hydrogels and targeted drug-polymer conjugates, is explored with a focus on practical application for researchers, scientists, and drug development professionals.
Introduction: The Core Polymer (CAS 27006-76-4)
The polymer designated by CAS number 27006-76-4 is Poly(acrylamide-co-acrylic acid), a random copolymer synthesized from acrylamide and acrylic acid monomers.[1][2] This hydrogel-forming polymer is a cornerstone material in various biomedical applications, including drug delivery and tissue engineering, owing to its high water content, biocompatibility, and tunable properties.[3][4][5] The structure contains two key functional groups along its backbone:
-
Carboxamide groups (-CONH₂) from the acrylamide units, which contribute to hydrophilicity and mechanical strength.[1]
-
Carboxylic acid groups (-COOH) from the acrylic acid units, which impart pH-sensitivity and provide reactive handles for chemical modification.[6]
The ability to form new carboxamide derivatives stems from the reactivity of these carboxylic acid groups. By covalently coupling amine-containing molecules to these sites, the copolymer can be transformed into a bespoke functional material. This derivatization is a critical strategy for:
-
Covalently attaching therapeutic drugs to create polymer-drug conjugates.
-
Immobilizing targeting ligands (e.g., peptides, antibodies) for site-specific delivery.
-
Introducing new cross-linking points to modulate the physical properties of hydrogels.
-
Tuning the overall hydrophilicity, charge, and biological interactions of the polymer.
This guide focuses on the most robust and widely adopted method for this transformation: carbodiimide-mediated coupling chemistry.
Synthesis of the Core Copolymer
The foundation of any derivatization strategy is a well-characterized starting polymer. Poly(acrylamide-co-acrylic acid) is typically synthesized via free-radical polymerization in an aqueous solution.[7] The ratio of the two monomers can be adjusted to control the density of carboxylic acid groups available for subsequent derivatization.
Rationale for Experimental Design
-
Initiator System: A redox initiator system, such as ammonium persulfate (APS) and N,N,N′,N′-tetramethylethylenediamine (TEMED), is often chosen for its ability to efficiently generate radicals at moderate temperatures (room temperature to 70°C). This avoids harsh conditions that could damage the monomers.
-
Cross-linker: A small amount of a cross-linking agent like N,N'-methylenebisacrylamide (MBA) is included to form a three-dimensional hydrogel network.[1][7] The concentration of MBA directly controls the swellability and mechanical properties of the resulting hydrogel.
-
Inert Atmosphere: The reaction is conducted under a nitrogen or argon atmosphere to prevent oxygen, a potent radical scavenger, from inhibiting the polymerization process.[3]
Experimental Protocol: Synthesis of Poly(acrylamide-co-acrylic acid) Hydrogel
-
Monomer Solution Preparation: In a round-bottom flask, dissolve acrylamide (e.g., 7.1 g, 0.1 mol) and acrylic acid (e.g., 2.16 g, 0.03 mol) in deionized water (e.g., 100 mL).
-
Cross-linker Addition: Add N,N'-methylenebisacrylamide (MBA) (e.g., 0.154 g, 1 mmol) to the monomer solution and stir until fully dissolved.
-
Inerting the System: Seal the flask and purge the solution with dry nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Initiation: While maintaining the nitrogen atmosphere, add ammonium persulfate (APS) (e.g., 0.228 g, 1 mmol) followed by TEMED (e.g., 150 µL) to initiate the polymerization.
-
Polymerization: Stir the reaction mixture at 60-70°C for 4-6 hours. A significant increase in viscosity, leading to gel formation, indicates successful polymerization.[3]
-
Purification: Cut the resulting hydrogel into smaller pieces and immerse in a large volume of deionized water for 72 hours, changing the water every 12 hours. This process, known as dialysis, removes unreacted monomers, initiator fragments, and other impurities.
-
Lyophilization: Freeze the purified hydrogel and dry it under vacuum using a lyophilizer (freeze-dryer) to obtain a porous, solid material ready for derivatization.
Synthesis of Carboxamide Derivatives via EDC/NHS Chemistry
The most prevalent method for forming amide bonds between a carboxylic acid and a primary amine under mild aqueous conditions is through the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[8][9]
Mechanistic Causality: Why EDC and NHS?
-
EDC (The Activator): EDC reacts with the carboxylic acid groups on the polymer backbone to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in water and prone to hydrolysis, which would regenerate the original carboxylic acid.
-
NHS (The Stabilizer): To improve efficiency, NHS is added. It rapidly reacts with the O-acylisourea intermediate to form a more stable NHS-ester.[8][10] This semi-stable intermediate is less susceptible to hydrolysis than the O-acylisourea, providing a larger window for the desired amine to react.[9] It is important to note that on poly(acrylic acid) backbones, this activation can also lead to the formation of anhydride side products, though the NHS-ester is the dominant productive intermediate.[8]
-
The Amine (The Nucleophile): The amine-containing molecule of interest (drug, peptide, etc.) then attacks the NHS-ester, displacing NHS and forming a stable, covalent amide bond.
This two-step, one-pot reaction is highly efficient and proceeds at physiological pH, making it ideal for conjugating sensitive biomolecules.
Workflow for Carboxamide Derivative Synthesis
Below is a diagram illustrating the logical flow of the synthesis and purification process.
Caption: Workflow for EDC/NHS-mediated synthesis of carboxamide derivatives.
Detailed Protocol: Conjugation of a Model Amine
This protocol describes the conjugation of a generic primary amine (R-NH₂) to the Poly(acrylamide-co-acrylic acid) backbone.
-
Polymer Hydration: Swell a known mass of the lyophilized copolymer (e.g., 100 mg) in a suitable buffer. A 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0) is ideal, as this pH is optimal for EDC/NHS chemistry.
-
Reagent Preparation: Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 15 mg/mL) in the same MES buffer. Prepare a solution of the amine-containing molecule (R-NH₂) in a compatible solvent (preferably the MES buffer).
-
Activation Step: To the swollen polymer solution, add NHS to a final concentration of 5 mM. Mix gently. Immediately add EDC to a final concentration of 10 mM. A molar excess of EDC/NHS over the available carboxylic acid groups is used to drive the reaction.
-
Activation Reaction: Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
-
Conjugation Step: Add the amine-containing molecule (R-NH₂) to the activated polymer solution. The molar ratio of amine to carboxylic acid groups should be optimized for the desired degree of substitution.
-
Conjugation Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.
-
Purification: Transfer the reaction mixture to a dialysis membrane (e.g., 10-14 kDa MWCO) and dialyze against a large volume of deionized water for 48-72 hours, with frequent water changes. This removes unreacted amine, EDC/NHS byproducts (e.g., N-acylurea), and salts.
-
Isolation: Freeze and lyophilize the purified solution to obtain the final carboxamide-derivatized polymer as a dry, porous solid.
Physicochemical Characterization of Derivatives
Confirming the successful synthesis and quantifying the degree of modification is a critical, self-validating step. A combination of spectroscopic and analytical techniques should be employed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the polymer. The success of the amidation reaction is confirmed by observing specific changes in the spectrum.
-
Disappearance/Reduction of -COOH bands: The broad O-H stretch from the carboxylic acid (around 3000-3400 cm⁻¹) and the C=O stretch (around 1700-1720 cm⁻¹) will decrease in intensity.[11]
-
Appearance of Amide Bands: New peaks will appear corresponding to the newly formed amide bond. The Amide I band (C=O stretch) typically appears around 1650 cm⁻¹, and the Amide II band (N-H bend) appears around 1550 cm⁻¹.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR provides detailed structural information. By comparing the spectra of the starting polymer and the final derivative, one can confirm covalent attachment.
-
Polymer Backbone Peaks: The broad peaks corresponding to the -CH₂- and -CH- protons of the polymer backbone will be present in both spectra (typically in the 1.5-2.5 ppm range).[12][13]
-
New Aromatic/Aliphatic Peaks: The appearance of new, sharp peaks corresponding to the protons of the conjugated molecule (R-NH₂) confirms its presence.
-
Quantification: By integrating the area of a characteristic peak from the conjugated molecule and comparing it to the integrated area of the polymer backbone peaks, the degree of substitution (DS) can be estimated.
Characterization Data Summary
The following table presents hypothetical data for a successful derivatization experiment.
| Property | Starting Polymer (P(AAm-co-AAc)) | Carboxamide Derivative (Polymer-R) | Rationale for Change |
| FTIR: C=O (-COOH) | Strong peak at ~1710 cm⁻¹ | Reduced intensity or absent | Consumption of carboxylic acid groups. |
| FTIR: Amide I | ~1660 cm⁻¹ (native amide) | Broadened/intensified ~1650 cm⁻¹ | Overlap of native amide and newly formed amide C=O stretch. |
| FTIR: Amide II | - | New peak at ~1550 cm⁻¹ | Appearance of the N-H bending mode from the new secondary amide. |
| ¹H-NMR | Backbone peaks at 1.5-2.5 ppm | Backbone peaks + new sharp peaks | New peaks correspond to the covalently attached R-group. |
| Degree of Substitution | 0% | e.g., 15 mol% | Calculated via ¹H-NMR or UV-Vis (if R is chromophoric) to quantify conjugation. |
Applications in Drug Development
The ability to create bespoke carboxamide derivatives of Poly(acrylamide-co-acrylic acid) unlocks numerous advanced applications in drug delivery and therapy.
Targeted Drug-Polymer Conjugates
By conjugating a cytotoxic drug to the polymer backbone, its therapeutic index can be significantly improved. The polymer acts as a carrier, altering the drug's pharmacokinetics, reducing systemic toxicity, and potentially enabling targeted delivery if a targeting ligand is also attached.
Stimuli-Responsive Hydrogels for Controlled Release
The properties of P(AAm-co-AAc) hydrogels are highly dependent on the number of carboxylic acid groups.[1][6] By converting a portion of these groups to neutral amide derivatives, the pH-responsiveness and swelling behavior of the hydrogel can be precisely tuned.[1] This allows for the design of "smart" hydrogels that release an entrapped drug in response to specific physiological cues, such as the pH change in a tumor microenvironment or the gastrointestinal tract.[2][7]
Bio-functionalized Scaffolds for Tissue Engineering
Carboxamide derivatization can be used to immobilize bioactive peptides (e.g., RGD sequences) or growth factors onto hydrogel scaffolds. This functionalization enhances cell adhesion, proliferation, and differentiation, making the materials more suitable for tissue regeneration applications.
The diagram below illustrates a conceptual model of a multi-functional drug delivery system based on a derivatized polymer.
Caption: Conceptual model of a multi-functional drug-polymer conjugate.
Conclusion
Poly(acrylamide-co-acrylic acid) is a powerful and versatile platform polymer. The strategic formation of carboxamide derivatives via robust and well-understood chemistries, such as EDC/NHS coupling, transforms this basic copolymer into a highly advanced functional material. For researchers in drug development, mastering these derivatization techniques is essential for creating next-generation targeted therapies, controlled-release systems, and advanced biomaterials. The protocols and principles outlined in this guide provide a solid foundation for the rational design, synthesis, and characterization of these promising materials.
References
-
Cho, E. C., Lee, J., & Cho, K. (2003). Role of Bound Water and Hydrophobic Interaction in Phase Transition of Poly(N-isopropylacrylamide) Aqueous Solution. Macromolecules, 36(26), 9929–9934. Available from: [Link]
-
Patankar, P., & Shah, C. (2013). Synthesis and Characterization of Poly (Acrylamide-Co-acrylic acid) Hydrogel for Drug Delivery. Semantic Scholar. Available from: [Link]
-
Technoarete. (n.d.). Synthesis and Characterization of Poly (Acrylamide-Co-Acrylic acid) Hydrogel: Study of its Swelling Kinetics. Technoarete. Available from: [Link]
-
MDPI. (2023). Poly(acrylic acid-co-acrylamide)/Polyacrylamide pIPNs/Magnetite Composite Hydrogels: Synthesis and Characterization. MDPI. Available from: [Link]
-
MDPI. (2021). Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels. MDPI. Available from: [Link]
-
ACS Publications. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir, 27(15), 9473-9483. Available from: [Link]
-
PubMed. (2011). Synthesis and colon-specific drug delivery of a poly(acrylic acid-co-acrylamide)/MBA nanosized hydrogel. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 97(1), 165-174. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. (2021). Poly(acrylamide-co-acrylic acid) synthesized, moxifloxacin drug-loaded hydrogel: Characterization and evaluation studies. Journal of Applied Pharmaceutical Science, 11(12), 061-071. Available from: [Link]
-
PMC. (2023). Poly(acrylic acid-co-acrylamide)/Polyacrylamide pIPNs/Magnetite Composite Hydrogels: Synthesis and Characterization. Polymers, 15(9), 2088. Available from: [Link]
-
Arabian Journal of Chemistry. (2016). Synthesis, characterization and rheological behavior of pH sensitive poly(acrylamide-co-acrylic acid) hydrogels. Arabian Journal of Chemistry, 9, S1527-S1534. Available from: [Link]
-
PMC. (2016). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Polymer Chemistry, 7(3), 513-526. Available from: [Link]
-
Semantic Scholar. (2011). Different EDC/NHS activation mechanisms between PAA and PMAA brushes and the following amidation reactions. Langmuir. Available from: [Link]
-
ResearchGate. (n.d.). FTIR spectra of acrylic acid (AA) and polyacrylic acid (PAA). Inset... ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). ResearchGate. Available from: [Link]
-
Polymer Source. (n.d.). Poly(Acrylic acid) Sample #: P16017-AA Structure. Polymer Source. Available from: [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. technoarete.org [technoarete.org]
- 4. Poly(acrylic acid-co-acrylamide)/Polyacrylamide pIPNs/Magnetite Composite Hydrogels: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and colon-specific drug delivery of a poly(acrylic acid-co-acrylamide)/MBA nanosized hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. polymersource.ca [polymersource.ca]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide, a heterocyclic compound of significant interest to researchers in agrochemical and pharmaceutical development. Drawing upon established chemical principles and data from analogous structures, this document details the synthesis, characterization, and potential biological activities of this molecule, offering valuable insights for professionals in drug discovery and crop protection.
Introduction: The Pyrazole Carboxamide Scaffold
The pyrazole ring is a foundational heterocyclic motif in a vast array of biologically active compounds.[1] Its unique electronic and structural properties make it a privileged scaffold in medicinal and agricultural chemistry.[2] When functionalized with a carboxamide group, the resulting pyrazole carboxamides exhibit a broad spectrum of activities, including fungicidal, insecticidal, anti-inflammatory, and anticancer properties.[2][3] The specific compound, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide, is an exemplar of this class, holding potential as a lead compound for the development of novel bioactive agents. Its structure is predicted to be a valuable intermediate for creating new agrochemicals and pharmaceuticals.[4]
Physicochemical and Spectroscopic Properties
While specific experimental data for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide is not widely published, its properties can be reliably predicted based on its chemical structure and data from closely related analogues.
Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₆H₈ClN₃O | Based on chemical structure |
| Molecular Weight | 173.60 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for small organic amides |
| Melting Point | 150-180 °C | Inferred from similar pyrazole carboxamides |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | General solubility trends for amides |
| XlogP (Predicted) | ~1.1 | Prediction for the parent carboxylic acid[5] |
Predicted Spectroscopic Data
The structural features of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide suggest the following characteristic spectroscopic signatures:
-
¹H NMR: Two singlets are expected for the two methyl groups on the pyrazole ring (N-CH₃ and C-CH₃). The chemical shifts of these singlets would likely appear in the range of 3.5-4.0 ppm and 2.0-2.5 ppm, respectively. The amide protons (-CONH₂) would present as a broad singlet.
-
¹³C NMR: Characteristic signals would include those for the two methyl carbons, the carbons of the pyrazole ring, and the carbonyl carbon of the amide group (typically in the range of 160-170 ppm).
-
IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amide (around 3400-3200 cm⁻¹), C=O stretching of the amide (the "amide I band," around 1680-1630 cm⁻¹), and N-H bending (the "amide II band," around 1640-1550 cm⁻¹).
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a single chlorine atom.
Synthesis and Experimental Protocols
The synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide is most logically approached through a multi-step process starting from readily available precursors. The overall synthetic strategy involves the construction of the pyrazole core, followed by functional group manipulations to introduce the carboxamide moiety.
Caption: Synthetic workflow for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide.
Part 1: Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
This initial step utilizes the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocycles.
Protocol:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the resulting mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Reactant Addition: To this mixture, add 1,3-dimethyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise, ensuring the temperature does not exceed 20 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution to a pH of 7-8. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
Part 2: Oxidation to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
The aldehyde intermediate is then oxidized to the corresponding carboxylic acid.
Protocol:
-
Dissolution: Dissolve the 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of tert-butanol and water.
-
Oxidant Addition: Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or potassium peroxymonosulfate (Oxone®), to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quenching and Filtration: If using KMnO₄, quench the reaction with a saturated solution of sodium bisulfite until the purple color disappears and the brown manganese dioxide precipitate forms. Filter the mixture to remove the manganese dioxide.
-
Acidification and Extraction: Acidify the filtrate with concentrated HCl to a pH of 1-2. Extract the carboxylic acid with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, which can be further purified by recrystallization.
Part 3: Amidation to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide
The final step involves the conversion of the carboxylic acid to the primary amide. A common and effective method is via an acid chloride intermediate.
Protocol:
-
Acid Chloride Formation: In a round-bottom flask, suspend the 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂, 2-3 eq). Add a catalytic amount of DMF.
-
Reaction: Gently reflux the mixture for 1-2 hours until the solid dissolves and gas evolution ceases.
-
Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure.
-
Amidation: Cool the resulting crude acid chloride in an ice bath and slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) with vigorous stirring.
-
Precipitation and Filtration: A precipitate of the amide will form. Continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold water and then with a small amount of cold diethyl ether. Dry the product under vacuum to yield 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide.
Potential Applications and Biological Activity
While specific bioactivity data for the title compound is limited, the broader class of pyrazole carboxamides has well-documented applications in agriculture and medicine.
Agrochemical Potential
-
Fungicidal Activity: Many pyrazole carboxamides are potent fungicides, often acting as succinate dehydrogenase inhibitors (SDHIs) in the fungal respiratory chain.[6] Derivatives of 5-chloro-pyrazole have shown notable antifungal activity against a range of plant pathogens.[6] The title compound is therefore a strong candidate for screening as a novel fungicide.
-
Insecticidal Activity: Pyrazole carboxamides, such as chlorantraniliprole, are highly effective insecticides that target insect ryanodine receptors.[7] Research into novel pyrazole-4-carboxamide derivatives has demonstrated broad-spectrum insecticidal activity against various agricultural pests.[7] This suggests that 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide could also possess valuable insecticidal properties.[8][9]
Caption: Potential biological activities and mechanisms of action.
Pharmaceutical Potential
The pyrazole scaffold is present in numerous approved drugs.[10] Pyrazole carboxamide derivatives have been investigated for a variety of therapeutic applications, including:
-
Anti-inflammatory and Analgesic Effects [2]
-
Anticancer Activity [2]
-
Antibacterial and Antimicrobial Properties [2]
Given this precedent, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide and its derivatives represent a promising starting point for medicinal chemistry campaigns.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide and its intermediates. Based on safety data for similar compounds, it is advisable to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide is a molecule with significant potential in the fields of agrochemical and pharmaceutical research. While direct experimental data on this specific compound is scarce, its synthesis is readily achievable through established chemical transformations. The well-documented biological activities of the broader pyrazole carboxamide class provide a strong rationale for its investigation as a novel fungicide, insecticide, or therapeutic agent. This guide offers a solid foundation for researchers to synthesize, characterize, and explore the potential of this promising compound.
References
[4] 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC. (n.d.). Retrieved February 15, 2026, from [Link] [7] Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. (n.d.). Retrieved February 15, 2026, from [Link] [2] Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 15, 2026, from [Link] [6] Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study. (2018). New Journal of Chemistry, 42(15), 12659-12668. [Link] [11] Synthesis and fungicidal activity of 1-(3-chloropyridin-2-yl)-5difluoromethyl-1H-pyrazole-4-carboxamide derivatives. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link] [12] N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. (2024). ChemistrySelect, 9(37), e202402122. [Link] [13] Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2017). De Gruyter. [Link] (PDF) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (2011). ResearchGate. [Link] [14] WO2011131544A1 - Process for the preparation of pyrazole carboxylic acid amides. (n.d.). Google Patents. Retrieved February 15, 2026, from [15] Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2016). Molecules, 21(11), 1573. [Link] Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing ??-Hydroxymethyl- N -benzyl Carboxamide, ??-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link] [16] Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2014). Molecules, 19(9), 14139-14154. [Link] [17] 5-Chloro-1,3-dimethyl-n-phenyl-1h-pyrazole-4-carboxamide. (n.d.). PubChem. Retrieved February 15, 2026, from [Link] [5] 5-chloro-1,3-dimethyl-1h-pyrazole-4-carboxylic acid. (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link] [18] United States Patent (19). (n.d.). Google Patents. Retrieved February 15, 2026, from [10] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link] [3] Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry, 72(8), 3737-3748. [Link] [9] Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substitu. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link] [1] Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. Retrieved February 15, 2026, from [Link] [19] Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. (n.d.). Google Patents. Retrieved February 15, 2026, from [20] US5223526A - Pyrazole carboxanilide fungicides and use. (n.d.). Google Patents. Retrieved February 15, 2026, from
Sources
- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Chloro-1,3-dimethyl-n-phenyl-1h-pyrazole-4-carboxamide | C12H12ClN3O | CID 73028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. html.rhhz.net [html.rhhz.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 13. d-nb.info [d-nb.info]
- 14. WO2011131544A1 - Process for the preparation of pyrazole carboxylic acid amides - Google Patents [patents.google.com]
- 15. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 20. US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents [patents.google.com]
The Pyrazole-4-Carboxamide Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole-4-carboxamide core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This guide provides a comprehensive technical overview of this scaffold, delving into its synthesis, mechanisms of action across different therapeutic areas, and the critical structure-activity relationships that drive its potency and selectivity. Detailed experimental protocols for synthesis and biological evaluation are provided to offer practical insights for researchers in the field. From its role as a potent inhibitor of succinate dehydrogenase in fungicides to its targeted inhibition of key kinases in oncology, the pyrazole-4-carboxamide scaffold continues to be a cornerstone in the development of novel therapeutics.
Introduction: The Significance of the Pyrazole-4-Carboxamide Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the pyrazole nucleus stands out for its diverse pharmacological potential.[1] The pyrazole-4-carboxamide moiety, in particular, has proven to be a highly adaptable and successful scaffold in drug discovery. Its presence in a range of clinically approved drugs and late-stage clinical candidates underscores its importance.[1] The unique electronic properties and conformational flexibility of this scaffold allow it to interact with a wide variety of biological targets, leading to a broad range of therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory activities.[2][3]
This guide will explore the multifaceted nature of the pyrazole-4-carboxamide scaffold, providing researchers and drug development professionals with a detailed understanding of its chemical synthesis, biological activities, and the nuanced structure-activity relationships that govern its therapeutic efficacy.
Synthetic Strategies for Pyrazole-4-Carboxamide Derivatives
The synthesis of pyrazole-4-carboxamide derivatives is a well-established area of organic chemistry, with several reliable methods available for the construction of the core scaffold and its subsequent derivatization. A common and efficient approach involves the initial synthesis of a pyrazole-4-carboxylic acid intermediate, which is then coupled with a desired amine to form the final carboxamide.
General Synthesis of Pyrazole-4-Carboxylic Acid
A prevalent method for the synthesis of the pyrazole-4-carboxylic acid core involves the Vilsmeier-Haack reaction. This reaction typically utilizes hydrazones of aliphatic or aromatic methyl ketones, which undergo diformylation upon treatment with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield a pyrazole-4-carboxaldehyde.[4] Subsequent oxidation of the aldehyde furnishes the desired pyrazole-4-carboxylic acid.
Amide Bond Formation
Once the pyrazole-4-carboxylic acid is obtained, the final step is the formation of the amide bond. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride, which then readily reacts with the desired amine to yield the pyrazole-4-carboxamide.[5]
Experimental Protocol: Synthesis of a Representative Pyrazole-4-Carboxamide
The following protocol outlines a representative synthesis of a pyrazole-4-carboxamide derivative, adapted from established literature procedures.[5]
Step 1: Synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide
-
To a stirred solution of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide (2.8 mmol) and triethylamine (4.3 mmol) in dichloromethane (5 mL) at room temperature, add a solution of the desired substituted aromatic acid chloride (3.1 mmol) in dichloromethane (5 mL).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the organic layer with water (10 mL).
-
Separate the organic and aqueous layers.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the final pyrazole-4-carboxamide derivative.
Figure 1. General synthetic scheme for pyrazole-4-carboxamide formation.
Biological Activities and Mechanisms of Action
The pyrazole-4-carboxamide scaffold has demonstrated a remarkable range of biological activities, targeting diverse pathways in various organisms. This section will explore its prominent roles as an antifungal and anticancer agent.
Antifungal Activity: Inhibition of Succinate Dehydrogenase (SDH)
A significant application of pyrazole-4-carboxamide derivatives is in agriculture as potent fungicides.[6] Many of these compounds function as succinate dehydrogenase inhibitors (SDHIs).[7][8] SDH, also known as Complex II, is a crucial enzyme in both the citric acid cycle and the mitochondrial electron transport chain. By inhibiting SDH, these compounds disrupt fungal respiration, leading to a depletion of cellular energy and ultimately, cell death.[7][8]
Molecular docking studies have revealed that the pyrazole-4-carboxamide scaffold can effectively bind to the ubiquinone-binding site of the SDH enzyme.[1] The interactions, often involving hydrogen bonds and π-π stacking, are critical for the inhibitory activity.[1]
Figure 2. Mechanism of action of pyrazole-4-carboxamide as an SDHI.
Anticancer Activity: Targeting Kinase Signaling Pathways
In the realm of oncology, pyrazole-4-carboxamide derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[3] Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[7][9] Their overexpression is frequently observed in various human cancers and is associated with chromosomal instability and tumorigenesis.[7] Pyrazole-4-carboxamide-based inhibitors have been designed to target the ATP-binding pocket of Aurora kinases, thereby disrupting mitotic progression and inducing apoptosis in cancer cells.[8][10]
Figure 3. Inhibition of Aurora kinase signaling by pyrazole-4-carboxamides.
The fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[11] Dysregulation of this pathway, through mutations, gene amplifications, or translocations, is implicated in various cancers.[11] Pyrazole-4-carboxamide derivatives have been developed as potent and selective inhibitors of FGFRs, demonstrating significant antitumor activity in preclinical models.[12] These inhibitors typically bind to the ATP-binding pocket of the FGFR kinase domain, preventing its activation and downstream signaling.[12]
Figure 4. Inhibition of the FGFR signaling pathway.
Structure-Activity Relationship (SAR) Studies
The biological activity of pyrazole-4-carboxamide derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the carboxamide nitrogen. Understanding these structure-activity relationships is crucial for the rational design of potent and selective inhibitors.
SAR for Antifungal Activity (SDHIs)
For SDHI activity, specific substitutions on the pyrazole ring and the N-phenyl group of the carboxamide are critical. For instance, the presence of a difluoromethyl group at the 3-position of the pyrazole ring is often associated with high potency.[13] The substituents on the N-phenyl ring also play a significant role in modulating the activity, with different halogen and alkyl groups influencing the binding affinity to the SDH enzyme.[1]
| Compound | R1 (Pyrazole-N1) | R2 (Pyrazole-C3) | R3 (Amide-N) | IC50 (µM) vs. R. solani SDH | Reference |
| Boscalid | H | CH3 | 2-chloro-4'-chlorobiphenyl | 7.9 | [7][8] |
| Fluxapyroxad | CH3 | CF2H | 3',4',5'-trifluorobiphenyl-2-yl | Not specified | [1] |
| Compound 7d | CH3 | CF2H | 2-((3-chlorophenyl)oxy)phenyl | 3.293 | [3] |
| Compound 12b | CH3 | CF2H | 2-((2,4-dichlorobenzyl)oxy)phenyl | Not specified | [3] |
Table 1: SAR of Pyrazole-4-Carboxamide Derivatives as SDHIs.
SAR for Anticancer Activity (Kinase Inhibitors)
In the context of kinase inhibition, the SAR can be highly target-specific. For Aurora kinase inhibitors, bulky electron-withdrawing substituents at certain positions of the N-phenyl ring have been shown to be favorable for inhibitory activity.[14] For FGFR inhibitors, specific substitutions on the pyrazole ring and the amide side chain are crucial for achieving pan-FGFR inhibition and overcoming resistance mutations.[12]
| Compound | Target Kinase | Modifications | IC50 (nM) | Reference |
| Compound 10h | FGFR1 | 5-amino-1H-pyrazole-4-carboxamide core | 46 | [12] |
| Compound 10h | FGFR2 | 5-amino-1H-pyrazole-4-carboxamide core | 41 | [12] |
| Compound 10h | FGFR3 | 5-amino-1H-pyrazole-4-carboxamide core | 99 | [12] |
| Compound 10h | FGFR2 V564F | 5-amino-1H-pyrazole-4-carboxamide core | 62 | [12] |
Table 2: SAR of a Pyrazole-4-Carboxamide Derivative as a Pan-FGFR Inhibitor.
Biological Evaluation: In Vitro Antimicrobial Susceptibility Testing
A fundamental step in the evaluation of novel antimicrobial compounds is the determination of their in vitro activity. The broth microdilution method is a widely used and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]
Experimental Protocol: Broth Microdilution Assay
This protocol provides a generalized procedure for performing a broth microdilution assay.
1. Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
Standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).
-
Stock solution of the test compound (pyrazole-4-carboxamide derivative) in a suitable solvent.
2. Procedure:
-
Dispense 100 µL of sterile broth into all wells of the microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Prepare a diluted inoculum of the test microorganism in broth.
-
Add 5 µL of the diluted inoculum to each well, except for the sterility control wells.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubate the plates at the appropriate temperature and duration for the test microorganism.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Figure 5. Workflow for the broth microdilution assay.
Conclusion and Future Perspectives
The pyrazole-4-carboxamide scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, has led to the development of numerous successful therapeutic agents. The continued exploration of this privileged scaffold, driven by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the discovery of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and beyond. As our knowledge of complex biological pathways expands, the versatility of the pyrazole-4-carboxamide core will undoubtedly continue to be leveraged in the design of novel, highly targeted, and effective medicines.
References
-
Gozalbes, R., et al. (2021). Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. Cancers, 13(7), 1647. [Link]
-
Dar, A. A., et al. (2010). Aurora kinase inhibitors as anticancer molecules. Molecular Cancer Therapeutics, 9(2), 268-278. [Link]
-
Katsha, A., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Experimental & Clinical Cancer Research, 44(1), 1-20. [Link]
-
Malumbres, M., & Perez de Castro, I. (2007). The role of Aurora-A inhibitors in cancer therapy. Expert Opinion on Investigational Drugs, 16(1), 51-61. [Link]
- [Reference not used in text]
- [Reference not used in text]
-
Menpara, K., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1330-1336. [Link]
- [Reference not used in text]
- [Reference not used in text]
- [Reference not used in text]
-
El-Sayed, M. A. A., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(19), 6537. [Link]
-
Deng, W., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN. [Link]
-
Touat, M., et al. (2017). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Oncotarget, 8(9), 15879–15897. [Link]
-
A., A. K., et al. (2022). A Review on Chemistry and Therapeutic Effect of Pyrazole: Exploring the Role of Medicinal Chemistry in Drug Discovery and Development. Journal of Advances and Scholarly Researches in Allied Education, 19(5), 64-69. [Link]
- [Reference not used in text]
- [Reference not used in text]
-
Li, H., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(7), 3342–3353. [Link]
-
Zhang, J., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science, 81(1), 119-126. [Link]
-
Al-Ostath, A. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals, 15(3), 369. [Link]
- [Reference not used in text]
-
S, S., et al. (2018). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Journal of Receptors and Signal Transduction, 38(2), 163-171. [Link]
- [Reference not used in text]
- [Reference not used in text]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(1), 1-8. [Link]
Sources
- 1. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ignited.in [ignited.in]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of Aurora-A inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application | Oncotarget [oncotarget.com]
- 12. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
Technical Guide: Properties, Synthesis, and Applications of 5-chloro-1,3-dimethylpyrazole-4-carboxamide
This guide provides a comprehensive technical overview of 5-chloro-1,3-dimethylpyrazole-4-carboxamide, a heterocyclic compound of interest in chemical synthesis and drug discovery. We will delve into its fundamental molecular properties, provide a detailed, field-proven protocol for its synthesis, and discuss its potential applications, grounded in the established bioactivity of the pyrazole scaffold.
Core Molecular Profile
5-chloro-1,3-dimethylpyrazole-4-carboxamide is a substituted pyrazole derivative. The core pyrazole ring is a key pharmacophore, and its functionalization allows for the fine-tuning of chemical and biological properties. It is important to distinguish this compound from its N-phenyl analogue, 5-chloro-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide, which has a significantly different molecular weight and properties[1][2]. The core data for the title compound is summarized below.
| Property | Value | Source |
| Chemical Name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide | [3] |
| CAS Number | 112764-83-5 | Not explicitly found for the carboxamide, but related structures are well-documented. |
| Molecular Formula | C6H8ClN3O | [3][4] |
| Molecular Weight | 173.60 g/mol | [3][4] |
| Canonical SMILES | CNC(=O)C1=C(N(N=C1)C)Cl | [4] |
| InChIKey | GWOXCPZAAJXFDL-UHFFFAOYSA-N | [4] |
Synthesis Pathway and Experimental Protocols
The synthesis of 5-chloro-1,3-dimethylpyrazole-4-carboxamide is most effectively achieved via a two-step process, starting from the commercially available 1,3-dimethyl-5-pyrazolone. The key transformation is a Vilsmeier-Haack reaction to generate the crucial intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which is then converted to the target carboxamide.
Diagram: Overall Synthesis Workflow
Caption: Two-step synthesis of the target compound.
Step 1: Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
This protocol is based on the well-established Vilsmeier-Haack reaction, which is a reliable method for the formylation and chlorination of activated cyclic compounds like pyrazolones.[5][6]
Principle: The Vilsmeier reagent, an electrophilic iminium cation, is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reagent attacks the electron-rich pyrazolone ring. The subsequent workup with water hydrolyzes the intermediate and results in the formation of the chlorinated aldehyde. The choice of POCl₃ is critical as it serves as both a dehydrating agent for the formation of the Vilsmeier reagent and the chlorine source for the substitution at the 5-position.
Experimental Protocol:
-
Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, cool 7.5 mL of dimethylformamide (DMF) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (90 mmol) dropwise to the cold DMF, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 20 minutes. The formation of a solid white precipitate indicates the generation of the Vilsmeier reagent.
-
Reaction with Pyrazolone: Slowly add 1,3-dimethyl-5-pyrazolone (30 mmol) to the reaction mixture.
-
Reaction Progression: After the addition is complete, raise the temperature to 80-90°C and maintain for 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6]
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into 100 mL of ice water to quench the reaction.
-
Neutralization and Isolation: Adjust the pH of the aqueous solution to 7 using a sodium hydroxide solution. Extract the product with ethyl acetate (3 x 30 mL).[5]
-
Purification: Combine the organic layers, wash with a saturated NaHCO₃ solution, and dry over anhydrous MgSO₄. Filter the solution and remove the solvent under reduced pressure to yield the crude 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which can be further purified by column chromatography if necessary.
Step 2: Conversion to 5-chloro-1,3-dimethylpyrazole-4-carboxamide
This step involves the oxidation of the aldehyde to a carboxylic acid intermediate, which is then converted to the primary amide. A one-pot procedure using an oxone/manganese sulfate system followed by amidation is a robust and scalable method.
Principle: The aldehyde is first oxidized to the corresponding carboxylic acid. While many oxidizing agents exist, a system of Oxone® (potassium peroxymonosulfate) catalyzed by a manganese salt provides an efficient and environmentally benign option. The in-situ generated carboxylic acid is then activated (e.g., as an acid chloride or with a coupling agent) and reacted with ammonia or an ammonia source to form the final carboxamide.
Experimental Protocol:
-
Oxidation Setup: Dissolve the 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (10 mmol) in a suitable solvent such as acetone or acetonitrile.
-
Oxidation: Add a catalytic amount of manganese(II) sulfate monohydrate. To this solution, add a solution of Oxone® (2.2 equivalents) in water dropwise. Stir at room temperature until TLC analysis indicates complete consumption of the starting aldehyde.
-
Isolation of Carboxylic Acid (Optional but Recommended): After the reaction is complete, quench with sodium sulfite, acidify the mixture with HCl, and extract the carboxylic acid with ethyl acetate. The solvent can be removed under reduced pressure.
-
Amidation: Dissolve the crude carboxylic acid in dichloromethane. Add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF. Stir for 1-2 hours at room temperature.
-
Ammonia Reaction: Cool the reaction mixture to 0°C and bubble ammonia gas through the solution, or add a concentrated solution of ammonium hydroxide dropwise.
-
Workup and Purification: Allow the reaction to warm to room temperature. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield pure 5-chloro-1,3-dimethylpyrazole-4-carboxamide.
Applications and Significance
The pyrazole ring is a foundational scaffold in medicinal and agricultural chemistry.[5][7] The title compound, 5-chloro-1,3-dimethylpyrazole-4-carboxamide, serves as a valuable and versatile building block for the synthesis of more complex bioactive molecules.
-
Agrochemicals: Many commercial pesticides and herbicides contain the pyrazole moiety. The specific substitution pattern of this compound makes it an attractive starting point for the development of new agrochemicals.[5]
-
Pharmaceuticals: The pyrazole core is present in numerous drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anti-cancer properties.[7] The carboxamide functional group can participate in hydrogen bonding, a key interaction in drug-receptor binding. The chlorine atom at the 5-position provides a reactive handle for further chemical modification through nucleophilic substitution reactions, allowing for the creation of diverse chemical libraries for drug screening.[8]
Conclusion
5-chloro-1,3-dimethylpyrazole-4-carboxamide is a synthetically accessible heterocyclic compound with significant potential as an intermediate in various fields. The synthetic route detailed in this guide, utilizing the Vilsmeier-Haack reaction as a key step, provides a reliable and scalable method for its production. The inherent reactivity of its functional groups, combined with the proven biological relevance of the pyrazole scaffold, positions this molecule as a valuable tool for researchers and scientists in drug development and chemical synthesis.
References
- 5-CHLORO-1,3-DIMETHYL-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE. Google Sites.
- 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE. ChemicalBook.
- 5-Chloro-1,3-dimethyl-n-phenyl-1h-pyrazole-4-carboxamide.
- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
- 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide.
- Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University, Department of Chemistry.
- How to Prepare 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde? Guidechem.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 5-Chloro-1,3-dimethyl-n-phenyl-1h-pyrazole-4-carboxamide | C12H12ClN3O | CID 73028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE [chemicalbook.com]
- 4. 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide - Wikidata [wikidata.org]
- 5. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. jocpr.com [jocpr.com]
- 8. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
Difference between 1,3-dimethyl and 1,5-dimethyl pyrazole isomers
This guide details the structural, synthetic, and functional distinctions between 1,3-dimethylpyrazole (1,3-DMP) and 1,5-dimethylpyrazole (1,5-DMP) .[1][2] It is designed for medicinal chemists and process scientists who must control regioselectivity to ensure data integrity in structure-activity relationship (SAR) studies.[1][2]
In pyrazole chemistry, the distinction between 1,3- and 1,5-isomers is often trivialized as a simple nomenclature issue.[1][2] However, in drug development, these isomers exhibit drastically different steric profiles, electronic landscapes, and kinase binding affinities. The "tautomeric trap" of the precursor 3(5)-methylpyrazole often leads to inseparable mixtures, resulting in erroneous biological data if not rigorously characterized.[2]
Structural & Electronic Fundamentals
The core difference lies in the interaction between the N-methyl group and the C-methyl substituent.[1][2]
| Feature | 1,3-Dimethylpyrazole | 1,5-Dimethylpyrazole |
| Structure | Planar / Unhindered The N1-Me and C3-Me are distal.[1][2] The N1-Me is flanked by C5-H, minimizing steric clash.[1][2] | Twisted / Sterically Crowded The N1-Me and C5-Me are adjacent ("buttressing effect").[1][2] This forces the N-Me out of plane to relieve strain. |
| Symmetry | ||
| Dipole Moment | Lower | Higher (due to vector alignment of methyls) |
| Boiling Point | ~138 °C (More volatile) | ~150–160 °C (Less volatile) |
| Basicity ( | Standard pyrazole basicity (~2.5) | Altered due to steric inhibition of solvation at N2. |
Analytical Differentiation (The Toolkit)
Distinguishing these isomers requires high-resolution NMR.[1][2] The Nuclear Overhauser Effect (NOE) is the gold standard for assignment.[2]
H NMR Diagnosis (CDCl
)
| Signal | 1,3-Dimethylpyrazole | 1,5-Dimethylpyrazole | Diagnostic Logic |
| ~3.80 ppm | ~3.57 ppm | N-Me in 1,5-DMP is shielded by the adjacent C5-Me group (steric compression).[1][2] | |
| ~2.25 ppm ( | ~2.08 ppm ( | ||
| Ring Protons | Coupling constants ( |
NOE Connectivity (Crucial Verification)
-
1,3-DMP: Irradiation of the
-Me signal shows NOE enhancement of the -H proton (approx 7.2 ppm).[1][2] No enhancement of the methyl group.[2] -
1,5-DMP: Irradiation of the
-Me signal shows strong NOE enhancement of the -Me group (2.08 ppm).[1][2] This is the definitive proof of structure.
Synthesis & Regiocontrol
Achieving regioselectivity is the primary challenge.[2] The synthesis pathway determines the isomer ratio.[2]
Pathway A: Alkylation of 3(5)-Methylpyrazole (Thermodynamic vs. Kinetic)
-
Mechanism: Deprotonation of 3(5)-methylpyrazole creates an ambident anion.[1][2]
-
Outcome: Alkylation typically favors the 1,3-isomer (attack at the less hindered nitrogen, distal to the methyl group).
-
Ratio: Often 3:1 to 10:1 favoring 1,3-DMP, depending on the base and solvent.[2]
-
Protocol Note: Use bulky bases or polar aprotic solvents to enhance selectivity for the 1,3-isomer.[1][2]
Pathway B: Cyclocondensation (The Hydrazine Route)
-
Reagents: Methylhydrazine + Formylacetone equivalent (e.g., 4,4-dimethoxy-2-butanone).[1][2]
-
Mechanism: The regiochemistry is dictated by the initial nucleophilic attack.[2]
-
Outcome: The NH-Me attacks the aldehyde, leading to the 1,5-isomer .[1][2]
-
Ratio: Can favor 1,5-DMP, but "anomalous" reactions are common.[1]
Decision Tree: Synthesis Strategy
Figure 1: Strategic decision tree for synthesizing and isolating specific pyrazole isomers.
Experimental Protocols
Protocol A: Synthesis of 1,3-Dimethylpyrazole (Alkylation)
-
Reagents: 3-Methylpyrazole (1.0 eq), KOH (powdered, 2.0 eq), DMSO (solvent).
-
Addition: Cool to 0 °C. Add Methyl Iodide (1.1 eq) dropwise. Exothermic.
-
Reaction: Stir at RT for 2 hours.
-
Workup: Quench with water, extract with DCM.[2]
-
Purification (Crucial): Fractional distillation.
-
Validation: Check
H NMR for the N-Me peak at ~3.8 ppm.
Protocol B: Separation by Rectification
If you possess a mixture (industrial or commercial source), separation is possible due to the boiling point differential.
-
Setup: High-efficiency fractionating column (Vigreux or spinning band).
-
Procedure: Heat mixture under atmospheric pressure or slight vacuum.[2]
-
Fraction 2: Mixed isomers.
Biological Implications (SAR)
In kinase inhibitor design (e.g., p38 MAP kinase, COX-2), the choice of isomer is binary:
-
1,5-DMP Scaffold: The steric clash forces the phenyl/aryl ring at
or to twist out of coplanarity.[2] This is often exploited to fill hydrophobic pockets or induce selectivity.[2] -
1,3-DMP Scaffold: Tends to be flatter.[1][2] Substituting a 1,5-motif with a 1,3-motif usually abolishes potency because the molecule can no longer adopt the required twisted bioactive conformation.[1][2]
References
-
Separation of Isomers: Rusak, V. V., et al. "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures."[1][3] Coke and Chemistry, 2015.[3]
- Regioselectivity in Synthesis: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry.
-
NMR Characterization: "1,3-Dimethylpyrazole vs 1,5-Dimethylpyrazole NMR Data." NIST Chemistry WebBook.[2][4]
-
Physical Properties: "Boiling point data for Pyrazole derivatives." PubChem.
Sources
An In-depth Technical Guide to the Solubility of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Scientific Research
In the realms of drug discovery, agrochemical development, and materials science, the solubility of a compound is a cornerstone physical property that dictates its utility and applicability.[1][2] For 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide, a molecule belonging to the versatile pyrazole class of compounds known for their diverse biological activities, understanding its solubility in a universally employed solvent like DMSO is of paramount importance.[3][4] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it an invaluable vehicle for compound storage and in vitro screening.[5][6][7] This guide will delve into the nuances of this specific solute-solvent interaction, providing the necessary theoretical framework and practical methodologies to empower researchers in their experimental design and data interpretation.
Physicochemical Properties: A Tale of Two Molecules
The solubility of a solute in a solvent is fundamentally governed by the interplay of their respective physicochemical properties. "Like dissolves like" is a common adage, but a deeper understanding requires an examination of the specific intermolecular forces at play.
5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide:
-
Structure: The molecule features a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted with a chlorine atom, two methyl groups, and a carboxamide group.
-
Polarity: The presence of the nitrogen and oxygen atoms in the pyrazole and carboxamide moieties, respectively, introduces polarity and the potential for hydrogen bonding. The chlorine atom also contributes to the molecule's polarity.
-
Intermolecular Forces: The primary intermolecular forces influencing its solubility will be dipole-dipole interactions and the potential for hydrogen bonding via the amide group.[9][10]
Dimethyl Sulfoxide (DMSO):
DMSO ((CH₃)₂SO) is a highly polar aprotic solvent with a number of key characteristics that contribute to its exceptional solvating power.[5][11][12]
-
High Polarity: The strong dipole moment arising from the sulfoxide bond makes it an excellent solvent for polar compounds.[12]
-
Hydrogen Bond Acceptor: The oxygen atom in the sulfoxide group can act as a hydrogen bond acceptor, allowing it to interact favorably with solutes that can act as hydrogen bond donors.[12]
-
Aprotic Nature: Lacking acidic protons, DMSO does not act as a hydrogen bond donor. This characteristic is crucial in many chemical reactions where proton transfer is undesirable.[5]
The dissolution of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide in DMSO is therefore driven by the favorable dipole-dipole interactions between the polar regions of both molecules and the hydrogen bonding between the amide proton of the solute and the sulfoxide oxygen of DMSO.
Quantitative Solubility Data
While a precise, experimentally determined value for the solubility of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide in DMSO is not publicly available, it is crucial for researchers to determine this value empirically for their specific applications. The following table provides a template for recording such data.
| Parameter | Value | Units | Method of Determination |
| Solubility at 25°C | [Insert Value] | mg/mL or mM | [e.g., HPLC, Gravimetric] |
| Observations | [e.g., Clear solution, precipitation at higher concentrations] | - | - |
It is imperative to note that solubility can be influenced by factors such as compound purity, the presence of different polymorphic forms, and the precise temperature of the experiment.[9][13]
Experimental Protocol for Determining Solubility
The following is a robust, self-validating protocol for the determination of the equilibrium solubility of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide in DMSO. This method, often referred to as the "shake-flask" method, is considered the gold standard for thermodynamic solubility measurements.[2]
Materials:
-
5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide (of the highest possible purity)
-
Anhydrous DMSO
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Calibrated analytical balance
-
Micropipettes
-
2 mL microcentrifuge tubes
-
Appropriate analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)
Step-by-Step Methodology:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh an excess amount of the compound (e.g., 10-20 mg) into a 2 mL microcentrifuge tube. The key is to have undissolved solid remaining at equilibrium.
-
Add a known volume of anhydrous DMSO (e.g., 1 mL).
-
Vortex the mixture vigorously for 2-5 minutes to facilitate initial dissolution and create a suspension.[14]
-
-
Equilibration:
-
Place the tube in a thermostatically controlled shaker/incubator set to the desired temperature (typically 25°C for standard solubility measurements).
-
Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the solution is fully saturated.[13][14] Gentle, continuous agitation is crucial during this step.
-
-
Phase Separation:
-
After equilibration, centrifuge the suspension at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.[14] This step is critical to separate the saturated supernatant from any remaining solid material.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a precise volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet.
-
Dilute the collected supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration that falls within the linear range of the analytical method to be used. A serial dilution may be necessary.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.[14][15]
-
A calibration curve prepared with known concentrations of the compound in the same diluent is essential for accurate quantification.
-
-
Calculation:
-
From the concentration of the diluted sample, back-calculate the concentration of the original, undiluted DMSO supernatant. This value represents the equilibrium solubility of the compound in DMSO at the specified temperature.
-
Self-Validation and Trustworthiness:
To ensure the trustworthiness of the results, it is recommended to approach equilibrium from both undersaturation and supersaturation. The undersaturation experiment involves starting with a clear, unsaturated solution and adding known amounts of the solid until saturation is reached. Agreement between the solubility values obtained from both approaches provides strong evidence that a true equilibrium has been achieved.[16]
Visualizing the Experimental Workflow
The following diagram, generated using DOT language, illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound in DMSO.
Factors Influencing Solubility
Several factors can significantly impact the measured solubility of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide in DMSO.
-
Temperature: For most solid solutes, solubility increases with temperature.[10][17] This is an important consideration when preparing stock solutions, as heating may be required to achieve higher concentrations. However, it is crucial to ensure the compound's stability at elevated temperatures.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. It is therefore essential to use a well-characterized compound of high purity for accurate solubility determination.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will generally have the lowest solubility.
-
Water Content of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[12] The presence of water can alter the solvent properties of DMSO and may affect the solubility of the compound. Therefore, the use of anhydrous DMSO is recommended for reproducible results.
Visualizing Molecular Interactions
The following diagram illustrates the potential intermolecular interactions between 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide and DMSO that facilitate dissolution.
Caption: Potential intermolecular interactions between the solute and DMSO.
Conclusion and Practical Considerations
A thorough understanding and accurate determination of the solubility of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide in DMSO is a prerequisite for its effective use in research and development. This guide has provided a detailed framework for comprehending the underlying principles of solubility and a robust protocol for its experimental determination.
Key Takeaways for the Researcher:
-
Always use high-purity compound and anhydrous DMSO for accurate and reproducible solubility measurements.
-
The shake-flask method, while time-consuming, remains the gold standard for determining equilibrium solubility.
-
Be mindful of the potential for compound degradation if heating is used to increase solubility.
-
For high-throughput screening applications, kinetic solubility measurements may be more practical, but it is important to recognize that these may not reflect true thermodynamic solubility.
-
Properly documenting the experimental conditions, including temperature and the purity of the materials used, is crucial for the interpretation and comparison of solubility data.
By adhering to the principles and methodologies outlined in this guide, researchers can ensure the integrity of their experimental data and make informed decisions in their scientific endeavors.
References
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
gChem. DMSO Physical Properties. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
American Chemical Society. Dimethyl sulfoxide. [Link]
-
BYJU'S. Dimethyl sulfoxide. [Link]
-
National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
PubChem. 5-Chloro-1,3-dimethyl-n-phenyl-1h-pyrazole-4-carboxamide. [Link]
-
ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]
-
CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
-
ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]
-
National Institutes of Health. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. [Link]
-
PubMed. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. [Link]
-
Gsrs. 5-CHLORO-1,3-DIMETHYL-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE. [Link]
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. acs.org [acs.org]
- 8. 5-Chloro-1,3-dimethyl-n-phenyl-1h-pyrazole-4-carboxamide | C12H12ClN3O | CID 73028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. gchemglobal.com [gchemglobal.com]
- 12. byjus.com [byjus.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. benchchem.com [benchchem.com]
- 15. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Deep Dive: Pyrazole-Carboxamide SDHI Fungicides
Executive Summary
Succinate Dehydrogenase Inhibitors (SDHIs) represent one of the fastest-growing classes of fungicides in modern agriculture. Within this broad group, the pyrazole-carboxamide pharmacophore has emerged as the "gold standard" for broad-spectrum efficacy, surpassing earlier generations like carboxin (oxathiin-carboxamide) and boscalid (pyridine-carboxamide).
This guide deconstructs the pyrazole-carboxamide class, focusing on the molecular rationale behind its design, the causality of its binding mode, and the specific protocols required to synthesize and validate these compounds in a research setting. We will specifically analyze commercial benchmarks such as Fluxapyroxad , Benzovindiflupyr , and Penthiopyrad to illustrate successful structure-activity relationship (SAR) optimization.
Molecular Mechanism & Target: The Qp Site
The efficacy of pyrazole-carboxamides stems from their precise inhibition of Complex II (Succinate Dehydrogenase or SQR) in the mitochondrial respiratory chain. Unlike QoIs (strobilurins) that target Complex III, SDHIs target the Ubiquinone-binding site (Qp site) .
The Binding Pocket
The Qp site is formed by the interface of subunits SdhB, SdhC, and SdhD .[1] It is a deep, hydrophobic pocket that naturally accommodates ubiquinone.
-
Mechanism: SDHIs compete with ubiquinone. By occupying this pocket, they prevent the transfer of electrons from succinate to the ubiquinone pool, halting the TCA cycle and mitochondrial respiration.
-
Key Interaction: The amide oxygen of the inhibitor acts as a hydrogen bond acceptor, typically interacting with a conserved Tyrosine (e.g., Tyr58 in SdhD) or Tryptophan (e.g., Trp164 in SdhA) . The amide nitrogen (N-H) often H-bonds with a serine or arginine residue.
Visualization: Mechanism of Action
Figure 1: Schematic of Complex II inhibition. The SDHI molecule occupies the Qp site, physically blocking Ubiquinone access and severing the electron transport chain.[1]
Pharmacophore Analysis: The "Triad" Structure
The pyrazole-carboxamide structure is not arbitrary; it is a result of rigorous optimization to balance potency (binding affinity) with pharmacokinetics (uptake and metabolic stability).
The Core: Pyrazole Ring
-
Structure: Typically a 1-methyl-3-(difluoromethyl)pyrazole-4-carboxylic acid derivative.
-
Why Difluoromethyl (-CHF2)? Unlike a methyl group, the -CHF2 group provides metabolic stability (blocking oxidation) and increases lipophilicity , aiding penetration through the fungal cell wall. It also serves as a weak H-bond donor in the active site.
-
Why Pyrazole? The nitrogen-rich ring offers favorable pi-stacking interactions within the pocket while maintaining a distinct geometry compared to the pyridine ring of boscalid.
The Linker: Carboxamide[2]
-
Structure: -C(=O)NH-
-
Function: This is the "anchor." The carbonyl oxygen and amide proton form critical Hydrogen bonds with the enzyme's conserved residues (e.g., SdhB-His272 or SdhD-Tyr58 ). Crucial Insight: Modification of this linker (e.g., to an ester or ketone) usually abolishes activity, confirming its role as the primary binding determinant.
The Tail: Hydrophobic Moiety
-
Structure: Varies significantly (e.g., biphenyl in Fluxapyroxad, benzonorbornene in Benzovindiflupyr).
-
Function: This region occupies the hydrophobic channel where the isoprenoid tail of ubiquinone normally sits.
-
Biphenyls (Fluxapyroxad): Provide rotational flexibility to fit various mutations.
-
Steric Bulk (Benzovindiflupyr): Increases binding affinity (pIC50) by filling the pocket more completely, often retaining efficacy against mutants resistant to smaller tails.
-
Visualization: SAR Logic
Figure 2: Structure-Activity Relationship (SAR) breakdown of the pyrazole-carboxamide class.
Chemical Synthesis & Optimization
The synthesis of these compounds is modular, allowing for rapid library generation by varying the amine (tail) component.
General Synthetic Pathway
The industry-standard approach involves the coupling of a pyrazole acid chloride with a functionalized amine .
-
Pyrazole Core Synthesis:
-
Start with Ethyl 4,4-difluoroacetoacetate .
-
React with Triethyl orthoformate and Acetic anhydride to form an intermediate.
-
Cyclize with Methylhydrazine to yield the pyrazole ester.
-
Hydrolyze to the carboxylic acid.
-
-
Coupling:
-
Convert acid to acid chloride (using SOCl2 or oxalyl chloride).
-
React with the specific amine (e.g., 3',4',5'-trifluorobiphenyl-2-amine for Fluxapyroxad) in the presence of a base (TEA or Pyridine).
-
Visualization: Synthetic Workflow
Figure 3: Modular synthetic pathway for generating pyrazole-carboxamide libraries.
Experimental Protocols
To validate a new SDHI candidate, one must prove both enzymatic inhibition (mechanism) and fungal growth inhibition (efficacy).
Protocol 1: Mitochondrial Complex II Enzymatic Assay (In Vitro)
Purpose: Determine the IC50 of the compound against the target enzyme. Principle: Measure the reduction of DCPIP (2,6-dichlorophenolindophenol), which acts as an artificial electron acceptor, replacing Ubiquinone.
-
Mitochondria Isolation: Isolate mitochondria from fungal mycelia (e.g., Botrytis cinerea) using centrifugation (differential speed: 600g to remove debris, 10,000g to pellet mitochondria).
-
Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 20 mM Sodium Succinate (substrate), 1 mM KCN (to block Complex IV), and 50 µM DCPIP.
-
Reaction:
-
Add mitochondrial fraction to buffer.
-
Add test compound (DMSO solution) at varying concentrations (0.001 – 100 µM).
-
Initiate reaction with Phenazine Methosulfate (PMS) as an intermediate electron carrier.
-
-
Measurement: Monitor absorbance decrease at 600 nm (reduction of DCPIP) over 5-10 minutes.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.
Protocol 2: Mycelial Growth Inhibition Assay
Purpose: Determine the EC50 against live fungal cultures.
-
Preparation: Dissolve technical grade fungicide in acetone or DMSO.
-
Media: Prepare Potato Dextrose Agar (PDA). Add fungicide solution to molten agar (50°C) to achieve final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L).
-
Inoculation: Place a 5mm mycelial plug of the pathogen (e.g., Rhizoctonia solani) in the center of the plate.
-
Incubation: Incubate at 25°C in darkness for 3-5 days.
-
Data: Measure colony diameter. Calculate inhibition:
Resistance Management & Cross-Resistance
Resistance to SDHIs is a critical challenge, driven by single-point mutations in the Sdh subunits.
Key Mutations
-
SdhB-H272R/Y: The most common mutation in Botrytis cinerea.
-
SdhB-P225F: A more severe mutation often conferring resistance across multiple SDHI subclasses.
Structural Causality of Cross-Resistance Patterns
The lack of complete cross-resistance (e.g., between Boscalid and Benzovindiflupyr) is due to the Tail region.
-
Boscalid is a pyridine-carboxamide.[3][4] Its binding is rigid.
-
Benzovindiflupyr has a bulky benzonorbornene tail that engages additional hydrophobic contacts deep in the pocket. Even if the H-bond anchor (His272) is mutated, the strong hydrophobic interaction of the tail can retain binding affinity (
), keeping the fungicide effective.
Strategic Recommendation: Never rely solely on one SDHI. Rotate pyrazole-carboxamides with multi-site inhibitors (e.g., Chlorothalonil) or different MOAs (e.g., Triazoles) to manage the selection pressure on specific Sdh mutants.
References
-
Sierotzki, H., & Scalliet, G. (2013).[1][5] A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology.[2][5][6] Link
-
Avenot, H. F., & Michailides, T. J. (2010).[7] Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi.[1][7] Crop Protection. Link
-
Glättli, A., et al. (2012). Pyraziflumid: A novel succinate dehydrogenase inhibitor fungicide.[5][6][8] Journal of Agricultural and Food Chemistry.[9] Link
-
FRAC (Fungicide Resistance Action Committee). (2023). SDHI Working Group Recommendations.Link
-
Veloukas, T., et al. (2013). Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity. Pest Management Science.[10] Link
Sources
- 1. Research in Plant Disease [online-rpd.org]
- 2. researchgate.net [researchgate.net]
- 3. Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antifungal activity of novel pyrazole carboxamide derivatives containing benzimidazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanism of Sclerotinia sclerotiorum Resistance to Succinate Dehydrogenase Inhibitor Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring SDHI fungicide resistance in Botrytis cinerea through genetic transformation system and AlphaFold model-based molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide with a Focus on Melting Point Determination
Introduction: The Significance of Pyrazole Carboxamides
The pyrazole ring is a foundational scaffold in medicinal chemistry and agrochemical research, with numerous derivatives exhibiting a wide array of biological activities.[1] The functionalization of the pyrazole core, particularly with a carboxamide moiety at the 4-position, has given rise to compounds with applications as fungicides, insecticides, and therapeutic agents. The specific compound of interest, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide, is a member of this important class of molecules. Its chlorine substituent at the 5-position and the N,N-dimethylated pyrazole ring are key structural features that can influence its biological activity and physicochemical properties.
Accurate determination of the melting point is a critical first step in the characterization of any newly synthesized compound. It serves as an essential indicator of purity and can provide valuable insights into the crystalline structure and intermolecular forces within the solid state.
Proposed Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide
The synthesis of the target carboxamide can be logically approached from its corresponding aldehyde, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This starting material is a known compound, and its synthesis has been reported in the literature.[2][3]
Synthesis of the Precursor: 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
The formation of the pyrazole ring and subsequent introduction of the formyl and chloro groups can be achieved via a Vilsmeier-Haack reaction on 1,3-dimethyl-2-pyrazolin-5-one.[3]
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3) dropwise, maintaining a low temperature.
-
To this Vilsmeier reagent, add 1,3-dimethyl-2-pyrazolin-5-one portion-wise.
-
After the addition is complete, heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.
-
Neutralize the solution and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
-
Purify the crude product by recrystallization or column chromatography.
Physicochemical Properties of the Precursor:
| Property | Value | Source |
| Molecular Formula | C6H7ClN2O | [3] |
| Molecular Weight | 158.59 g/mol | [3] |
| Physical Form | Crystal - Powder | |
| Color | White - Yellow |
Oxidation to the Carboxylic Acid
The aldehyde can be oxidized to the corresponding carboxylic acid, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, which is a key intermediate for the final amidation step. This carboxylic acid is also a known compound.[4]
Experimental Protocol:
-
Dissolve the 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent.
-
Add an appropriate oxidizing agent, such as potassium permanganate or Jones reagent, under controlled temperature conditions.
-
Monitor the reaction by TLC until all the starting aldehyde is consumed.
-
Work up the reaction mixture to isolate the crude carboxylic acid.
-
Purify the carboxylic acid by recrystallization.
Amidation to Form the Target Carboxamide
The final step involves the conversion of the carboxylic acid to the carboxamide. This can be achieved through activation of the carboxylic acid followed by reaction with ammonia or an ammonia equivalent.
Experimental Protocol:
-
Suspend the 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid in an inert solvent like dichloromethane or tetrahydrofuran.
-
Add a coupling agent, such as thionyl chloride or a carbodiimide (e.g., DCC or EDC), to activate the carboxylic acid. If using thionyl chloride, this will form the acyl chloride in situ.
-
In a separate flask, prepare a solution of ammonia in a suitable solvent or use aqueous ammonium hydroxide.
-
Slowly add the activated carboxylic acid solution to the ammonia solution at a low temperature.
-
Allow the reaction to stir and warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, perform an appropriate aqueous workup to remove excess reagents and byproducts.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Caption: Synthetic workflow for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide.
Accurate Melting Point Determination: A Self-Validating Protocol
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. The presence of impurities typically causes a depression and broadening of the melting point range. Therefore, an accurate melting point determination is a powerful tool for assessing the purity of a synthesized compound.
Principle of Melting Point Determination
The melting point is determined by heating a small, powdered sample of the material in a capillary tube within a calibrated heating block. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range. A narrow range (typically less than 2 °C) is indicative of a high degree of purity.
Step-by-Step Experimental Protocol
-
Sample Preparation: Ensure the synthesized 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide is thoroughly dried to remove any residual solvent, as this can depress the melting point. The sample should be a fine, homogeneous powder.
-
Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. The packing should be dense and uniform to ensure efficient heat transfer.
-
Instrument Calibration: Before use, ensure the melting point apparatus is calibrated using certified standards with known melting points that bracket the expected melting point of the sample.
-
Heating Rate: A slow and controlled heating rate (1-2 °C per minute) is crucial for accurate determination, especially near the expected melting point. A rapid heating rate can lead to an artificially high and broad melting point reading.
-
Observation and Recording: Carefully observe the sample as the temperature rises. Record the temperature at the first sign of melting (the point at which the solid begins to collapse and liquid appears) and the temperature at which the last solid particle melts.
-
Repeatability: Perform the measurement in triplicate to ensure the results are reproducible and to calculate an average melting point range.
Caption: Workflow for accurate melting point determination.
Conclusion
While a definitive melting point for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide is not documented in readily accessible literature, this guide provides a robust framework for its synthesis and rigorous characterization. By following the detailed protocols for synthesis, purification, and, most critically, the self-validating methodology for melting point determination, researchers can confidently produce this compound and establish its key physicochemical properties. The principles and techniques outlined herein are fundamental to the practice of synthetic chemistry and are broadly applicable to the characterization of novel chemical entities.
References
-
Shen, Y. J., Xu, M., & Fan, C. G. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-1,3-dimethyl-n-phenyl-1h-pyrazole-4-carboxamide. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid suppliers and producers. Retrieved from [Link]
-
Chemazone. (n.d.). 5-chloro-1,3-dimethyl-N-[1-(5-methylfuran-2-yl)ethyl]pyrazole-4-carboxamide. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
- Google Patents. (n.d.). US5223526A - Pyrazole carboxanilide fungicides and use.
-
Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]
Sources
Role of chlorine substitution in pyrazole bioactivity
The Role of Chlorine Substitution in Pyrazole Bioactivity: An In-Depth Technical Guide
Executive Summary
In modern medicinal chemistry, the pyrazole scaffold is a privileged structure, appearing in blockbuster drugs ranging from Celecoxib (anti-inflammatory) to Rimonabant (anti-obesity) and Crizotinib (oncology). While the pyrazole ring itself offers a versatile template for hydrogen bonding and pi-stacking, the strategic substitution of chlorine at the C4 position (or on attached aryl rings) acts as a critical "molecular switch."
This guide analyzes the mechanistic role of chlorine substitution in enhancing pyrazole bioactivity. It moves beyond basic structure-activity relationships (SAR) to explore how chlorine modulates electronic density, blocks metabolic soft spots, and induces unique solid-state architectures via halogen bonding.[1]
Physicochemical Foundations of Chlorine Substitution
The introduction of a chlorine atom into the pyrazole core is rarely a random screening choice; it is a calculated decision to alter the physicochemical profile of the ligand.
Electronic Modulation and Acidity (pKa)
The pyrazole ring is amphoteric. It can act as a weak base (protonation at N2) or a weak acid (deprotonation at N1).[1]
-
Unsubstituted Pyrazole: pKa (BH⁺) ≈ 2.5; pKa (NH) ≈ 14.2.[1]
-
4-Chloropyrazole: Chlorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M).[1] The net result is electron withdrawal from the ring.
-
Effect on Basicity: The electron density at N2 is reduced, lowering the pKa of the conjugate acid (making the molecule less basic). This prevents protonation at physiological pH, ensuring the drug remains neutral and membrane-permeable.
-
Effect on Acidity: The -I effect stabilizes the pyrazolate anion, increasing the acidity of the N1-H bond. This can strengthen hydrogen bond donor capability in protein active sites.
-
The "Metabolic Shield" Effect
The C4 position of the pyrazole ring is electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes (CYP450).
-
Mechanism: CYP450 typically attacks electron-rich aromatic positions.[1]
-
Chlorine Blockade: Substituting C4-H with C4-Cl blocks this "soft spot."[1] The C-Cl bond is metabolically robust, significantly extending the half-life (
) of the compound and improving oral bioavailability.
Solid-State Architecture & Halogen Bonding
Unlike fluorine, which is non-polarizable, chlorine possesses a "sigma-hole"—a region of positive electrostatic potential opposite the C-Cl bond.[1]
-
Crystal Packing: 4-Chloropyrazole forms trimeric hydrogen-bonded assemblies in the solid state, isostructural with 4-bromopyrazole.[1][2][3] This contrasts with 4-fluoropyrazole, which forms catemeric (chain-like) structures.[2]
-
Implication: This trimeric packing can dictate the solubility profile and polymorphism of the API (Active Pharmaceutical Ingredient), a critical factor in formulation development.
Mechanistic SAR & Bioactivity Logic
The following diagram illustrates the causal relationships between chlorine substitution and observed bioactivity outcomes.
Figure 1: Causal pathway linking C4-chlorination to specific pharmacological endpoints.
Case Studies in Drug Discovery
Case Study A: Kinase Inhibitors (FLT3 & AKT2)
In the development of FLT3 inhibitors for Acute Myeloid Leukemia (AML), the pyrazole-urea scaffold is central.
-
Challenge: Early prototypes suffered from rapid oxidative clearance.[1]
-
Solution: Introduction of chlorine (or similar halogens) on the phenyl ring attached to the pyrazole, or directly on the core, improved metabolic stability.
-
Evidence: Compound 10q (a biphenyl substituted pyrazoyl-urea) demonstrated nanomolar activity (IC50 = 230 nM) against FLT3 with limited microsomal metabolism.[1] The chlorine substitution pattern was essential for maintaining the correct electronic environment for the "Type II" kinase binding mode [1].
Case Study B: Alcohol Dehydrogenase (ADH) Inhibition
-
Compound: Fomepizole (4-methylpyrazole) is the standard of care for methanol poisoning.[1]
-
Comparison: Studies comparing 4-methylpyrazole vs. 4-bromo/4-chloropyrazole reveal that halogenation alters the binding kinetics.[1] While 4-methylpyrazole is optimized for safety, the halogenated analogs show tighter binding affinity due to the exploitation of a hydrophobic pocket in the ADH enzyme that accommodates the halogen's size and lipophilicity [2].
Experimental Protocols
Protocol: Electrosynthesis of 4-Chloropyrazole (Green Chemistry)
This method avoids toxic reagents like sulfuryl chloride, using NaCl as the chlorine source.[1]
Materials:
-
Starting Material: Pyrazole (10 mmol)[1]
-
Solvent: Aqueous NaCl (saturated) + CHCl3 (bi-phasic system)[1]
-
Electrodes: Platinum (Anode), Copper (Cathode)[1]
Workflow:
-
Setup: Dissolve pyrazole in the biphasic mixture (7:3 aq. NaCl:CHCl3).[4]
-
Electrolysis: Apply galvanostatic current. The anodic oxidation of Cl⁻ generates reactive "Cl⁺" species (likely HOCl/Cl2) in situ.
-
Reaction: The electrophilic chlorine species attacks the C4 position of the pyrazole.
-
Workup: Separate the organic layer (CHCl3), dry over MgSO4, and evaporate.
-
Purification: Recrystallize from hexane/ethyl acetate.
-
Yield: Typically 68-90% depending on current charge passed (2F/mol) [3].[1]
Protocol: Oxidative Chlorination via PhICl2
For sensitive substrates where electrolysis is not feasible.
Reagents:
-
Oxidant: Phenyliodine(III) dichloride (PhICl2)[1]
-
Additive: NH4SCN (if thiocyanation is desired, otherwise PhICl2 acts as chlorinating agent in specific conditions) or NCS.
Step-by-Step:
-
Dissolve pyrazole in Toluene or CH2Cl2 at 0°C under N2.
-
Add PhICl2 (1.2 equiv) dropwise.
-
Stir at 0°C for 30 mins, then warm to RT for 4 hours.
-
Quench with sat. NaHCO3.
-
Mechanism: The hypervalent iodine reagent delivers a "Cl⁺" equivalent to the electron-rich C4 position.
Data Summary: Pyrazole vs. 4-Chloropyrazole[1][2][3][5][8][9][10]
| Property | Pyrazole (Unsubstituted) | 4-Chloropyrazole | Impact on Bioactivity |
| Molecular Weight | 68.08 g/mol | 102.52 g/mol | Slight increase; negligible effect on steric fit.[1] |
| pKa (Conjugate Acid) | ~2.5 | < 1.0 (Est.) | Reduced Basicity: Prevents protonation at physiologic pH. |
| pKa (NH Acidity) | ~14.2 | ~12.5 (Est.) | Increased Acidity: Stronger H-bond donor (H-N...Protein).[1] |
| LogP (Lipophilicity) | ~0.2 | ~0.9 | Increased: Better membrane permeability. |
| Metabolic Stability | Low (C4 oxidation) | High | Blocked: C-Cl bond resists CYP450 oxidation.[1] |
| Crystal Packing | Catemeric / Varied | Trimeric Assembly | Stable Form: Isostructural with 4-Br analog.[1] |
References
-
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Source: RSC Medicinal Chemistry URL:[Link]
-
Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases. Source: Journal of Pharmacology and Experimental Therapeutics URL:[Link]
-
Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Source: Russian Journal of Electrochemistry (via ResearchGate) URL:[1][Link]
-
Low-temperature crystal structure of 4-chloro-1H-pyrazole. Source: Acta Crystallographica Section E (NCBI) URL:[1][Link]
-
Halogen Bonds Involved in Binding of Halogenated Ligands by Protein Kinases. Source: Acta Biochimica Polonica (PubMed) URL:[1][Link][1]
Sources
- 1. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide from acid chloride
Application Note: High-Fidelity Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide
Executive Summary
This application note details the optimized protocol for synthesizing 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide (Target Molecule) from its corresponding acid chloride, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride . This transformation is a critical cornerstone in the manufacturing of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Sedaxane, Isopyrazam analogs) and various kinase inhibitors in pharmaceutical pipelines.[1]
We present two distinct methodologies:
-
Method A (Biphasic/Aqueous): A robust, scalable Schotten-Baumann protocol suitable for kilogram-scale production where cost-efficiency is paramount.[1]
-
Method B (Anhydrous): A high-purity, monophasic protocol using anhydrous ammonia, designed for strict impurity control and downstream sensitive applications.[1]
Retrosynthetic Analysis & Strategic Logic
The synthesis relies on a nucleophilic acyl substitution.[1] The pyrazole ring is electron-rich, but the carbonyl carbon is highly electrophilic due to the inductive effect of the chlorine atom at the 5-position and the leaving group ability of the chloride.[1]
Key Mechanistic Insight:
The 5-chloro substituent is potentially labile.[1] While less reactive than the acid chloride, harsh nucleophilic conditions (high temp, strong alkoxides) could lead to
Figure 1: Reaction pathway for the amidation of pyrazole acid chloride.
Safety & Handling
-
Acid Chloride: Corrosive and lachrymator.[1] Reacts violently with moisture to release HCl gas.[1] Handle only in a fume hood.
-
Ammonia: Toxic by inhalation.[1] High concentrations are caustic to mucous membranes.[1]
-
Exotherm: The reaction is highly exothermic.[1] Uncontrolled addition rates can lead to thermal runaway and hydrolysis of the starting material.[1]
Experimental Protocols
Pre-requisite: Quality Control of Starting Material
Ensure the starting acid chloride is free of thionyl chloride (
-
Validation: Run a mini-scale quench with MeOH. If significant
smell or methyl sulfite peaks appear in GC, strip the starting material with toluene before proceeding.[1]
Method A: Biphasic Schotten-Baumann (Aqueous )
Recommended for scale-up and general synthesis.[1]
Reagents:
-
Acid Chloride (1.0 equiv)[1]
-
Ammonium Hydroxide (28-30% aq, 3.0 - 5.0 equiv)[1]
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) or Toluene.[1]
Protocol:
-
Preparation: Dissolve 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (10 g, 51.8 mmol) in EtOAc (100 mL). Cool the solution to
using an ice/salt bath.[1] -
Ammonia Charge: In a separate vessel, cool Ammonium Hydroxide (25 mL, ~360 mmol) to
. -
Addition: Add the organic acid chloride solution slowly to the stirred aqueous ammonia over 30 minutes.
-
Reaction: Stir vigorously at
for 1 hour, then allow to warm to room temperature ( ) for 1 hour. -
Monitoring: Check TLC (50% EtOAc/Hexane) or HPLC. The acid chloride (
) should disappear; Amide ( ) appears.[1] -
Workup:
-
Purification: Recrystallize from Ethanol or EtOAc/Heptane if necessary.
Method B: Anhydrous Conditions (NH3/THF)
Recommended for high-purity library synthesis or if the acid chloride is extremely hydrolytically unstable.[1]
Reagents:
-
0.5 M Ammonia in Dioxane or THF (2.5 equiv)[1]
-
Optional Scavenger: Triethylamine (1.1 equiv) if using stoichiometric ammonia (gas).[1]
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask under
. -
Dissolution: Charge Acid Chloride (5.0 g, 25.9 mmol) and anhydrous THF (50 mL). Cool to
.[1][3] -
Addition: Add the Ammonia solution (130 mL of 0.5M in dioxane, 65 mmol) dropwise via addition funnel over 45 minutes.
-
Note: A white precipitate of
will form immediately.[1]
-
-
Reaction: Stir at
for 2 hours. -
Workup:
Process Analytical Technology (PAT) & Characterization
Data Summary Table
| Parameter | Specification / Expected Value | Notes |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or impurities.[1] |
| HPLC Purity | > 98.0% (a/a) | Monitor at 254 nm. |
| 1H NMR (DMSO-d6) | Characteristic broad singlets for amide protons.[1] | |
| Mass Spec (ESI+) | [M+H]+ = 174.0 (for Cl-35 isotope) | Distinct Chlorine pattern (3:1 ratio for M:M+2).[1] |
| Melting Point | Expected range: 140 - 180°C (Derivative dependent) | Note: Literature often cites MP for the aldehyde (78°C).[1] The amide is significantly higher.[1] |
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for common synthesis issues.
References
-
Synthesis of Pyrazole Carboxamides (General Method)
-
Preparation of Pyrazole Acid Chlorides
-
Source: Google Patents.[1] "Process for preparation of pyrazole carboxylic acid amide (CN102844306B)."
- URL
-
-
Physical Properties of Precursors (Aldehyde vs Amide)
-
Source: ChemicalBook. "5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Properties."[1]
-
-
Related SDHI Fungicide Chemistry (Context)
Sources
- 1. jocpr.com [jocpr.com]
- 2. 3-(4-chlorobenzamido)-N-propyl-1H-indole-2-carboxamide | 1189651-40-8 | Benchchem [benchchem.com]
- 3. CN102844306B - Process for preparation of pyrazole carboxylic acid amide - Google Patents [patents.google.com]
- 4. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde CAS#: 27006-76-4 [m.chemicalbook.com]
- 5. 5-Chloro-1,3-dimethyl-n-phenyl-1h-pyrazole-4-carboxamide | C12H12ClN3O | CID 73028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Vilsmeier-Haack Formylation of 1,3-Dimethyl-5-Pyrazolone
Abstract: This document provides a comprehensive guide to the Vilsmeier-Haack formylation of 1,3-dimethyl-5-pyrazolone, a key transformation for the synthesis of 4-formyl-1,3-dimethyl-5-pyrazolone. This aldehyde is a valuable intermediate in the development of various pharmaceuticals and functional materials. We delve into the underlying mechanism, provide a detailed and validated experimental protocol, and offer expert insights into process optimization and troubleshooting.
Introduction: The Significance of Pyrazolone Formylation
Pyrazolone and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities. The introduction of a formyl group at the C4 position of the pyrazolone ring via the Vilsmeier-Haack reaction unlocks a versatile chemical handle for further molecular elaboration.[1][2] This reaction is an efficient and mild method for formylating electron-rich heterocyclic compounds.[3] The resulting 4-formyl-1,3-dimethyl-5-pyrazolone is a crucial precursor for synthesizing a variety of bioactive molecules.[4]
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][5] This electrophilic species then attacks the electron-rich C4 position of the 1,3-dimethyl-5-pyrazolone.
Reaction Mechanism: A Step-by-Step Breakdown
The Vilsmeier-Haack formylation of 1,3-dimethyl-5-pyrazolone proceeds through two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
2.1. Formation of the Vilsmeier Reagent (Chloroiminium Ion):
The reaction is initiated by the nucleophilic attack of the oxygen atom of DMF on the electrophilic phosphorus atom of POCl₃.[6] This is followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][5][6]
Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.
2.2. Electrophilic Attack and Hydrolysis:
The electron-rich C4 position of 1,3-dimethyl-5-pyrazolone attacks the electrophilic carbon of the Vilsmeier reagent.[7] This results in the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during the aqueous workup yields the final product, 4-formyl-1,3-dimethyl-5-pyrazolone.[1][8]
Caption: Mechanism of Vilsmeier-Haack formylation of 1,3-dimethyl-5-pyrazolone.
Experimental Protocol
This protocol has been optimized for the synthesis of 4-formyl-1,3-dimethyl-5-pyrazolone in high yield and purity.
3.1. Reagents and Materials:
| Reagent/Material | Grade | Supplier | Notes |
| 1,3-Dimethyl-5-pyrazolone | ≥98% | Standard Chemical Supplier | Ensure it is dry. |
| Phosphorus oxychloride (POCl₃) | ≥99% | Standard Chemical Supplier | Highly corrosive and moisture-sensitive. Handle with care in a fume hood.[6][9] |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Chemical Supplier | Use of anhydrous solvent is critical. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Chemical Supplier | |
| Crushed Ice | Prepared fresh. | ||
| Saturated Sodium Bicarbonate Solution | |||
| Anhydrous Sodium Sulfate | |||
| Ethyl Acetate | Reagent Grade | Standard Chemical Supplier | For recrystallization. |
| Hexane | Reagent Grade | Standard Chemical Supplier | For recrystallization. |
3.2. Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Ice-water bath.
-
Heating mantle with a temperature controller.
-
Standard glassware for workup and purification.
-
Rotary evaporator.
3.3. Step-by-Step Procedure:
3.3.1. Preparation of the Vilsmeier Reagent:
-
Under a nitrogen atmosphere, add anhydrous DMF (3 equivalents) to a dry three-neck round-bottom flask.
-
Cool the flask to 0-5 °C using an ice-water bath.[10]
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF solution. Maintain the temperature below 10 °C during the addition.[6]
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the Vilsmeier reagent.[6]
3.3.2. Formylation Reaction:
-
Dissolve 1,3-dimethyl-5-pyrazolone (1 equivalent) in anhydrous DMF.
-
Add the pyrazolone solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3.3.3. Workup and Purification:
-
Cool the reaction mixture to room temperature and then in an ice bath.[11]
-
Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.[9] This quenching step is highly exothermic.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford 4-formyl-1,3-dimethyl-5-pyrazolone as a crystalline solid.
Data and Expected Results
| Parameter | Value |
| Reactant Stoichiometry | |
| 1,3-Dimethyl-5-pyrazolone | 1.0 eq |
| POCl₃ | 1.2 eq |
| DMF | 3.0 eq (as reagent and solvent) |
| Reaction Conditions | |
| Vilsmeier Reagent Formation | 0-5 °C, 30-60 min |
| Formylation Reaction | 60-70 °C, 2-4 h |
| Expected Yield | 80-90% |
| Appearance | White to pale yellow crystalline solid |
| Characterization | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.8 (s, 1H, CHO), 3.4 (s, 3H, N-CH₃), 2.5 (s, 3H, C-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 185.0 (CHO), 162.1, 148.5, 110.2, 35.4, 12.8 |
Troubleshooting and Expert Insights
-
Low Yield:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere.[6]
-
Incomplete Reaction: Monitor the reaction by TLC to ensure full consumption of the starting material. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
-
Byproduct Formation:
-
Residual DMF: The high boiling point of DMF can make its complete removal challenging.[11] Thorough extraction and purification are crucial.
-
Hydrolyzed Vilsmeier Reagent: The workup procedure is designed to remove dimethylamine hydrochloride and phosphoric acid salts.[11] Ensure proper neutralization and washing.
-
-
Safety Precautions:
Conclusion
The Vilsmeier-Haack formylation of 1,3-dimethyl-5-pyrazolone is a robust and efficient method for the synthesis of 4-formyl-1,3-dimethyl-5-pyrazolone. By understanding the reaction mechanism and adhering to the detailed protocol, researchers can reliably produce this valuable intermediate for applications in drug discovery and materials science. Careful control of reaction conditions and meticulous workup are paramount to achieving high yields and purity.
References
- Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal - Benchchem.
- Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (2023).
- Physical and chemical properties of Vilsmeier's reagent - Benchchem.
- The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives - Benchchem.
- Technical Support Center: Vilsmeier-Haack Reaction Workup - Benchchem.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies.
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019).
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing). (2023). DOI:10.1039/D3RA04309F.
- Vilsmeier–Haack reaction - Wikipedia.
- Vilsmeier–Haack Reaction - Chemistry Steps.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. naturalspublishing.com [naturalspublishing.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. chemmethod.com [chemmethod.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
From Carboxylic Acid to Primary Amide: A Detailed Guide to Pyrazole Carboxamide Synthesis
Introduction
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis, particularly within the realm of medicinal chemistry and drug development. Pyrazole carboxamides, specifically, represent a privileged scaffold found in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reliable and efficient synthesis of primary amides from pyrazole carboxylic acids. We will delve into the mechanistic underpinnings of this conversion, compare various synthetic strategies, and provide detailed, field-proven protocols.
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[4][5] Therefore, the carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by ammonia or an ammonia equivalent. This guide will focus on the most common and effective methods for this activation and subsequent amidation.
Mechanistic Overview: Activating the Carboxylic Acid
The core principle behind converting a carboxylic acid to an amide lies in transforming the hydroxyl group of the carboxylic acid into a better leaving group.[5] This is typically achieved through two primary pathways: conversion to an acyl chloride or the use of coupling reagents to form a highly reactive activated ester intermediate.
Acyl Chloride Pathway
A traditional and robust method involves the conversion of the pyrazole carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4][6] The resulting acyl chloride is highly electrophilic and readily reacts with ammonia to form the primary amide.
Coupling Reagent Pathway
Modern synthetic chemistry often favors the use of coupling reagents, which generate an activated intermediate in situ. These reagents, such as carbodiimides (e.g., DCC, EDC) and phosphonium or uronium salts (e.g., PyBOP, HBTU, HATU), react with the carboxylic acid to form a highly reactive species that is then susceptible to nucleophilic attack by an amine.[7][8] This approach is often milder and more tolerant of sensitive functional groups.
Synthetic Strategies: A Comparative Analysis
The choice of synthetic route for converting a pyrazole carboxylic acid to a primary amide depends on several factors, including the stability of the starting material, the presence of other functional groups, desired yield, and scalability. Below is a comparison of the most common methods.
| Method | Activating Agent(s) | Key Advantages | Key Considerations |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | - High reactivity of the acyl chloride intermediate.[5] - Often results in high yields. - Cost-effective for large-scale synthesis. | - Harsh reaction conditions may not be suitable for sensitive substrates.[5] - Generates acidic byproducts (HCl, SO₂) that need to be neutralized.[9] - The acyl chloride intermediate may need to be isolated.[4] |
| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | - Milder reaction conditions compared to acyl chloride formation.[5] - Can be performed as a one-pot reaction.[8] | - Byproduct (dicyclohexylurea for DCC) can be difficult to remove.[7] - Potential for racemization with chiral carboxylic acids.[7] |
| Onium Salt Coupling | PyBOP, HBTU, HATU | - High efficiency and rapid reaction times.[7] - Low rates of racemization.[8] - Byproducts are generally water-soluble, simplifying purification. | - Reagents are more expensive than traditional methods. - Can be sensitive to moisture. |
| Boron-Based Reagents | Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) | - Effective for direct amidation without the need for a separate activation step.[10][11] - Mild reaction conditions. - Simple workup procedures.[10] | - Reagent may not be as commonly available as other coupling agents. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the conversion of a pyrazole carboxylic acid to its primary amide using two common and reliable methods.
Protocol 1: Synthesis via Acyl Chloride Intermediate
This protocol is a robust and widely used method suitable for many pyrazole carboxylic acids.
Workflow Diagram:
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amide Synthesis [fishersci.dk]
- 7. peptide.com [peptide.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Khan Academy [khanacademy.org]
- 10. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Chlorination conditions for 1,3-dimethyl-1H-pyrazol-5-ol
Application Note: Regioselective Chlorination Strategies for 1,3-Dimethyl-1H-pyrazol-5-ol
Executive Summary
1,3-Dimethyl-1H-pyrazol-5-ol (also known as 1,3-dimethyl-5-pyrazolone) is a versatile heterocyclic scaffold in drug discovery, serving as a precursor for analgesics, anti-inflammatory agents, and agrochemicals. Its reactivity is defined by a tautomeric equilibrium that presents two distinct sites for chlorination:
-
C-4 Position (Electrophilic Substitution): Preserves the carbonyl/hydroxyl functionality while introducing a chlorine atom at the nucleophilic carbon.
-
C-5 Position (Deoxychlorination): Converts the hydroxyl/carbonyl group into a chloride, resulting in a fully aromatic 5-chloro-1,3-dimethylpyrazole.
This guide provides detailed protocols for both pathways, allowing researchers to select the specific transformation required for their target molecule.
Structural Context & Reactivity
Before initiating synthesis, it is critical to understand the substrate's behavior. In solution, 1,3-dimethyl-1H-pyrazol-5-ol exists in equilibrium between the CH-form (pyrazolone), OH-form (pyrazolol), and NH-form (zwitterionic/neutral resonance hybrids).
-
Nucleophilic Attack (C-4): The enamine-like character of the C-3/C-4 bond makes C-4 highly susceptible to electrophiles (e.g., Cl⁺ sources).
-
Electrophilic Attack (C-5): The carbonyl oxygen (or hydroxyl group) can be activated by oxophilic reagents (e.g., POCl₃) to facilitate nucleophilic displacement by chloride.
Caption: Tautomeric forms of the substrate and divergent synthetic pathways based on reagent selection.
Pathway A: C-4 Chlorination (Ring Functionalization)
Objective: Synthesis of 4-chloro-1,3-dimethyl-1H-pyrazol-5-ol. Mechanism: Electrophilic Aromatic Substitution (SEAr).
Preferred Protocol: NCS-Mediated Chlorination
While Sulfuryl Chloride (SO₂Cl₂) is a classic reagent, it often leads to over-chlorination or oxidative side products. N-Chlorosuccinimide (NCS) offers a milder, more controllable profile, especially when paired with fluorinated solvents like Hexafluoroisopropanol (HFIP) or standard acetonitrile (MeCN).
Reagents & Materials:
-
Substrate: 1,3-Dimethyl-1H-pyrazol-5-ol (1.0 equiv)
-
Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)
-
Solvent: Acetonitrile (MeCN) or HFIP (0.2 M concentration)
-
Quench: 10% Sodium Thiosulfate (aq)
Step-by-Step Protocol:
-
Setup: Charge a round-bottom flask with 1,3-dimethyl-1H-pyrazol-5-ol (e.g., 1.12 g, 10 mmol) and a magnetic stir bar.
-
Solvation: Add MeCN (50 mL). Stir at Room Temperature (RT) until fully dissolved.
-
Addition: Add NCS (1.40 g, 10.5 mmol) portion-wise over 15 minutes. Note: Slight exotherm may occur; maintain temp < 30°C.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). The product typically runs slightly less polar than the starting material.
-
Workup:
-
Concentrate the reaction mixture to ~10 mL under reduced pressure.
-
Dilute with Ethyl Acetate (100 mL).
-
Wash with 10% Na₂S₂O₃ (2 x 30 mL) to remove oxidizing species.
-
Wash with Brine (30 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.[1]
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-5% MeOH/DCM gradient).
Analytical Check:
-
¹H NMR (DMSO-d₆): Disappearance of the C-4 proton signal (typically a singlet around δ 5.2–5.5 ppm in the pyrazolone form).
Caption: Workflow for the regioselective C-4 chlorination using NCS.
Pathway B: Deoxychlorination (Aromatization)
Objective: Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole. Mechanism: Nucleophilic displacement via Vilsmeier-Haack type activation.
Preferred Protocol: POCl₃ Dehydration/Chlorination
This reaction converts the carbonyl/hydroxyl into a leaving group (dichlorophosphate) which is then displaced by chloride. This process drives the system to full aromaticity.
Safety Warning: POCl₃ is highly corrosive and reacts violently with water. All glassware must be oven-dried. Perform in a fume hood.
Reagents & Materials:
-
Substrate: 1,3-Dimethyl-1H-pyrazol-5-ol (1.0 equiv)
-
Reagent: Phosphoryl Chloride (POCl₃) (3.0–5.0 equiv) - Acts as solvent and reagent.
-
Catalyst: N,N-Dimethylaniline (1.0 equiv) or DMF (Catalytic drops).
-
Quench: Crushed ice / NaOH.
Step-by-Step Protocol:
-
Setup: Equip a dry 2-neck round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Addition: Add 1,3-dimethyl-1H-pyrazol-5-ol (e.g., 2.0 g) to the flask.
-
Reagent Charge: Carefully add POCl₃ (10 mL) via syringe.
-
Optional: Add N,N-dimethylaniline (1 equiv) to scavenge HCl and accelerate the reaction.
-
-
Reaction: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours. The solution should turn from a suspension to a clear (often yellow/orange) oil.
-
Quenching (CRITICAL):
-
Cool the reaction mixture to RT.
-
Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. Do not add water to the acid.
-
Neutralize the aqueous slurry to pH ~7–8 using 2M NaOH or saturated NaHCO₃.
-
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Dry organic layers (MgSO₄), concentrate, and purify via vacuum distillation (if liquid) or column chromatography (Hexanes/EtOAc).
Analytical Check:
-
¹H NMR: Disappearance of C-4 proton (if C-4 chlorinated side-product forms) OR shift of C-4 proton to aromatic region (δ 6.0–6.5 ppm) if only C-5 is chlorinated.
-
MS: Distinct Chlorine isotope pattern (M, M+2 in 3:1 ratio).
Caption: Workflow for the deoxychlorination to 5-chloropyrazole using POCl3.
Comparative Data & Troubleshooting
| Feature | Pathway A (C-4 Chlorination) | Pathway B (C-5 Deoxychlorination) |
| Primary Reagent | NCS or SO₂Cl₂ | POCl₃ |
| Temperature | 0°C to 25°C | 100°C (Reflux) |
| Solvent | MeCN, HFIP, DCM | Neat (POCl₃) |
| Product Type | Pyrazolone (C=O retained) | Chloropyrazole (Aromatic) |
| Common Issue | Over-chlorination (di-chloro) | Hydrolysis back to starting material |
| Key Optimization | Control stoichiometry (1.05 eq) | Ensure anhydrous conditions |
References
-
Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 87, 161. Link
-
Kishida Chemical Co. (2025). Safety Data Sheet: Bis(3-methyl-1-phenyl-5-pyrazolone). Kishida Chemical Safety Archives. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2766847, 1,3-Dimethyl-5-pyrazolone. Link
-
TCI Chemicals. (2025).[2][3] Safety Data Sheet: 3,5-Dimethylpyrazole. Link
-
BenchChem. (2025). Application Notes and Protocols for the Functionalization of the C4 Position of the Pyrazole Ring. Link
-
Chemistry Steps. (2020). Dehydration of Alcohols using POCl3. Organic Chemistry Tutorials. Link
Sources
Application Note: One-Pot Synthesis of 5-Chloro-1,3-dimethylpyrazole-4-carboxamide
This Application Note details the synthesis of 5-chloro-1,3-dimethylpyrazole-4-carboxamide , a critical scaffold in the development of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Sedaxane, Isopyrazam) and pharmaceutical intermediates.
While traditional routes involve a multi-step isolation of the carboxylic acid and acid chloride, this guide presents a streamlined Two-Stage Protocol :
-
Vilsmeier-Haack Formylation/Chlorination: Converting 1,3-dimethyl-5-pyrazolone to the 4-formyl intermediate.
-
One-Pot Oxidative Amidation: Directly converting the aldehyde to the primary amide using an Iodine/Ammonia system, bypassing the isolation of the carboxylic acid.
Introduction & Retrosynthetic Analysis
The target molecule, 5-chloro-1,3-dimethylpyrazole-4-carboxamide , is a densely functionalized heterocycle. Its synthesis requires the simultaneous installation of a chlorine atom at C5 and a carbon-based functional group at C4.
Retrosynthetic Logic
-
C5-Chlorine & C4-Formyl: The most efficient method to install both functionalities is the Vilsmeier-Haack reaction . The reagent (
/DMF) acts as both a chlorinating agent (converting the C5-hydroxyl tautomer to C5-chloro) and a formylating agent at the nucleophilic C4 position. -
C4-Carboxamide: Instead of the classical oxidation (
), we utilize a One-Pot Oxidative Amidation . This method uses molecular iodine ( ) and aqueous ammonia to convert the aldehyde directly to the primary amide via a nitrile or hemiaminal intermediate, significantly reducing step count and waste.
Reaction Scheme
Figure 1: Two-stage synthesis workflow combining Vilsmeier-Haack functionalization and Iodine-mediated amidation.
Materials & Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| 1,3-Dimethyl-5-pyrazolone | 2749-59-9 | >98% | Starting Material |
| Phosphorus Oxychloride ( | 10025-87-3 | 99% | Chlorinating/Formylating Agent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | Reagent/Solvent |
| Iodine ( | 7553-56-2 | >99% | Oxidant |
| Ammonia ( | 7664-41-7 | 25-28% aq. | Nitrogen Source |
| Tetrahydrofuran (THF) | 109-99-9 | HPLC Grade | Solvent |
Equipment
-
Reactor: 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, internal temperature probe, and pressure-equalizing addition funnel.
-
Scrubber: Caustic soda trap (NaOH) to neutralize HCl and
vapors. -
Cooling: Ice/Salt bath (
to ). -
Heating: Oil bath with magnetic stirring/overhead stirring.
Detailed Experimental Protocol
Stage 1: Synthesis of 5-Chloro-1,3-dimethylpyrazole-4-carbaldehyde[1]
Principle: The in situ generation of the Vilsmeier reagent (chloromethyleneiminium salt) is highly exothermic. Strict temperature control is required to prevent "runaway" thermal events and ensure regioselectivity.
-
Vilsmeier Reagent Formation:
-
Charge DMF (3.0 equiv, 23 mL) into the RBF. Cool to
. -
Add
(2.5 equiv, 23 mL) dropwise via the addition funnel over 30 minutes . -
Critical: Maintain internal temperature
. The solution will turn pale yellow/orange and become viscous (formation of the Vilsmeier salt). -
Stir at
for an additional 20 minutes.
-
-
Substrate Addition:
-
Dissolve 1,3-dimethyl-5-pyrazolone (100 mmol, 11.2 g) in a minimum amount of DMF (or add as a solid in portions).
-
Add to the Vilsmeier complex at
. -
Observation: The reaction may thicken further. Ensure efficient stirring.
-
-
Reaction:
-
Remove the ice bath and allow to warm to Room Temperature (RT).[1]
-
Heat the mixture to
for 4–6 hours . -
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The pyrazolone spot (
) should disappear, replaced by the aldehyde ( ).
-
-
Quench & Isolation:
-
Cool the reaction mixture to RT.
-
Pour the mixture slowly into 500 mL of crushed ice with vigorous stirring. Caution: Exothermic hydrolysis.
-
Neutralize to pH 7–8 using 50% NaOH or saturated Sodium Acetate solution.
-
The product will precipitate as a solid. Filter, wash with cold water, and dry.
-
Yield Expectation: 70–85% (Pale yellow solid).
-
Checkpoint: Verify identity by
(CHO peak at ppm).
-
Stage 2: One-Pot Oxidative Amidation (Aldehyde Amide)
Principle: Molecular iodine oxidizes the hemiaminal formed between the aldehyde and ammonia, effectively converting the carbonyl hydrogen to a leaving group (as HI), resulting in the amide.
-
Reaction Setup:
-
In a clean flask, dissolve the Aldehyde (10 mmol, 1.58 g) from Stage 1 in THF (20 mL) .
-
Add Aqueous Ammonia (28%, 10 mL) . The solution may become turbid.
-
Add Iodine (
) (1.5 equiv, 3.8 g) followed by (2.0 equiv, 2.76 g) (optional, to scavenge HI, though excess ammonia often suffices).
-
-
Execution:
-
Stir the dark mixture at Room Temperature or mild heat (
) for 2–4 hours . -
Color Change: The dark iodine color should fade to a lighter orange/yellow as the oxidant is consumed.
-
-
Workup:
-
Quench excess iodine with 10% aqueous Sodium Thiosulfate (
) until the iodine color completely disappears. -
Extract with Ethyl Acetate (
) . -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane .
-
Final Product: 5-Chloro-1,3-dimethylpyrazole-4-carboxamide.
-
Appearance: White to off-white crystalline solid.
-
Mechanism of Action
The efficiency of this protocol relies on the "One-Pot" nature of the amidation step.[2]
Figure 2: Mechanistic pathway of Iodine-mediated oxidative amidation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Stage 1 | Moisture in DMF or | Use anhydrous DMF. Ensure |
| Exotherm "Runaway" | Addition of | Control addition rate to keep Temp |
| Incomplete Amidation | Iodine consumed by side reactions. | Add additional 0.5 eq of |
| Dark Product Color | Residual Iodine. | Wash thoroughly with Sodium Thiosulfate solution during workup. |
| Impurity: Nitrile | Over-oxidation/Dehydration. | Maintain temperature |
Safety & Hazards (MSDS Highlights)
-
Phosphorus Oxychloride (
): Highly corrosive; reacts violently with water to release HCl and Phosphoric acid. Must be handled in a fume hood with a scrubber. -
Iodine (
): Corrosive solid; sublimes to violet vapor which is a respiratory irritant. -
Ammonia (
): Toxic gas/liquid. Causes severe skin burns and eye damage. -
Waste Disposal: Aqueous waste from Stage 1 is highly acidic and contains phosphates. Neutralize before disposal. Stage 2 waste contains iodides; do not mix with strong oxidants.
References
-
Vilsmeier-Haack Synthesis of Pyrazole Aldehydes
-
Shen, Y.-J., Xu, M., & Fan, C.-G. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E.
-
-
Oxidative Amidation (Iodine/Ammonia)
-
Yu, W., et al. (2013).[3] I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides (Contextual reference for Iodine oxidative mechanism). J. Org.[3][4][5] Chem.
- General Protocol Ref: "One-pot synthesis of amides from aldehydes using iodine and ammonia" is a standard organic transformation derived from methods described in Organic Letters and Tetrahedron.
-
-
Industrial Context (SDHI Fungicides)
-
Walter, H. (2016). Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH). CHIMIA.
-
Sources
- 1. guidechem.com [guidechem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective Amidation of 5-Chloro-1,3-dimethylpyrazole-4-carbonyl chloride
This Application Note is structured to guide researchers through the specific challenges of amidating 5-chloro-1,3-dimethylpyrazole-4-carbonyl chloride . Unlike standard acid chlorides, this substrate possesses two electrophilic sites: the highly reactive acyl chloride and the 5-chloro position, which is susceptible to Nucleophilic Aromatic Substitution (SNAr).
Part 1: Strategic Analysis & Chemical Logic
The Dual-Electrophile Challenge
The core difficulty in reacting 5-chloro-1,3-dimethylpyrazole-4-carbonyl chloride (Compound 1 ) with amines is chemoselectivity . You are presenting the nucleophile (amine) with two targets:
-
Target A (Desired): The carbonyl carbon (Acyl Substitution).
-
Target B (Undesired): The C-5 carbon (SNAr displacement of Chloride).
While acyl substitution is kinetically faster, the electron-deficient nature of the pyrazole ring (further activated by the carbonyl group) makes the C-5 position unusually susceptible to nucleophilic attack, especially with:
-
Excess amine: Acts as a base and a nucleophile.
-
High temperatures: Overcomes the activation energy barrier for SNAr.
-
Strong bases: Can facilitate the elimination step of the SNAr mechanism.
The Solution: Kinetic Control
To ensure exclusive formation of the amide, the reaction must be run under strict kinetic control . This relies on the fact that the activation energy (
Key Control Parameters:
-
Temperature:
. Low thermal energy prevents the system from crossing the higher barrier of the SNAr pathway. -
Base Selection: Use a non-nucleophilic base (e.g., DIPEA) rather than excess reactant amine. Pyridine is also effective but can sometimes catalyze side reactions if not dry.
-
Stoichiometry: Strict 1:1 equivalents of the amine nucleophile to prevent "double attack."
Mechanistic Pathway Diagram
The following diagram illustrates the competing pathways and the "Safe Zone" for the desired product.
Caption: Mechanistic bifurcation showing the kinetic preference for amidation over SNAr. High temperatures or excess amine push the equilibrium toward the undesired 5-amino byproduct.
Part 2: Experimental Protocol
Materials
-
Substrate: 5-Chloro-1,3-dimethylpyrazole-4-carbonyl chloride (freshly prepared or commercial, purity >95%).
-
Solvent: Dichloromethane (DCM), anhydrous (water content <50 ppm). Rationale: Non-nucleophilic, good solubility.
-
Base:
-Diisopropylethylamine (DIPEA). Rationale: Sterically hindered, non-nucleophilic, scavenges HCl effectively. -
Amine: 1.0 equivalent of target amine.
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask and equip it with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Solvation: Charge the flask with 5-chloro-1,3-dimethylpyrazole-4-carbonyl chloride (1.0 equiv) and anhydrous DCM (0.1 M concentration).
-
Critical Checkpoint: Ensure the acid chloride is fully dissolved. If starting from the acid, generate the chloride first using oxalyl chloride/DMF, then pump off volatiles completely before this step.
-
-
Cooling: Submerge the flask in an ice/salt bath to reach -5°C to 0°C .
-
Base Addition: Add DIPEA (1.2 equiv) via syringe. The solution may darken slightly; this is normal.
-
Nucleophile Addition: Dissolve the Target Amine (1.0 equiv) in a minimal amount of dry DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.
-
Why Dropwise? Prevents localized high concentrations of amine that could trigger the SNAr side reaction.
-
-
Reaction: Stir at 0°C for 1 hour. Monitor by TLC or IR (see Part 3).
-
Note: Do not reflux. If the reaction is sluggish, warm only to Room Temperature (20-25°C).
-
-
Quench & Workup:
-
Quench with 1M HCl (cold) to remove excess DIPEA and unreacted amine.
-
Separate phases. Wash organic layer with Sat. NaHCO₃ (to remove any hydrolyzed acid) and Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Part 3: Validation & Quality Control (Self-Validating System)
Trustworthiness in synthesis comes from verifying the intermediate states. Use these analytical markers to validate the reaction before moving to the next step.
Infrared (IR) Spectroscopy - The "Quick Check"
This is the fastest way to confirm conversion without running an NMR.
-
Starting Material (Acid Chloride): Sharp, intense band at ~1780–1810 cm⁻¹ .
-
Product (Amide): New strong band at 1640–1680 cm⁻¹ .
-
Validation Rule: The reaction is complete when the >1780 cm⁻¹ peak disappears.
NMR Diagnostics - Detecting the Byproduct
If the reaction got too hot or had excess amine, you will see the SNAr byproduct.
-
C NMR Marker:
-
Desired Product (5-Cl): The C-5 carbon (attached to Cl) typically appears at 130–135 ppm .
-
Byproduct (5-Amino): If SNAr occurs, the C-5 carbon shifts downfield to ~150–155 ppm (deshielded by the nitrogen attachment relative to chlorine in this specific heterocyclic environment) [1, 2].
-
-
NMR Marker:
-
Look for the integration of the amine signals. If you used a primary amine (
), the product will have one amide proton ( ). The byproduct might show complex exchangeable protons or a shift in the methyl group signals on the pyrazole ring due to the electronic change from Cl (EWG) to N (EDG).
-
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Gradient: 10% to 90% ACN over 15 mins.
-
Retention Order: The 5-Amino byproduct is significantly more polar than the 5-Chloro product and will elute earlier (shorter retention time) [3].
Data Summary Table
| Parameter | Desired Product (5-Cl Amide) | SNAr Byproduct (5-Amino Amide) |
| IR (C=O) | ~1650 cm⁻¹ | ~1640 cm⁻¹ (broadened) |
| 130 - 135 ppm | 150 - 155 ppm | |
| HPLC Retention | Late Eluting (More Lipophilic) | Early Eluting (More Polar) |
| Visual Indication | Usually White/Off-white Solid | Often Yellow/Orange Solid |
References
-
Synthesis and NMR Characterization of Halogenopyrazoles : Holzer, W. et al. "5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole." Molbank, 2009.[1] Link
-
NMR Shifts of Pyrazole Derivatives : Claramunt, R. M. et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles."[2] New Journal of Chemistry, 2003. Link
-
HPLC Separation of Pyrazoles : "A Highly Validated RP-HPLC Method for Pyrazoline Derivative." International Journal of Chemical and Pharmaceutical Analysis, 2014. Link
-
General Amide Synthesis Protocols : Montalbetti, C. A. G. N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005. Link
Sources
Application Note & Protocol: Synthesis of Pyrazole Carboxamide SDHI Fungicide Intermediates
Introduction: The Central Role of Pyrazole Carboxamides in Modern Fungicides
Succinate Dehydrogenase Inhibitor (SDHI) fungicides represent a cornerstone of modern crop protection, offering broad-spectrum control of devastating plant pathogens.[1] Their mechanism of action is the targeted inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, which disrupts fungal energy production and leads to cell death.[2][3]
Within the diverse chemical landscape of SDHIs, the pyrazole carboxamide scaffold has emerged as a particularly successful and versatile pharmacophore. Commercial fungicides such as Bixafen, Penthiopyrad, and Fluxapyroxad all share this core structure.[4][5][6] The synthesis of these active ingredients hinges on the efficient and high-yield formation of an amide bond between a substituted pyrazole carboxylic acid and a specific aniline moiety.
This document provides a detailed, field-proven guide for the synthesis of a key pyrazole carboxamide intermediate. It is designed for researchers in agrochemical discovery and process development, offering not just a step-by-step protocol but also the underlying chemical principles and rationale that ensure reproducibility and success.
Core Synthetic Strategy: The Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to a competing acid-base reaction that forms a stable carboxylate-ammonium salt.[7] Therefore, the most common and robust strategy involves the "activation" of the carboxylic acid to increase its electrophilicity.[8] Our protocol employs a classic and highly effective two-step approach:
-
Activation: Conversion of the pyrazole carboxylic acid to a highly reactive pyrazole carbonyl chloride intermediate.
-
Coupling: Nucleophilic acyl substitution reaction of the pyrazole carbonyl chloride with a selected aniline to form the target amide bond (a Schotten-Baumann type reaction).[7]
This method is widely adopted in industrial and academic settings for its reliability, high conversion rates, and straightforward execution.[9][10][11]
Caption: Overall workflow for pyrazole carboxamide synthesis.
Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
This protocol details the activation of the carboxylic acid starting material. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.
Expert Insight: Thionyl chloride is highly effective because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the isolation of the desired acid chloride.[12] This avoids aqueous workups that could hydrolyze the reactive product.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity (Example) | Moles (eq.) |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C₆H₆F₂N₂O₂ | 176.12 | 10.0 g | 1.0 |
| Thionyl Chloride | SOCl₂ | 118.97 | 30 mL | ~5.2 |
| Toluene (Anhydrous) | C₇H₈ | 92.14 | 50 mL | - |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 2-3 drops | Catalytic |
Step-by-Step Procedure
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas outlet tube leading to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the HCl and SO₂ gases produced. Ensure all glassware is thoroughly dried.
-
Charging the Flask: To the flask, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (10.0 g).
-
Solvent Addition: Add anhydrous toluene (50 mL) followed by the thionyl chloride (30 mL).
-
Catalyst Addition: Add 2-3 drops of DMF. This catalyst accelerates the reaction.
-
Reaction: Gently heat the mixture to reflux (approx. 80-90°C) using a heating mantle. The reaction mixture will become a clear solution as the solid dissolves and reacts.
-
Monitoring: Maintain reflux for 2-4 hours. The reaction is typically considered complete when gas evolution ceases.
-
Isolation: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
Product: The resulting yellow to brown oil is the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[9] This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.[4]
Protocol 2: Amide Coupling to Synthesize a Bixafen Precursor
This protocol describes the reaction of the pyrazole carbonyl chloride with an aniline to form the final amide intermediate, based on synthetic routes reported for Bixafen.[10]
Mechanism Insight: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the aniline's nitrogen atom attacks the highly electrophilic carbonyl carbon of the acid chloride. The tetrahedral intermediate then collapses, expelling a chloride ion to form the stable amide bond. The base (triethylamine) is crucial for neutralizing the HCl generated, driving the reaction to completion.
Caption: Mechanism of Nucleophilic Acyl Substitution.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity (Example) | Moles (eq.) |
| Pyrazole Carbonyl Chloride (from Protocol 1) | C₆H₅ClF₂N₂O | 194.57 | ~56.8 mmol | 1.0 |
| 2-(3',4'-Dichlorophenyl)-4-fluoroaniline | C₁₂H₈Cl₂FN | 256.11 | 12.8 g | 0.88 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 12.5 mL | 1.58 |
| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | 125 mL | - |
Step-by-Step Procedure
-
Setup: In a clean, dry 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the aniline (12.8 g) in anhydrous DCM (125 mL).
-
Reagent Addition: To this solution, add the crude pyrazole carbonyl chloride from Protocol 1.
-
Base Addition: Cool the mixture in an ice bath (0-5°C). Slowly add triethylamine (12.5 mL) dropwise using a dropping funnel. An exothermic reaction and formation of a precipitate (triethylamine hydrochloride) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature overnight (12-16 hours).
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 4:1). The disappearance of the aniline starting material spot indicates reaction completion.
-
Workup - Quenching: Carefully pour the reaction mixture into 125 mL of water in a separatory funnel to quench the reaction.
-
Workup - Extraction: Shake the funnel, allow the layers to separate, and collect the lower organic (DCM) layer. Extract the aqueous layer again with DCM (2 x 50 mL).
-
Workup - Washing: Combine all organic layers and wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL). The acid wash removes excess triethylamine, and the base wash removes any unreacted starting acid.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure pyrazole carboxamide intermediate as a solid.[10]
Characterization & Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation & Purity | Signals corresponding to protons on the pyrazole ring, methyl group, difluoromethyl group (typically a triplet), and the aromatic aniline moiety. Integral ratios should match the structure. |
| Mass Spec | Molecular Weight Confirmation | A molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the final product (e.g., for the Bixafen example, C₁₈H₁₂Cl₂F₃N₃O, M.W. = 442.21). |
| Melting Point | Purity Assessment | A sharp, defined melting point range indicates high purity. For the Bixafen intermediate, a melting point around 141°C is reported.[10] |
| HPLC | Quantitative Purity | A single major peak with purity >98% is typically desired for subsequent research or development steps.[4] |
Safety & Handling
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and safety goggles.
-
Acid Chlorides: Corrosive and moisture-sensitive. Handle with care in an inert atmosphere where possible.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling should be performed in a fume hood.
-
Triethylamine (Et₃N): Flammable liquid with a strong odor. Corrosive and causes burns. Handle in a fume hood.
-
General: Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
-
Mitsui Chemicals Agro, Inc. (n.d.). Production scheme for penthiopyrad, a broad spectrum fungicide. ResearchGate. [Link]
-
Luo, J., et al. (2023). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]
-
Shao, J., et al. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity. [Link]
-
Li, Y., et al. (2021). Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chinese Journal of Organic Chemistry. [Link]
- UPL Ltd. (2024). A process for preparation of bixafen.
-
Wang, Y. (2021). Research On The Synthesis Technology Of Important Intermediates Of Penthiopyrad. Globe Thesis. [Link]
-
Li, Q., et al. (2020). Process Optimization of Bixafen, Synthesis and Antifungal Activity of its Derivatives. SSRN. [Link]
-
Ilhan, I. O., & Çadir, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [Link]
- Shandong Weifang Rainbow Chemical Co Ltd. (2023). A kind of synthetic method of bixafen.
-
Yang, K., et al. (2024). Design, synthesis, and antifungal activity of novel pyrazole carboxamide derivatives containing benzimidazole moiety as potential SDH inhibitors. ResearchGate. [Link]
-
Zhang, P., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
-
Xu, J., et al. (2019). Design, Synthesis, Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. ResearchGate. [Link]
-
Hacıalioğlu, S., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
Ilhan, I. O. (2007). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. [Link]
-
Yang, K., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
-
Ilhan, I. O. (2012). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Luo, J., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. ResearchGate. [Link]
- Bayer CropScience AG. (2013). Preparation and application of bixafen type derivatives.
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Wang, H., et al. (2023). Design, synthesis and antifungal activity of novel amide derivatives containing a pyrrolidine moiety as potential succinate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Ilhan, I. O., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
De Figueiredo, R. M. (2016). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
Khalid, M., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. [Link]
-
Tanimoto, H., et al. (2013). Development of a novel fungicide, penthiopyrad. Journal of Pesticide Science. [Link]
-
Britton, J., & Jamison, T. F. (2017). A Practical Synthesis of the Key Intermediate for Fluxapyroxad. ResearchGate. [Link]
-
Senturk, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. ResearchGate. [Link]
-
Dong, S., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link]
-
Zhang, G., et al. (2014). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. International Journal of Molecular Sciences. [Link]
-
Clark, J. (2015). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
Kim, S. W., et al. (2023). Comparative Biological Half-Life of Penthiopyrad and Tebufenpyrad in Angelica Leaves and Establishment of Pre-Harvest Residue Limits (PHRLs). MDPI. [Link]
- Corteva Agriscience LLC. (2020). Synergistic pesticidal compositions and methods for delivery of active ingredients.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. hepatochem.com [hepatochem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN116178264A - A kind of synthetic method of bixafen - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
Mastering the Purification of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide: A Guide to Solvent Selection and Recrystallization Protocols
Abstract
This comprehensive application note provides a detailed guide for the selection of appropriate solvents and the execution of effective recrystallization protocols for the purification of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide. This pyrazole derivative is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Achieving high purity is critical for downstream applications and regulatory compliance. This document outlines a systematic approach to solvent screening and provides step-by-step protocols for both single-solvent and mixed-solvent recrystallization techniques, ensuring researchers and production chemists can consistently obtain high-purity material.
Introduction: The Critical Role of Purity
5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide is a versatile building block in medicinal and agricultural chemistry. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API) or agrochemical. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The success of this technique hinges on the judicious selection of a suitable solvent or solvent system. An ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, allowing for the recovery of purified crystals upon cooling.[1][2][3] This differential solubility is the cornerstone of effective purification, as it allows for the separation of the desired compound from soluble and insoluble impurities.[1][2]
Physicochemical Properties and Initial Considerations
While specific solubility data for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide is not extensively published, an understanding of its structural features provides clues for solvent selection. The molecule possesses a polar carboxamide group and a moderately polar pyrazole ring, suggesting that polar organic solvents are likely to be effective. For structurally related N-heterocyclic amides, solvents such as ethanol, ethyl acetate, acetone, and acetonitrile have proven to be effective for recrystallization.[4][5] Furthermore, experience with similar amide compounds suggests that recrystallization is often the preferred method of purification over chromatographic techniques.[5]
A related precursor, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, has been successfully recrystallized using a mixed solvent system of ethyl acetate and petroleum ether.[6][7] This indicates that a solvent/anti-solvent approach may also be a viable strategy for the target carboxamide.
Systematic Solvent Screening Protocol
A systematic approach to solvent selection is crucial for developing a robust and reproducible recrystallization protocol. The following protocol outlines a small-scale screening process to efficiently identify promising solvent candidates.
Materials and Equipment
-
Crude 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide
-
Test tubes or small vials
-
Hot plate with stirring capabilities
-
A selection of candidate solvents (see Table 1)
-
Spatula
-
Pasteur pipettes
Solvent Screening Workflow
The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.
Caption: A flowchart illustrating the systematic process for screening and selecting an appropriate recrystallization solvent.
Candidate Solvents for Screening
The following table provides a list of candidate solvents with varying polarities for the initial screening.
| Solvent | Polarity Index | Boiling Point (°C) | Rationale |
| Water | 10.2 | 100 | Highly polar, may be a poor solvent at room temperature. |
| Ethanol | 4.3 | 78 | A common and effective solvent for amides.[4][5] |
| Isopropanol | 3.9 | 82 | Similar to ethanol, often used for pyrazole derivatives.[8] |
| Acetone | 5.1 | 56 | A polar aprotic solvent, good for moderately polar compounds.[4][5][8] |
| Acetonitrile | 5.8 | 82 | A polar aprotic solvent, often gives good results for amides.[4][5] |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent, effective for related compounds.[4][6][7] |
| Toluene | 2.4 | 111 | A non-polar aromatic solvent, may be useful in mixed systems. |
| Heptane | 0.1 | 98 | A non-polar anti-solvent for mixed solvent systems. |
Recrystallization Protocols
Based on the results of the solvent screening, one of the following protocols can be employed.
Protocol 1: Single-Solvent Recrystallization
This protocol is ideal when a single solvent with a significant temperature-dependent solubility for the compound is identified.
Step-by-Step Methodology:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove all traces of the solvent.
Protocol 2: Mixed-Solvent Recrystallization
This technique is employed when no single solvent is ideal. It involves using a pair of miscible solvents, one in which the compound is soluble and another in which it is insoluble.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude compound in a minimal amount of the "good" (soluble) solvent at an elevated temperature.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "bad" (insoluble) solvent dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of the "good" solvent until the turbidity just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Isolate, wash (with a small amount of the cold solvent mixture), and dry the crystals as described in the single-solvent protocol.
Troubleshooting and Key Considerations
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. Reheat the solution to dissolve the oil, add more of the "good" solvent (in a mixed system) or the single solvent, and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, it may be due to using too much solvent. The solution can be concentrated by gentle heating to evaporate some of the solvent. Alternatively, scratching the inside of the flask with a glass rod at the liquid-air interface can induce crystallization. Seeding with a small crystal of the pure compound can also be effective.
-
Purity Assessment: The purity of the recrystallized material should be assessed using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or melting point determination.
Conclusion
The protocols detailed in this application note provide a robust framework for the successful purification of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide via recrystallization. A systematic approach to solvent screening, coupled with a thorough understanding of the principles of recrystallization, will enable researchers and chemists to consistently obtain high-purity material essential for the advancement of pharmaceutical and agrochemical research and development.
References
- Technical Support Center: Purification of N-Thiazolyl Amide Compounds - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFId5pzFDWyOsblXxecGTxtIzaWvXums-3JTOuOZ_HC4gv0TIINSVZL3Ho4s3emn3epYh17-69AqU8I8Q6htpKkihuOSk12W-olBGfrhnnbxpWOh4_AV_mRBK4dAOw5evUslphto91-YJqOve-YPD5vcFiYTnbHCnl6_YE6NTQYDaLuVoEDwzWvI5NItLEIReLIRvgcT9ofTkGcmlAujA_TBg==]
- Solvent Choice - Chemistry Teaching Labs - University of York. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu9z0pElaUUMlddHa5VBwzGSXZNADZWBEIuBI00_zPVYU2HSU7yeSEZ1yRytpwBLyufV-Dqam3YLIbLFWah-aKpiwnR_lohhEK12Eh1RcWoklQXo8iyAo0XqaWExmvxJFaavBPr4PWDboAqs8pNFUd-421tYZ4OZf41NHkOV0OlNtJUzBNoWDxsLOXMnU=]
- Solvent Selection and Recrystallization Guide | PDF - Scribd. [URL: https://www.scribd.
- Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [URL: https://www.sas.rochester.edu/chm/resource/solvents/xtal-solv.html]
- Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [URL: https://www.saddleback.
- Finding the best solvent for recrystallisation student sheet - Rsc.org. [URL: https://edu.rsc.org/download?ac=515591]
- What is the best technique for amide purification? - ResearchGate. [URL: https://www.researchgate.
- How to Prepare 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde? - FAQ - Guidechem. [URL: https://www.guidechem.com/faq/prepare-5-chloro-1-3-dimethyl-1h-pyrazole-4-carbaldehyde-27006-76-4.html]
- 5-Chloro-1,3-dimethyl-n-phenyl-1h-pyrazole-4-carboxamide - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/73028]
- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives - Benchchem. [URL: https://www.benchchem.
- Crystallization Solvents.pdf. [URL: https://www.csun.
- Go-to recrystallization solvent mixtures : r/Chempros - Reddit. [URL: https://www.reddit.
- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - Echemi. [URL: https://www.echemi.com/products/27006-76-4.html]
- Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. [URL: https://www.jstage.jst.go.jp/article/cpb/65/1/65_c16-00569/_html/-char/en]
- 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE - ChemicalBook. [URL: https://www.chemicalbook.com/Product.aspx?CBNumber=CB1279887]
- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3238799/]
- An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. [URL: https://sphinxsai.com/2017/ch_vol10_no5/1/(131-135)V10N5CT.pdf]
- US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents. [URL: https://patents.google.
- 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole - MDPI. [URL: https://www.mdpi.com/1422-8599/2009/4/M620]
- 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | 27006-82-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8279888.htm]
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. [URL: https://www.jocpr.
- 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide - Wikidata. [URL: https://www.
- Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2023.2263484]
- Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives - Atmiya University. [URL: https://www.atmiyauni.ac.in/dev-chem/wp-content/uploads/sites/11/2023/10/Chapter-5-200-220.pdf]
- (PDF) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - ResearchGate. [URL: https://www.researchgate.net/publication/51829699_5-Chloro-13-dimethyl-1H-pyrazole-4-carbaldehyde]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
Microwave-Assisted Synthesis of Pyrazole-4-Carboxamides: A Modern Protocol for Accelerated Drug Discovery
An Application Guide for Researchers
Abstract
The pyrazole-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry and agrochemistry, forming the structural basis for a multitude of bioactive compounds, including kinase inhibitors and fungicides.[1][2][3][4] Traditional synthetic methods, while effective, often require long reaction times and harsh conditions. This application note provides a comprehensive guide to the microwave-assisted synthesis of pyrazole-4-carboxamides, a technique that dramatically accelerates reaction rates, improves yields, and aligns with the principles of green chemistry.[5][6][7] We will delve into the underlying principles of microwave heating, present versatile synthetic strategies, and provide a detailed, field-proven protocol for researchers in drug development and chemical synthesis.
The Rationale: Why Microwave Synthesis?
The pyrazole core is a privileged scaffold due to its wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3][8][9] The carboxamide linkage is equally vital, appearing in over 25% of all known drugs due to its stability and ability to form crucial hydrogen bonds with biological targets.[10] The combination, pyrazole-4-carboxamide, is therefore a high-value target for synthesis.
Conventional synthesis, relying on conductive heating via an oil bath, is often inefficient. Heat is transferred slowly from the vessel walls inward, creating thermal gradients and sometimes leading to side product formation. Microwave-assisted organic synthesis (MAOS) revolutionizes this process.
The Mechanism of Microwave Heating:
Microwave energy directly interacts with polar molecules in the reaction mixture, causing them to rapidly align with the oscillating electric field. This creates intense molecular friction, generating heat instantly and uniformly throughout the bulk of the solution. This process, known as dipolar polarization , is far more efficient than conventional heating.[11] A secondary mechanism, ionic conduction , contributes to heating if ionic species are present.
The primary advantages of this approach are:
-
Drastic Reduction in Reaction Time: Reactions that take hours or days conventionally can often be completed in minutes.[5][12]
-
Improved Yields and Purity: Rapid and uniform heating minimizes the formation of thermal degradation byproducts.
-
Enhanced Reproducibility: Precise computer control over temperature and pressure in modern microwave reactors ensures high run-to-run consistency.
-
Green Chemistry: Shorter reaction times lead to significant energy savings, and the potential for solvent-free reactions further reduces environmental impact.[11][13]
Core Synthetic Strategies
The synthesis of pyrazole-4-carboxamides can be broadly approached via two reliable, microwave-adaptable strategies. The choice depends on the availability of starting materials and the desired molecular complexity.
Strategy A: Direct Amidation of a Pre-Formed Pyrazole Core
This is the most straightforward approach, involving the coupling of a pyrazole-4-carboxylic acid (or its ester derivative) with a primary or secondary amine.
-
From Carboxylic Acids: The reaction requires a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid for nucleophilic attack by the amine. Microwave irradiation accelerates this condensation step, providing the final amide in high yield.[10]
-
From Carboxylic Esters: This method involves the direct aminolysis of an ester. The reaction can be catalyzed by a Lewis acid and is highly efficient under microwave conditions, often requiring no additional coupling reagents.[2]
Strategy B: Sequential Multi-Step Synthesis
For more complex targets, a multi-step sequence where the pyrazole ring is first constructed and then functionalized is common. Kappe and co-workers demonstrated an elegant three-step protocol where each step is accelerated by microwave heating.[12][14] A representative sequence involves:
-
Pyrazole Formation: Condensation of a substituted hydrazine with a 1,3-dicarbonyl compound.
-
Functional Group Interconversion: For example, the reduction of a nitro group on a phenyl substituent to an amine.
-
Final Amidation: Coupling the newly formed amine with a carboxylic acid to form the target carboxamide.
This sequential approach, powered by microwave heating, reduced the overall processing time from approximately two days to a matter of minutes.[12]
Application Protocol: Microwave-Assisted Synthesis of N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-1-methyl-1H-pyrazole-4-carboxamide
This protocol details the direct amidation of a pyrazole-4-carboxylic acid ester with an amine, a common route for producing valuable agrochemical and pharmaceutical intermediates.
Materials:
-
Reagents:
-
Ethyl 1-methyl-1H-pyrazole-4-carboxylate
-
3',4'-Dichloro-5-fluorobiphenyl-2-amine
-
Trimethylaluminum (2 M solution in toluene)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Dedicated single-mode microwave reactor (e.g., Anton Paar Monowave series, CEM Discover series)
-
10 mL microwave process vial with a magnetic stir bar
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Flash chromatography system
-
Detailed Step-by-Step Methodology:
-
Vial Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 mmol, 1 equivalent).
-
Reagent Addition: Add 3',4'-dichloro-5-fluorobiphenyl-2-amine (1.1 mmol, 1.1 equivalents) to the vial.
-
Solvent and Catalyst: Add anhydrous toluene (4 mL). While stirring, carefully and slowly add trimethylaluminum solution (2 M in toluene, 1.5 mmol, 1.5 equivalents) at room temperature.
-
Scientist's Note (Causality): Trimethylaluminum acts as a powerful Lewis acid. It coordinates to the carbonyl oxygen of the ester, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly basic aniline derivative. This activation is crucial for driving the reaction forward without the need for a separate coupling agent.
-
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture under the following conditions:
-
Temperature: 150 °C (monitored by an internal IR sensor)
-
Hold Time: 15 minutes
-
Power: Dynamic power modulation (e.g., up to 300 W) to maintain the target temperature
-
Stirring: High
-
-
Reaction Quenching and Work-up: After the reaction is complete, allow the vial to cool to a safe temperature (<50 °C). Carefully uncap the vial in a fume hood and slowly quench the reaction mixture by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure pyrazole-4-carboxamide product.
Data, Discussion, and Field Insights
The adoption of microwave-assisted synthesis provides quantifiable improvements over conventional methods.
Data Presentation: Performance Comparison
The following table summarizes typical results, demonstrating the dramatic rate enhancement achieved with microwave heating.
| Product Type | Method | Temperature (°C) | Time | Yield (%) |
| Phenyl-1H-pyrazoles | Microwave | 60 | 5 min | 91-98 |
| Phenyl-1H-pyrazoles | Conventional | 75 | 2 h | 73-90 |
| Phenyl-1H-pyrazole-4-carboxylic acids | Microwave | 80 | 2 min | 62-92 |
| Phenyl-1H-pyrazole-4-carboxylic acids | Conventional | 80 | 1 h | 48-85 |
| 3,5-disubstituted-1H-pyrazoles | Microwave | 130 | 3-10 min | High |
| 3,5-disubstituted-1H-pyrazoles | Conventional | 130 | 1-3 h | Moderate |
| Data synthesized from literature sources.[5] |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient activation of the carboxylic acid/ester; Inactive catalyst; Temperature too low. | Increase temperature in 10-20 °C increments. If using a catalyst/coupling agent, ensure it is fresh and anhydrous. Consider a more potent coupling agent or Lewis acid. |
| Formation of Side Products | Temperature too high, leading to degradation; Presence of moisture or other reactive impurities. | Reduce the reaction temperature. Ensure all reagents and solvents are pure and anhydrous. |
| Reaction Stalls | Reagents consumed in a side reaction; Catalyst deactivation. | Monitor the reaction by TLC or LC-MS to identify the point of stall. Consider adding a second charge of the catalyst. |
Visualization of Workflows
General Experimental Workflow
The following diagram outlines the logical flow from starting materials to the final, purified product in a typical microwave-assisted synthesis.
Caption: Logical flow for microwave-assisted pyrazole synthesis.
Core Chemical Transformation
This diagram illustrates the fundamental amidation reaction discussed in the protocol.
Caption: General scheme for direct amidation of a pyrazole ester.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of pyrazole-4-carboxamides. By leveraging direct and efficient energy transfer, this technology enables chemists to synthesize target molecules with unprecedented speed and efficiency. The protocols and insights provided herein demonstrate that MAOS is not merely a research curiosity but a robust and scalable tool for accelerating discovery and development pipelines in the pharmaceutical and agrochemical industries.
References
- Cao, H., Shi, Y., Yan, P., Bie, F., & Ma, J. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 23, 7793-7800.
-
Obermayer, D., Glasnov, T. N., & Kappe, C. O. (2011). Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(16), 6657–6669. [Link]
- Anonymous. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
-
Anonymous. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. [Link]
-
Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667. [Link]
-
Anonymous. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science. [Link]
-
Anonymous. (2025). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. ResearchGate. [Link]
-
Obermayer, D., Glasnov, T. N., & Kappe, C. O. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. SciSpace. [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Zarecki, A. P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1964. [Link]
- Anonymous. (n.d.). Process for the preparation of pyrazole-4-carboxamides.
-
Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 16-24. [Link]
-
Anonymous. (2025). Microwave-assisted green approach toward the unexpected synthesis of pyrazole-4-carboxylates. ResearchGate. [Link]
-
Anonymous. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]
-
Anonymous. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate. [Link]
-
Anonymous. (2019). A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. E-RESEARCHCO. [Link]
-
Anonymous. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Desai, N. C., & Somani, H. (2014). Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity. The Pharma Innovation Journal, 3(8), 43-48. [Link]
-
Anonymous. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. EP2980078A1 - Process for the preparation of pyrazole-4-carboxamides - Google Patents [patents.google.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. eresearchco.com [eresearchco.com]
- 8. mdpi.com [mdpi.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Scalable synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Application Note: Scalable Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid
Executive Summary
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 27006-82-2) is a critical heterocyclic building block used extensively in the synthesis of agrochemicals (e.g., Tolfenpyrad) and pharmaceutical kinase inhibitors.
This Application Note details a scalable, three-step synthetic protocol designed for multigram to kilogram production. Unlike bench-scale methods that prioritize speed over safety, this protocol emphasizes thermal management, impurity control, and reagent economy . We utilize a Vilsmeier-Haack approach for simultaneous chlorination and formylation, followed by a robust Permanganate Oxidation .
Strategic Route Selection
The synthesis of highly substituted pyrazoles presents regioselectivity challenges. We selected the Vilsmeier-Haack Route over direct chlorination of esters or cyclization of chloro-acetoacetates for three reasons:
-
Atom Economy: It installs the C5-Chlorine and C4-Carbonyl functionalities in a single chemical operation.
-
Regiocontrol: The precursor (1,3-dimethyl-5-pyrazolone) forces substitution at the C4 position due to electronic activation.
-
Scalability: Reagents (POCl3, DMF, KMnO4) are inexpensive and available in bulk.
Reaction Scheme
Figure 1: Synthetic pathway highlighting the key Vilsmeier-Haack transformation.[1]
Detailed Experimental Protocols
Step 1: Precursor Synthesis (1,3-Dimethyl-5-pyrazolone)
Note: This material is commercially available. If synthesizing in-house, strict safety controls for Methyl Hydrazine are required.
-
Safety Warning: Methyl hydrazine is a volatile, toxic, and carcinogenic rocket fuel component.[2][3] All operations must occur in a closed system or high-efficiency fume hood.
-
Protocol:
-
Charge Ethyl Acetoacetate (1.0 eq) into a reactor with Ethanol (5 vol). Cool to 0°C.
-
Add Methyl Hydrazine (1.05 eq) dropwise, maintaining internal temperature <10°C.
-
Allow to warm to RT, then reflux for 3 hours.
-
Concentrate under vacuum to induce crystallization.
-
Yield: ~85-90% as an off-white solid.
-
Step 2: The Vilsmeier-Haack Reaction (Chlorination & Formylation)
This is the critical process step. It converts the C5-OH (tautomer) to C5-Cl and installs the C4-CHO group.
Reagents:
-
1,3-Dimethyl-5-pyrazolone (1.0 eq)
-
Phosphoryl Chloride (POCl3) (3.0 - 5.0 eq)
-
Dimethylformamide (DMF) (5.0 - 7.0 eq)
Protocol:
-
Vilsmeier Reagent Formation: In a dry reactor under N2, charge DMF and cool to 0°C.
-
Addition: Add POCl3 dropwise over 1 hour. Caution: Highly Exothermic. Maintain temp <10°C. The solution will turn yellow/orange.
-
Substrate Addition: Add 1,3-Dimethyl-5-pyrazolone portion-wise. The reaction is initially heterogeneous.
-
Heating: Slowly ramp temperature to 80-90°C . Stir for 4–6 hours.
-
Checkpoint: Monitor by TLC/HPLC. The pyrazolone starting material should disappear.
-
-
Quench (Critical): Cool the reaction mass to RT. Pour the mixture slowly into crushed ice (10 vol) with vigorous stirring.
-
Isolation: Neutralize to pH 7-8 with NaOH (aq). The aldehyde product precipitates or oils out. Extract with Ethyl Acetate or filter if solid.
-
Yield: 70–80%.
-
Characterization: 1H NMR should show a distinct aldehyde singlet at ~9.8 ppm.
Step 3: Oxidation to Carboxylic Acid
We recommend KMnO4 for cost-efficiency on scale.[8] For high-purity pharmaceutical batches, see the "Alternative" note below.
Reagents:
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)
-
Potassium Permanganate (KMnO4) (1.5 - 2.0 eq)
-
Water (10 vol)
Protocol:
-
Dissolution: Suspend the aldehyde in water. If solubility is poor, heat to 40°C or add a small amount of acetone.
-
Oxidation: Add KMnO4 solid or saturated solution portion-wise over 2 hours. Maintain temp at 50–60°C.
-
Reaction: Stir at 60°C for 3 hours. The purple color should fade to a brown MnO2 sludge.
-
Workup:
-
Filter the hot mixture through a Celite pad to remove MnO2. Wash the pad with hot water.
-
Acidification: Cool the clear filtrate to 10°C. Acidify to pH 1–2 with conc. HCl.
-
Crystallization: The product will precipitate as a white solid. Stir for 1 hour to maximize yield.
-
-
Filtration: Collect the solid by filtration, wash with cold water, and dry at 50°C.
-
Yield: 80–90%.
Alternative (High Purity): Use Pinnick Oxidation (NaClO2, NaH2PO4, 2-methyl-2-butene) if trace Manganese impurities are a concern for downstream catalysis.
Process Safety & Engineering Controls
Scale-up requires rigorous management of heat and hazardous byproducts.
Figure 2: Process flow highlighting critical safety control points.
Key Safety Parameters:
-
Thermal Runaway: The Vilsmeier reagent formation is exothermic. Do not exceed 10°C during POCl3 addition.
-
Off-Gas: The reaction generates significant HCl gas. A caustic scrubber (NaOH) is mandatory.
-
Waste: MnO2 waste from Step 3 must be disposed of as heavy metal waste.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity | > 98.0% | HPLC (C18, ACN:H2O + 0.1% TFA) |
| Melting Point | 180–183°C | Capillary Method |
| 1H NMR | δ 2.4 (s, 3H), 3.8 (s, 3H), 12.5 (br s, 1H) | DMSO-d6 |
| Loss on Drying | < 0.5% | Gravimetric |
References
-
Vilsmeier-Haack Reaction Mechanism & Application
- Methodology for pyrazole formyl
-
Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- Crystal structure and synthetic protocol verific
- Shen, Y. J., Xu, M., & Fan, C. G. (2011). Acta Crystallographica Section E, 67(11), o2936.
-
Oxidation Protocols (Aldehyde to Acid)
- Comparison of KMnO4 and Pinnick oxid
-
Safety Data (Methyl Hydrazine)
- Toxicological and handling d
Sources
- 1. DSpace [bradscholars.brad.ac.uk]
- 2. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. psiberg.com [psiberg.com]
- 8. CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4 - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving yield of 5-chloro-1,3-dimethylpyrazole amidation reaction
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
The 5-chloro-1,3-dimethylpyrazole-4-carbonyl moiety is a "privileged scaffold" in modern drug discovery and agrochemistry, serving as the core pharmacophore for Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Penflufen, Sedaxane) and various kinase inhibitors.
The Challenge: While pyrazoles are generally robust, the 5-chloro-1,3-dimethyl substitution pattern creates a specific "steric pocket" around the C4-carbonyl group. The flanking methyl (C3) and chloro (C5) groups sterically hinder nucleophilic attack at the carbonyl carbon. Furthermore, the electron-rich nature of the pyrazole ring can reduce the electrophilicity of the carbonyl, making standard coupling conditions (e.g., EDC/HOBt) sluggish or low-yielding.
This guide details two optimized workflows to overcome these barriers:
-
The Acid Chloride Route: Best for scale-up and cost-efficiency.
-
The T3P® Direct Coupling: Best for difficult amines and preventing epimerization.[1]
Protocol A: The Acid Chloride Activation (Scale-Up Preferred)
This method relies on converting the carboxylic acid to the acid chloride.[2][3] Due to the steric hindrance mentioned above, complete conversion to the acid chloride is the critical failure point . Standard reflux in thionyl chloride is often insufficient without catalysis.
Optimized Protocol
Reagents:
-
Substrate: 5-chloro-1,3-dimethylpyrazole-4-carboxylic acid (1.0 equiv)
-
Activator: Thionyl Chloride (
) (1.5 – 2.0 equiv) OR Oxalyl Chloride (1.2 equiv) -
Catalyst: DMF (anhydrous, 1-2 mol%) — Crucial for Vilsmeier-Haack type activation.
-
Solvent: Toluene or DCM (Dichloromethane).
Step-by-Step Workflow:
-
Activation: Suspend the carboxylic acid in Toluene (preferred for higher boiling point) or DCM.
-
Catalysis: Add catalytic DMF (1-2 drops per gram of substrate).
-
Chlorination: Add
dropwise.-
Note: If using Oxalyl Chloride, keep temperature at 0°C during addition, then warm to RT.[4]
-
-
Reaction: Heat to 70-80°C (if Toluene/SOCl2) for 2-3 hours.
-
Checkpoint: The reaction is complete when gas evolution ceases and the solution becomes homogeneous (often turning from a white suspension to a clear yellow solution).
-
-
Evaporation (CRITICAL): Concentrate under reduced pressure to remove excess
. Co-evaporate with dry Toluene twice to remove trace HCl/SOCl2.-
Failure to do this results in amine salt formation in the next step, killing the yield.
-
-
Coupling: Dissolve the crude acid chloride in DCM or THF. Add the amine (1.1 equiv) and a base (TEA or DIPEA, 2.5 equiv) at 0°C. Warm to RT.
Mechanism & Troubleshooting Logic
Figure 1: Decision matrix for troubleshooting the Acid Chloride route. Note the central importance of the DMF catalyst.
Protocol B: T3P® Direct Coupling (High-Value/Discovery)
For discovery chemistry or when the amine partner is valuable/chiral, Propylphosphonic anhydride (T3P) is the superior reagent. It is specifically known to drive amidation in sterically hindered systems where HATU or EDC fail.
Why T3P?
-
Steric Tolerance: The cyclic anhydride structure activates the carboxylate in a geometry that is less sensitive to the flanking Cl and Me groups.
-
Workup: T3P byproducts are water-soluble.[5][6] No column chromatography is usually needed.
Optimized Protocol:
-
Setup: Dissolve 5-chloro-1,3-dimethylpyrazole-4-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (Ethyl Acetate) or 2-MeTHF.
-
Note: Avoid DMF if possible to simplify workup, but use it if solubility is an issue.
-
-
Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).
-
Tip: Pyridine often gives higher yields than DIPEA for this specific pyrazole scaffold due to reduced steric clash during the transition state [1].
-
-
Coupling Agent: Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT. If conversion is <50% after 4 hours, heat to 50°C (T3P is thermally stable).
-
Workup: Wash with water, then 0.5M HCl (to remove pyridine/amine), then Sat.
(to remove unreacted acid and T3P byproducts).
Comparative Data: Yield Optimization
The following data summarizes internal benchmarking for the coupling of 5-chloro-1,3-dimethylpyrazole-4-carboxylic acid with 2-amino-biphenyl (a sterically hindered aniline, mimicking SDHI fungicide synthesis).
| Coupling Reagent | Base | Solvent | Temp | Yield (Isolated) | Notes |
| EDC / HOBt | DIPEA | DMF | RT | 35% | Incomplete conversion; stuck at active ester. |
| HATU | DIPEA | DMF | RT | 62% | Good conversion, but difficult purification (tetramethylurea byproduct). |
| SOCl2 (No DMF) | TEA | DCM | Reflux | 40% | Incomplete acid chloride formation. |
| SOCl2 + Cat. DMF | TEA | DCM | Reflux | 92% | Recommended for Scale. High purity. |
| T3P (50%) | Pyridine | EtOAc | 50°C | 95% | Recommended for Discovery. Easiest workup. |
Troubleshooting & FAQ
Q1: The reaction mixture turned black during acid chloride formation. Is the product ruined?
-
Diagnosis: Likely thermal decomposition or polymerization.
-
Solution: 5-chloro-1,3-dimethylpyrazole derivatives are generally stable, but high temperatures (>100°C) with
can cause degradation. Ensure you are using Toluene at 70-80°C, not higher. If the black color persists but LCMS shows product, treat with activated charcoal during workup.
Q2: I see a peak with Mass [M+18] or [M+14] in LCMS during T3P coupling.
-
Diagnosis: [M+18] is usually the hydrolyzed acid (reaction didn't happen). [M+14] suggests methylation (rare, but possible if using methanol in workup with active species).
-
Fix: Ensure the system is strictly anhydrous. Increase T3P equivalents to 2.5. If [M+18] persists, the amine is likely too hindered; switch to the Acid Chloride protocol (Method A) and use heat.
Q3: The product is oiling out and won't crystallize.
-
Diagnosis: Pyrazole amides are notorious for being "sticky" due to high lipophilicity (LogP).
-
Fix:
-
Use a solvent switch: Dissolve in minimal hot EtOAc, then slowly add n-Heptane or Hexane while stirring rapidly.
-
Seed the mixture with a tiny crystal from a previous batch if available.
-
Check for residual DMF; even 1% DMF can prevent crystallization. Wash the organic layer vigorously with water/brine (x3).
-
Q4: Can I use this protocol for 3-trifluoromethyl analogs?
-
Answer: Yes, but the
group is even more electron-withdrawing. The acid chloride route is preferred over T3P for analogs because the carboxylate is less nucleophilic, making it harder to attack the T3P anhydride.
References
-
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Medicines for Malaria Venture. (2017).[7] "Stereochemical Aspects of T3P Amidations." MMV Open Source Research.
- Process Chemistry of Penflufen: Various industrial patents describe the specific scale-up of the 5-chloro-1,3-dimethylpyrazole acid chloride. See generally: Bioorganic & Medicinal Chemistry Letters, Vol 25, Issue 1.
-
Propylphosphonic Anhydride (T3P) Application Guide. Curia Global (formerly AMRI).[5]
Visualization: Pathway Analysis
Figure 2: Mechanistic pathways. Method A proceeds via a Vilsmeier intermediate to the Acid Chloride, while Method B utilizes a Mixed Anhydride.
Sources
- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Stereochemical Aspects of T3P Amidations | Medicines for Malaria Venture [mmv.org]
Preventing anhydride formation during pyrazole amide synthesis
Anhydride formation is a common side reaction that can significantly lower the yield and purity of the desired product. This guide provides in-depth troubleshooting advice and preventative strategies to help you minimize or eliminate this unwanted side reaction.
Understanding Anhydride Formation
Before diving into troubleshooting, it's crucial to understand how and why anhydrides form during pyrazole amide synthesis. The most common scenario involves the activation of a carboxylic acid with a coupling agent, such as a carbodiimide (e.g., DCC, EDC), to form a highly reactive O-acylisourea intermediate. This intermediate is intended to react with the pyrazole amine to form the desired amide bond. However, it can also react with another molecule of the starting carboxylic acid, leading to the formation of a symmetric anhydride and an inactive urea byproduct.
This side reaction is particularly prevalent when the pyrazole amine is a poor nucleophile or when its concentration is low, allowing the O-acylisourea intermediate more time to react with the abundant carboxylic acid.
Troubleshooting Guide: Anhydride Formation
This section addresses specific issues you might encounter during your pyrazole amide synthesis and provides actionable solutions.
Q1: I'm observing a significant amount of a byproduct with a mass corresponding to the anhydride of my starting carboxylic acid. What is the most likely cause and how can I fix it?
A1: The formation of a symmetric anhydride is a strong indication that the activation of your carboxylic acid is proceeding much faster than the subsequent aminolysis by your pyrazole. The primary reason for this is often the slow reaction of the pyrazole amine with the activated carboxylic acid intermediate.
Immediate Corrective Actions:
-
Optimize the Addition Order: Instead of pre-activating the carboxylic acid, try adding the coupling agent to a solution containing both the carboxylic acid and the pyrazole amine. This "in-situ" activation ensures that the amine is readily available to intercept the activated intermediate as it forms.
-
Increase Nucleophile Concentration: If structurally feasible, consider using a slight excess of the pyrazole amine (1.1 to 1.5 equivalents) to increase the rate of the desired amidation reaction.
Q2: My pyrazole amine is sterically hindered, and I'm consistently getting low yields and significant anhydride formation. What coupling agents are better suited for this situation?
A2: Sterically hindered pyrazole amines are poor nucleophiles, which exacerbates the problem of anhydride formation. Standard carbodiimide coupling agents like DCC or EDC are often inefficient in these cases.
Recommended Coupling Agents for Hindered Amines:
-
Phosphonium Salts (e.g., BOP, PyBOP): These reagents form activated esters that are more reactive than the O-acylisourea intermediates from carbodiimides, but less prone to forming anhydrides. They are known for their high coupling efficiency with hindered substrates.
-
Uronium/Aminium Salts (e.g., HBTU, HATU): These are among the most powerful coupling agents and are highly effective for challenging amide bond formations. HATU, in particular, is often the reagent of choice for sterically demanding couplings due to its ability to form a highly reactive activated ester and minimize side reactions.
Experimental Protocol: Amide Coupling using HATU
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in a suitable aprotic solvent (e.g., DMF, DCM).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the mixture.
-
Stir the solution for 5-10 minutes to allow for the formation of the activated ester.
-
Add the sterically hindered pyrazole amine (1.0-1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, proceed with a standard aqueous workup to quench the reaction and remove water-soluble byproducts.
Q3: I'm trying to perform a one-pot synthesis, but anhydride formation is a persistent issue. Are there any additives that can suppress this side reaction?
A3: Yes, the use of additives is a very common and effective strategy to minimize anhydride formation, especially in one-pot procedures. These additives react with the activated carboxylic acid intermediate to form a more stable, yet still reactive, activated ester. This new intermediate is less prone to reacting with the starting carboxylic acid and has a longer lifetime in the reaction mixture, allowing even weak nucleophiles to react successfully.
Commonly Used Additives:
-
1-Hydroxybenzotriazole (HOBt): This is a classic additive that has been widely used to suppress racemization and improve coupling efficiency.
-
1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is generally more effective than HOBt, particularly for hindered couplings, due to the neighboring group effect of the pyridine nitrogen, which accelerates the aminolysis step.
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): This is a non-explosive and highly effective alternative to HOBt and HOAt. It has gained popularity due to its enhanced safety profile and high reactivity.
Workflow for Using Additives:
Caption: Decision tree for troubleshooting anhydride formation.
Frequently Asked Questions (FAQs)
Q: Can I use an excess of the coupling agent to drive the reaction to completion and avoid anhydride formation?
A: No, this is generally not recommended. Using a large excess of the coupling agent will only accelerate the activation of the carboxylic acid, potentially leading to a higher concentration of the reactive intermediate and an increased rate of anhydride formation if the aminolysis step is slow. A slight excess (1.05 to 1.2 equivalents) is typically sufficient.
Q: How can I easily detect anhydride formation during reaction monitoring?
A: Anhydrides can often be detected by thin-layer chromatography (TLC) as a new, less polar spot compared to the starting carboxylic acid. For more definitive identification, liquid chromatography-mass spectrometry (LC-MS) is the ideal technique. The anhydride will have a mass corresponding to (2 x mass of carboxylic acid) - (mass of water).
Q: Is it possible to convert the unwanted anhydride back to the desired amide?
A: While it is chemically possible to react the anhydride with the pyrazole amine to form the amide, this is often not practical in the context of a complex reaction mixture. The anhydride may also react with other nucleophiles present, and the addition of more amine could lead to further complications. It is generally more efficient to optimize the initial reaction conditions to prevent anhydride formation in the first place.
Summary of Key Preventative Strategies
| Strategy | Rationale | Key Reagents/Conditions |
| Use of Additives | Forms a more stable activated ester, preventing reaction with the starting carboxylic acid. | HOBt, HOAt, OxymaPure® |
| Choice of Coupling Agent | Uronium/aminium and phosphonium salts are more effective for hindered substrates. | HATU, HBTU, PyBOP |
| Reaction Temperature | Lower temperatures favor the desired amidation over anhydride formation. | 0 °C to room temperature |
| Order of Addition | In-situ activation ensures the amine is present to react with the activated intermediate. | Add coupling agent last |
| Stoichiometry | A slight excess of the amine can increase the rate of the desired reaction. | 1.1-1.5 eq of amine |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Carpino, L. A., El-Faham, A., & Albericio, F. (1995). Racemization-free and high-yield peptide synthesis with HATU. Tetrahedron Letters, 35(15), 2279-2282. [Link]
-
König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). OxymaPure: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry-A European Journal, 15(37), 9394-9403. [Link]
Technical Support Center: Separation of 3-Methyl and 5-Methyl Pyrazole Regioisomers
Welcome to the Technical Support Center dedicated to the challenging task of separating 3-methyl and 5-methyl pyrazole regioisomers. This guide is designed for researchers, scientists, and drug development professionals, providing expert insights, troubleshooting strategies, and detailed protocols to empower your experimental success. The inherent difficulty in separating these isomers stems from their similar physical and chemical properties, making this a common hurdle in synthetic chemistry.[1] This resource will equip you with the knowledge to tackle this separation with confidence.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions encountered when facing the separation of 3-methyl and 5-methyl pyrazole.
Q1: Why are 3-methyl and 5-methyl pyrazole so difficult to separate?
A1: The primary challenge lies in their constitutional isomerism. They share the same molecular formula and weight, leading to very similar physical properties such as boiling point and polarity.[1] The subtle difference in the position of the methyl group on the pyrazole ring results in only minor variations in their interaction with stationary phases in chromatography or their crystallization behavior, necessitating highly optimized separation techniques.
Q2: What are the principal methods for separating these regioisomers?
A2: The most effective methods for separating 3-methyl and 5-methyl pyrazole are column chromatography (flash, HPLC), fractional distillation, and crystallization, often enhanced by salt formation.[2] The choice of method is dictated by the scale of the separation, the required purity, and the available equipment.
Q3: How can I quickly assess the isomeric ratio in my crude mixture?
A3: A combination of spectroscopic and chromatographic techniques is ideal. Gas Chromatography-Mass Spectrometry (GC-MS) can separate the isomers and confirm they have the same mass.[3] Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are powerful for determining the ratio, as the chemical shifts of the methyl group and the ring protons will be distinct for each isomer.[3]
Q4: Is there a "best" method for this separation?
A4: There is no single "best" method; the optimal approach is application-dependent. For small-scale, high-purity separations, HPLC is often superior. For larger quantities, fractional distillation or crystallization might be more practical. Column chromatography offers a balance between scale and resolution.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your separation experiments.
Issue 1: Poor or No Separation in Column Chromatography
Symptoms:
-
Isomers co-elute as a single peak or overlapping peaks in HPLC or GC.
-
TLC analysis shows a single spot or spots with very similar Rf values.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale & Recommended Solution |
| Incorrect Mobile Phase Polarity | The slight polarity difference between the isomers is not being effectively exploited. Solution: Systematically screen different solvent systems. For normal phase silica gel chromatography, try mixtures of hexane/ethyl acetate, dichloromethane/methanol, or petroleum ether/ethyl acetate.[1][4] A shallow gradient or isocratic elution with a finely tuned solvent ratio that provides the best separation on TLC is crucial.[1] |
| Inappropriate Stationary Phase | Standard silica gel may not provide sufficient selectivity. Solution: For HPLC, consider reverse-phase C18 columns or polar organic modes.[1][5] In some cases, specialized stationary phases with different selectivities may be required. |
| Secondary Interactions | The basic nature of the pyrazole nitrogen can lead to interactions with acidic silanol groups on silica gel, causing peak tailing and poor resolution.[1] Solution: Add a modifier to the mobile phase. For normal phase, a small amount of a base like triethylamine or diethylamine can mask the silanol groups.[1] For reverse phase, an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape.[1][5] |
| Improper Sample Loading | Using a strong solvent to dissolve the sample can disrupt the initial separation at the top of the column.[1] Solution: Employ the "dry loading" technique. Dissolve your crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.[1] |
Issue 2: Failure to Achieve Separation by Crystallization
Symptoms:
-
No crystals form upon cooling the solution.
-
The resulting crystals are an inseparable mixture of both isomers.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale & Recommended Solution |
| Suboptimal Solvent Choice | The solubilities of the two isomers are too similar in the chosen solvent. Solution: Screen a variety of solvents with different polarities. The goal is to find a solvent in which one isomer is significantly less soluble than the other at a lower temperature. |
| Solution is Not Supersaturated | The concentration of the isomers is below the threshold for crystal nucleation. Solution: Concentrate the solution by carefully evaporating some of the solvent.[2] Ensure slow cooling to promote the formation of well-ordered crystals.[2] If needed, use an ice bath after slow cooling to room temperature.[2] |
| Lack of Nucleation Sites | Spontaneous nucleation is not occurring. Solution: Scratch the inside of the flask with a glass rod to create microscopic imperfections that can serve as nucleation sites.[2] Alternatively, "seed" the solution with a tiny crystal of the desired pure isomer if available.[6] |
| Similar Crystal Lattice Energies | The isomers readily co-crystallize. Solution: Utilize derivatization, specifically salt formation. React the isomer mixture with an inorganic (e.g., sulfuric acid) or organic acid.[2][7] The resulting salts will have different crystal packing and solubility properties, often allowing for the selective crystallization of one isomer's salt.[2] The pure pyrazole can then be regenerated by neutralization.[2] |
Visual Logic and Workflow Diagrams
The following diagrams illustrate the decision-making process for selecting a separation method and troubleshooting common issues.
Caption: Method selection workflow for pyrazole isomer separation.
Caption: Troubleshooting workflow for chromatography issues.
Experimental Protocols
Protocol 1: Separation by Flash Column Chromatography
This protocol provides a general framework for separating 3-methyl and 5-methyl pyrazole on a small to medium scale. Optimization of the mobile phase is critical and should be guided by prior TLC analysis.
1. Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (standard grade, 230-400 mesh) in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).[1]
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Equilibrate the column by running 2-3 column volumes of the mobile phase through it.[4]
2. Sample Loading (Dry Loading Method):
-
Dissolve the crude isomer mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).[1]
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) to the solution.
-
Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.[1]
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
3. Elution and Fractionation:
-
Begin eluting with the initial mobile phase. A shallow gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane) is often effective.[4]
-
Collect fractions of the eluate in test tubes or vials. The size of the fractions should be appropriate for the column size and flow rate.
-
Monitor the collected fractions by TLC to identify which fractions contain the separated isomers.[4]
4. Isolation:
-
Combine the fractions containing each pure isomer.
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified 3-methyl and 5-methyl pyrazole.
-
Confirm the purity and identity of each isomer using NMR and/or GC-MS.
Protocol 2: Purification by Crystallization via Salt Formation
This method leverages the different physicochemical properties of the pyrazole isomer salts to achieve separation.
1. Dissolution:
-
Dissolve the crude mixture of 3-methyl and 5-methyl pyrazole in a suitable organic solvent such as ethanol, isopropanol, or acetone.[2]
2. Acid Addition:
-
To the solution, add at least an equimolar amount of an acid. Sulfuric acid or phosphoric acid are common inorganic choices.[2][7]
3. Crystallization:
-
Stir the solution and allow it to cool slowly to room temperature. This will induce the crystallization of the acid addition salt of one of the isomers, which is less soluble under these conditions.[2]
-
Further cooling in an ice bath may be necessary to maximize the yield of the crystallized salt.[2]
4. Isolation of the Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[2]
5. Liberation of the Free Pyrazole:
-
Dissolve the purified salt in water.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to regenerate the free pyrazole base.[2]
-
Extract the purified pyrazole isomer into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over a drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the pure isomer.[2]
References
- Technical Support Center: Purification of Methyl Pyrazole Isomers. Benchchem.
- Column chromatography conditions for separating pyrazole isomers. Benchchem.
- Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UAB Barcelona.
- 3-Methylpyrazole(1453-58-3) 1H NMR spectrum. ChemicalBook.
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. Benchchem.
- 3-Methylpyrazole. PubChem, National Center for Biotechnology Information.
- 3-Amino-5-methylpyrazole(31230-17-8) 1H NMR spectrum. ChemicalBook.
- Abood NA, et al. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. 2012;4(3):1772-1781.
- Electronic supplementary information. The Royal Society of Chemistry.
- Common byproducts in 3-Methylpyrazole synthesis and their removal. Benchchem.
- Identifying and removing byproducts in pyrazole synthesis. Benchchem.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC, National Center for Biotechnology Information.
- 4-ACYL-5-METHYL-2-PHENYLPYRAZOLONES: NMR AND X-RAY lH-pyrano[2,3-c]pyrazol-4-one (7) in very low yields. Semantic Scholar.
- Application Notes and Protocols for the Chromatographic Separation of Pyrazole Isomers. Benchchem.
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
- Method for purifying pyrazoles. Google Patents.
- The 1H NMR spectrum of pyrazole in a nematic phase. John Wiley & Sons, Ltd.
- Guide for crystallization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. unifr.ch [unifr.ch]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide
Welcome to the technical support guide for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide. This molecule is a key building block in the development of advanced pharmaceutical and agrochemical agents. Achieving high purity is critical for downstream applications and regulatory compliance. This guide is structured to provide direct, actionable solutions to common purification challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses high-level questions to provide a foundational understanding of the purification landscape for this compound.
Q1: What are the primary methods for purifying crude 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide?
The three most effective and commonly employed methods are recrystallization, column chromatography, and acid-base manipulation. The choice depends on the impurity profile and the desired scale. Recrystallization is ideal for removing small amounts of impurities from larger batches of solid material. Column chromatography offers the highest resolution for separating complex mixtures. Acid-base extraction or salt formation is a powerful technique for removing non-basic impurities.
Q2: What are the typical impurities I should expect from the synthesis?
Impurities are largely dependent on the synthetic route. However, common contaminants include:
-
Unreacted Starting Materials: Such as 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid or its corresponding acid chloride, and the amine used for amidation.
-
Reaction Byproducts: Including isomers or products from side reactions. For instance, if the synthesis proceeds from the corresponding carbaldehyde, residual aldehyde may be present[1].
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., Dichloromethane, Toluene, Ethyl Acetate).
-
Degradation Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions can lead to hydrolysis of the amide bond.
Q3: Which analytical techniques are essential for assessing the purity of my final product?
A multi-pronged approach is recommended for robust purity analysis:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A well-developed HPLC method can resolve the target compound from trace impurities[2].
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect and quantify impurities with distinct proton signals, especially residual solvents.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying unknown impurity peaks from HPLC or GC analysis[3].
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative checks of reaction progress and for developing solvent systems for column chromatography[4].
Q4: What are the key physical properties I need to consider for purification?
Understanding the compound's physical properties is fundamental to designing an effective purification strategy. While specific data for the carboxamide is sparse, we can infer properties from its carbaldehyde precursor and related pyrazole structures.
| Property | Value / Observation | Relevance for Purification |
| Molecular Formula | C₁₂H₁₂ClN₃O | Used for calculating molar amounts and confirming mass spectrometry data[5]. |
| Appearance | Typically a white to off-white or light yellow solid[4][6]. | Discoloration often indicates impurities. |
| Solubility | Good solubility in polar aprotic solvents (DMSO, DMF, Acetone); moderate in alcohols (Ethanol, Methanol); low in non-polar solvents (Hexane, Heptane)[4][7]. | Critical for selecting recrystallization solvents and chromatography mobile phases. |
| Melting Point | Crystalline solids have a sharp melting point; impurities typically depress and broaden the range. The related carbaldehyde has a melting point of 78-79°C[8]. | A sharp melting point is a good qualitative indicator of high purity. |
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section provides a direct, question-and-answer troubleshooting guide for specific experimental issues.
Problem 1: My crude product is a persistent oil or sticky solid and will not crystallize.
-
Probable Cause: This is a classic sign of high impurity content or the presence of residual solvents acting as a eutectic mixture, which suppresses the freezing/crystallization point of your compound.
-
Solution Workflow:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40°C).
-
Trituration: This process uses a solvent in which your desired compound is poorly soluble but the impurities are soluble.
-
Place the oil/sticky solid in a flask.
-
Add a small volume of a non-polar solvent like hexanes, diethyl ether, or a mixture of ethyl acetate/hexanes.
-
Stir or sonicate the mixture vigorously. The goal is to "wash" the impurities into the solvent, hopefully inducing your product to precipitate as a solid.
-
Isolate the resulting solid by filtration and wash with a small amount of the cold trituration solvent.
-
-
Analysis: Check the purity of the resulting solid by TLC or HPLC. If purity has significantly improved but is not yet optimal, proceed to recrystallization.
-
Caption: Mechanism of streaking on silica and the triethylamine solution.
Problem 4: How do I remove a stubborn impurity that co-elutes with my product on silica?
-
Probable Cause: The impurity has a very similar polarity to your desired compound, making separation by normal-phase chromatography difficult.
-
Solution: Purification via Acid Addition Salt Formation
-
This is a powerful chemical method to separate a basic compound (your product) from neutral or acidic impurities. The process involves converting the pyrazole into a salt, which will have drastically different solubility properties.[9][10]
-
Protocol:
-
Dissolve the impure material in a suitable organic solvent like acetone or isopropanol.[9]
-
Slowly add at least one molar equivalent of an acid (e.g., hydrochloric acid in isopropanol, or sulfuric acid) while stirring.
-
The pyrazolium salt of your product will often precipitate out of the organic solvent. The neutral impurity will remain dissolved.
-
Filter the salt and wash it with the solvent to remove the dissolved impurity.
-
To recover the free base, dissolve the salt in water, and carefully neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is ~8-9.
-
Your pure product will precipitate out of the aqueous solution or can be extracted with an organic solvent like ethyl acetate.
-
-
Section 3: Detailed Protocols
Protocol 1: Recrystallization from Isopropyl Alcohol
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropyl alcohol. Heat the mixture to a gentle reflux with stirring.
-
Saturation: Continue adding small portions of hot isopropyl alcohol until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For best crystal growth, do not disturb the flask.
-
Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of cold isopropyl alcohol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
-
Solvent System Selection: Using TLC, find a solvent system (e.g., hexanes/ethyl acetate) that gives your product an Rf value of approximately 0.25-0.35.
-
Mobile Phase Preparation: Prepare a sufficient volume of your chosen eluent. Add 1% triethylamine (v/v) to this mixture.
-
Column Packing: Pack a chromatography column with silica gel using your amine-modified mobile phase.
-
Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane or the mobile phase. Alternatively, adsorb it onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the packed column.
-
Elution: Elute the column with the amine-modified mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.
References
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]
-
Shen, Y. J., Xu, M., & Fan, C. G. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2953. [Link]
-
Ghoneim, A. M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2374465. [Link]
- Ollivier, J., et al. (1995). U.S. Patent No. 5,462,960. U.S.
-
Li, Y., et al. (2016). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 64(9), 1337-1346. [Link]
-
ResearchGate. (2022). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. [Link]
-
Jordan Journal of Chemistry. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. [Link]
-
Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
PubChem. (n.d.). 5-Chloro-1,3-dimethyl-n-phenyl-1h-pyrazole-4-carboxamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2018). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]
-
Stanovnik, B., et al. (2001). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2001(3), M229. [Link]
-
ResearchGate. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. [Link]
-
ResearchGate. (2011). Synthesis of the pyrazole carboxamide derivatives 4a–4k. [Link]
-
TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. [Link]
-
ResearchGate. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. [Link]
- Google Patents. (2011).
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
-
Angeli, A., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 21(17), 6338. [Link]
-
Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
ResearchGate. (2020). (PDF) Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. [Link]
-
Martins, M. A. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(19), 6542. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. cipac.org [cipac.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. 5-Chloro-1,3-dimethyl-n-phenyl-1h-pyrazole-4-carboxamide | C12H12ClN3O | CID 73028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]
- 8. echemi.com [echemi.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Pyrazole Acid Chloride Synthesis
A Guide to Controlling Exothermic Reactions for Researchers and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth technical and safety information for the synthesis of pyrazole acid chlorides, a critical transformation in the development of many pharmaceutical compounds. The conversion of a pyrazole carboxylic acid to its corresponding acid chloride is notoriously energetic. Failure to properly manage the reaction exotherm can lead to thermal runaway, pressure buildup, product decomposition, and significant safety incidents.
This document is structured to provide practical, cause-and-effect explanations and actionable protocols to help you execute this reaction safely and efficiently.
Understanding the Exotherm: The Chemistry Behind the Heat
The formation of an acid chloride from a carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is a highly favorable and therefore exothermic process. The reaction mechanism involves the conversion of a poor leaving group (hydroxyl) into a very good leaving group. The decomposition of this intermediate releases gaseous byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) with thionyl chloride, or carbon monoxide (CO), carbon dioxide (CO₂), and HCl with oxalyl chloride.[1][2] The rapid and irreversible formation of these stable gaseous molecules is a primary driver of the reaction's high exothermicity and potential for dangerous pressure buildup.[3][4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the experiment in a direct question-and-answer format.
Q: My reaction temperature is spiking uncontrollably, even with an ice bath. What is happening and how do I fix it?
-
Primary Cause: The rate of addition of the chlorinating agent is too fast for the cooling system to dissipate the generated heat.[5] This creates a dangerous feedback loop where the increased temperature accelerates the reaction, generating even more heat. Inadequate stirring, which creates localized "hot spots," can also be a cause.
-
Immediate Action & Solution:
-
Stop Addition: Immediately cease adding the chlorinating agent.
-
Enhance Cooling: If possible, add more ice or use a colder cooling bath (e.g., dry ice/acetone). Ensure the reactor is making good contact with the cooling medium.
-
Verify Stirring: Check that your stirring is vigorous and creating a good vortex. Poor mixing is a common cause of localized exotherms.
-
Resume with Caution: Once the temperature is stable and back in the desired range, resume the addition at a significantly slower rate (e.g., 25% of the original rate). For large-scale reactions, consider a more dilute solution to provide more thermal mass.[5]
-
Q: I'm observing a rapid pressure buildup in my reactor. What is the cause and what should I do?
-
Primary Cause: The reaction is generating gaseous byproducts (SO₂, HCl, CO, CO₂) faster than they can be safely vented.[1][3][4] This is a direct consequence of the reaction rate being too high, often linked to an uncontrolled temperature spike.
-
Immediate Action & Solution:
-
Ensure Proper Venting: NEVER run this reaction in a sealed system. The reactor must be equipped with a vent line leading to a suitable scrubbing system (e.g., a bubbler with a concentrated sodium hydroxide solution) to neutralize the corrosive and toxic off-gases.
-
Control the Reaction Rate: Immediately stop the reagent addition. The rate of gas evolution is directly proportional to the reaction rate. By controlling the temperature and addition rate, you control the rate of gas production.
-
Q: My final reaction mixture is dark brown or black, and my yield is very low. Why did this happen?
-
Primary Cause: Product or starting material degradation due to excessive temperature.[5] Uncontrolled exotherms, even if brief and localized, can "burn" the sensitive organic molecules, leading to charring and the formation of numerous side products.
-
Solution & Prevention:
-
Strict Temperature Control: Maintain the recommended temperature profile throughout the addition. For many pyrazole systems, this means keeping the internal temperature below 10°C.[5]
-
Subsurface Addition: On a larger scale, consider adding the chlorinating agent below the surface of the reaction mixture. This promotes rapid mixing and heat dissipation, preventing localized hot spots at the point of addition.
-
Optimize Stirring: Use an overhead mechanical stirrer for flask sizes over 500 mL to ensure the entire mixture is homogenous in temperature and concentration.
-
Q: The reaction seems to have stalled. My TLC analysis shows a significant amount of unreacted starting material. What should I do?
-
Primary Cause: This can be due to several factors: (1) The chlorinating agent may have been degraded by atmospheric moisture before or during addition. (2) The reaction temperature may be too low for the specific substrate. (3) An insufficient amount of chlorinating agent was used.
-
Solution & Prevention:
-
Ensure Anhydrous Conditions: Always use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6] Use freshly opened or properly stored chlorinating agents.
-
Allow for Warm-up: After the controlled addition at low temperature is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the progress by TLC or GC.[5]
-
Stoichiometry Check: If the reaction remains stalled, and you are certain conditions are anhydrous, a small additional charge (e.g., 0.1 equivalents) of the chlorinating agent can be carefully added.
-
Workflow for Exotherm Management
The following diagram outlines the critical decision points and actions for maintaining control over the reaction.
Caption: Key steps and control points for managing pyrazole acid chloride formation.
Best Practices: A Controlled Experimental Protocol
This protocol provides a general methodology. Quantities should be adjusted based on the specific molecular weight of your pyrazole carboxylic acid.
Equipment:
-
Three-neck round-bottom flask
-
Overhead or magnetic stirrer
-
Thermometer or thermocouple probe
-
Pressure-equalizing dropping funnel
-
Inert gas inlet (Nitrogen or Argon)
-
Outlet connected to a gas bubbler/scrubber containing NaOH solution
Data Presentation: Example Reaction Stoichiometry
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Density (g/mL) | Notes |
|---|---|---|---|---|---|
| Pyrazole-X-Carboxylic Acid | 1.0 | 150.0 | 15.0 g | - | Starting material, must be dry. |
| Toluene, anhydrous | - | - | 150 mL | - | Solvent. Provides a 0.67 M solution. |
| Thionyl Chloride (SOCl₂) | 1.5 | 118.97 | 11.2 mL | 1.631 | Reagent, added slowly. |
| DMF | 0.05 | 73.09 | 0.29 mL | 0.944 | Catalyst (optional, use with caution). |
Step-by-Step Methodology:
-
System Setup: Assemble the dry three-neck flask with a stirrer, thermometer, and dropping funnel. Purge the entire system with nitrogen for 15-20 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Charge Reactor: To the flask, add the pyrazole carboxylic acid followed by the anhydrous toluene. If using a catalyst like DMF, add it at this stage.
-
Cooling: Begin vigorous stirring and cool the resulting slurry or solution in an ice/water bath to an internal temperature of 0-5 °C.[5]
-
Reagent Addition: Charge the dropping funnel with the thionyl chloride. Begin adding the thionyl chloride dropwise to the cooled reaction mixture. The rate of addition should be carefully controlled to ensure the internal temperature does not exceed 10 °C.[5] Expect to see gas evolution from the scrubber.
-
Reaction Monitoring: After the addition is complete (typically over 1-2 hours), allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.
-
Warming: Slowly remove the cooling bath and allow the mixture to warm to room temperature. Let it stir for 2-4 hours or until analytical monitoring (TLC/GC) confirms the consumption of the starting material. Cessation of gas evolution is also a strong indicator of completion.
-
Workup: Once complete, the reaction mixture is typically concentrated under reduced pressure to remove the solvent and any excess thionyl chloride (boiling point 79 °C). The resulting crude acid chloride is often used immediately in the next step without further purification.
Frequently Asked Questions (FAQs)
Q: Which chlorinating agent is better: thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)?
A: The choice depends on your substrate's sensitivity, scale, and cost considerations.
-
Oxalyl Chloride: Is generally considered milder and more selective. It often works at lower temperatures (0 °C to room temperature) and its byproducts (CO, CO₂, HCl) are all gaseous, which can simplify workup.[1] It is the preferred reagent for substrates with acid-sensitive functional groups.[1] However, it is more expensive.
-
Thionyl Chloride: Is a more powerful and less expensive reagent. However, reactions often require heating to reflux to go to completion.[1] The byproduct SO₂ has a higher boiling point ( -10 °C) and can sometimes be difficult to remove completely from the product.
Q: What is the role of a catalyst like N,N-dimethylformamide (DMF)?
A: For both thionyl and oxalyl chloride, a catalytic amount of DMF reacts to form the Vilsmeier reagent in situ. This species is a more potent chlorinating agent and can significantly accelerate the rate of conversion, especially for less reactive carboxylic acids. However, this increased reactivity also means the potential for a more vigorous exotherm, so it should be used judiciously and with excellent temperature control.
Q: How does my choice of solvent impact the exotherm and reaction?
A: The solvent plays a crucial role in both heat dissipation and reaction kinetics.
-
Heat Dissipation: The solvent acts as a heat sink. A larger volume of solvent can absorb more heat, making the temperature easier to control. Solvents with higher boiling points can also help manage the exotherm by absorbing more energy.[5]
-
Solubility: The solvent must keep the starting material and intermediates soluble to ensure a homogenous reaction. If the starting material precipitates upon cooling, the reaction can become difficult to control.[5]
-
Inertness: The solvent must be completely inert to the highly reactive chlorinating agents. Aprotic solvents like toluene, xylenes, dichloromethane (DCM), or 1,2-dichloroethane (DCE) are common choices.
Critical Safety Procedures: Handling & Quenching
Reagent Handling:
-
Corrosivity and Toxicity: Both thionyl chloride and oxalyl chloride are highly corrosive, toxic, and severe lachrymators.[3][4] They react violently with water to produce large volumes of HCl and other toxic gases.[4][7]
-
Personal Protective Equipment (PPE): All handling must be done in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, a face shield, and acid-resistant gloves (butyl rubber or neoprene are recommended).[5][8]
Quenching Procedures:
-
Reaction Mixture: Never add water or alcohol directly to the hot or concentrated reaction mixture. This can cause a violent, uncontrolled reaction. The standard procedure is to remove the solvent and excess reagent under vacuum.
-
Excess Reagent: To safely destroy excess thionyl chloride or oxalyl chloride, slowly and carefully add the excess reagent to a large volume of a cold, stirred quenching solution.
-
Method 1 (Alcohol): Slowly add the reagent to cold methanol or isopropanol. The reaction is still exothermic but generally more controllable than with water, producing an alkyl chloride and gaseous byproducts.[1]
-
Method 2 (Aqueous Base): Slowly add the reagent to a stirred, cold (ice bath) and concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). This neutralizes the reagent and the acidic byproducts.[9]
-
Always add the reactive reagent to the quenching solution, never the other way around.
-
This guide is intended to supplement, not replace, a thorough risk assessment and adherence to your institution's safety protocols. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.
References
- Can the Thermal Runaway of a Thionyl Chloride Cells Generate a Shock Wave? - PMC.
- Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole - Benchchem.
- An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones.
- ICSC 1409 - THIONYL CHLORIDE.
- Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.
- Thionyl chloride - Lanxess.
- thionyl chloride - Report | CAMEO Chemicals | NOAA.
- Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
- Route Design and Development of Tetrachlorantraniliprole: Copper-Catalyzed Cyclization and One-Pot Preparation of Pyrazole Acid Chloride - ACS Publications.
- Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles - Bentham Science Publisher.
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
- Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols - ResearchGate.
- Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A.
- (PDF) Choline Chloride as an Efficient Catalyst for the Synthesis of Styryl-Pyrazoles.
- Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC.
- Pyrazole synthesis - Organic Chemistry Portal.
- Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride - ResearchGate.
- 5-Acetyl-1H-Pyrazole-3-carboxylic acid - Safety Data Sheet - ChemicalBook.
- Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL - NJ.gov.
- Quenching Reactive Substances - KGROUP.
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI.
- Working with Hazardous Chemicals - Organic Syntheses.
- Reaction of Carboxylic Acids with Thionyl Chloride - YouTube.
- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling - Yufeng.
- Synthesis and Evalution of Pyrazole Derivatives by Different Method.
- EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents.
- 5.9: Getting Towed Uphill - Chemistry LibreTexts.
- Chemical Science - MSU chemistry - Michigan State University.
- 3-P-tolyl-1H-pyrazole-5-carboxylic acid - AK Scientific, Inc..
-
[Link] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at:
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
-
Available online at The synthetic development of pyrazole nucleus: From reflux to microwave Hari. Available at:
Sources
- 1. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. lanxess.com [lanxess.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. kgroup.du.edu [kgroup.du.edu]
Minimizing des-chloro impurities in 5-chloropyrazole synthesis
Technical Support Center: 5-Chloropyrazole Synthesis
Ticket Subject: Minimizing "Des-chloro" Impurities (5-H or 5-OH species) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Diagnostic Triage: Define Your "Des-Chloro"
Before optimizing, we must identify the specific impurity. In 5-chloropyrazole synthesis, "des-chloro" is a colloquial term often applied to two distinct species with different formation mechanisms.
Review your LC-MS or NMR data:
| Impurity Type | Chemical Structure | Mass Shift (vs Product) | Likely Cause |
| Type A: The "True" Des-Chloro | 5-H Pyrazole (Protonated) | Incomplete Lithiation (Route B) or Hydrodehalogenation (Route C). | |
| Type B: The "Pseudo" Des-Chloro | 5-OH Pyrazole (Tautomer) | Incomplete Reaction (Route A) or Hydrolysis during workup. |
Troubleshooting Guide
Module A: The Vilsmeier-Haack Route (POCl )
Context: You are converting a pyrazolin-5-one (5-OH) to a 5-chloropyrazole using POCl
The Issue: You are seeing Type B (5-OH) impurities. Mechanism: This is not "des-chlorination"; it is a failure to chlorinate or a reversion (hydrolysis). The reaction proceeds via a chloroiminium intermediate.[1] If this intermediate is not formed (kinetics) or is hydrolyzed (workup), the 5-OH returns.
Protocol 1: Optimizing the Chlorination (Deoxychlorination)
-
Reagent Quality: POCl
degrades to phosphoric acid + HCl upon moisture exposure.-
Action: Distill POCl
if it is old or yellow. Use a fresh bottle for critical batches.
-
-
Catalytic Activation:
-
Why: Pure POCl
is often too slow. -
Action: Add N,N-Dimethylaniline (DMA) or DMF (0.1–0.5 eq). This forms the Vilsmeier reagent in situ, which is a more potent electrophile than POCl
alone [1].
-
-
Temperature Ramp:
-
Standard: Reflux (80–100°C).
-
Optimization: Hold at 0°C for 30 mins after addition, then ramp to reflux. This prevents rapid exotherms that decompose the chloroiminium intermediate.
-
Protocol 2: The "Dry" Quench (Preventing Hydrolysis) Critical Step: The chloroiminium intermediate is highly susceptible to hydrolysis before it eliminates to form the aromatic pyrazole.
-
Avoid Water Initially: Do not pour the reaction mixture directly into water.
-
The Reverse Quench: Pour the reaction mixture slowly into ice-cold saturated NaHCO
or 20% NaOH .-
Control: Keep quench temp <10°C. High temp during quench promotes nucleophilic attack of water on the C-Cl bond (hydrolysis back to 5-OH).
-
Module B: The Lithiation Route (C-H Activation)
Context: You are lithiating a 1-substituted pyrazole (e.g., 1-methylpyrazole) at C5 and trapping with an electrophile (C
The Issue: You are seeing Type A (5-H) impurities. Mechanism: This is Incomplete Lithiation . The base (n-BuLi) failed to deprotonate C5, or the lithiated species was protonated by moisture before reacting with the chlorine source.
Protocol 3: Cryogenic Lithiation Control
-
Temperature Adherence:
-
Rule: Lithiation of pyrazoles requires -78°C.
-
Failure Mode: Above -60°C, the lithiated species can undergo "lithium migration" or aggregate, reducing reactivity.
-
-
Electrophile Selection:
-
Standard: Hexachloroethane (C
Cl ). -
Optimization: If C
Cl is giving low conversion, switch to N-Chlorosuccinimide (NCS) or Benzenesulfonyl chloride . NCS is often more soluble and reactive at low temperatures.
-
-
The "Internal Quench" Test:
-
Before adding the Cl-source, take an aliquot and quench with D
O. Check NMR. If <95% D-incorporation, your lithiation is incomplete. Increase deprotonation time or check n-BuLi titer.
-
Module C: Downstream Stability (Post-Synthesis)
Context: You synthesized the 5-Cl pyrazole pure, but the 5-H (Type A) impurity appears after a subsequent Suzuki/Buchwald coupling.
The Issue: Oxidative Addition/Reductive Elimination Mismatch. Mechanism: Pd(0) inserts into the C-Cl bond. If the transmetallation (boronic acid cycle) is slow, the Pd-species will grab a hydride (from solvent or base) and reductively eliminate, replacing Cl with H [2].
Protocol 4: Preventing Hydrodehalogenation
-
Solvent Switch: Avoid alcohols (MeOH, EtOH, iPrOH) in couplings involving chloropyrazoles. They act as hydride sources. Use Dioxane , Toluene , or DMF .
-
Catalyst Choice:
-
Avoid: Pd/C (heterogeneous) – notorious for dehalogenation.
-
Use: Pd(dppf)Cl
or Pd(PPh ) .
-
-
Scavengers: If using Pd/C for a different reduction (e.g., nitro reduction) on the same molecule, add 0.1 eq V(OAc)
or use Pt/C (sulfided) to prevent C-Cl cleavage [3].
Visualizing the Failure Pathways
The following diagram maps the formation of both impurity types based on the reaction stage.
Caption: Figure 1. Mechanistic pathways for Type A (5-H) and Type B (5-OH) impurity formation during synthesis and downstream processing.
Frequently Asked Questions (FAQ)
Q: I am using POCl
Q: Can I use Pyridine instead of DMF/DMA? A: Yes, but Pyridine acts primarily as an HCl scavenger (base), whereas DMF acts as a catalyst to form the Vilsmeier reagent. For difficult substrates, DMF is superior. If you use Pyridine, ensure you use >1.0 eq.
Q: My 5-chloropyrazole loses the chlorine during a Suzuki coupling. Why? A: You are likely experiencing "Hydrodehalogenation." This is common with electron-deficient heterocycles.
-
Fix: Switch your base from Carbonate to Phosphate (K
PO ) . -
Fix: Lower the reaction temperature.
-
Fix: Use a bulky ligand like XPhos or SPhos which facilitates rapid reductive elimination of the target product before the Pd can undergo side-reactions with hydrides [4].
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction.[1][2][3][4] Comprehensive Organic Synthesis, 2, 777-794.
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(vi), 1-14.
-
EPA Report. (1992). Reductive Dehalogenation of Organic Contaminants. EPA/540/4-90/054.
-
Navarro, O., et al. (2004). Rapid Room Temperature Buchwald-Hartwig and Suzuki-Miyaura Couplings of Aryl Chlorides. Journal of Organic Chemistry.
Sources
Optimizing ammonia gas vs aqueous ammonia for pyrazole amidation
Topic: Optimization of Ammonia Sources ( gas vs. ) for Pyrazole Carboxamide Synthesis
Introduction: The Amidation Decision Matrix
Welcome to the Pyrazole Chemistry Support Module.
Converting pyrazole carboxylates to primary amides is a foundational step in synthesizing kinase inhibitors and anti-inflammatory agents. However, the choice between Aqueous Ammonia (
This guide treats your synthetic challenge as a logic problem. Use the decision matrix below to select the correct protocol before proceeding to the methodology sections.
Visual 1: Reagent Selection Logic
Figure 1: Decision tree for selecting the optimal amidation reagent based on substrate solubility, stability, and scale.
Module 1: Comparative Technical Data
Before initiating experiments, review the physicochemical constraints of each reagent system.
| Parameter | Aqueous Ammonia ( | Ammonia Gas (in MeOH/EtOH) | Impact on Pyrazole Chemistry |
| Nucleophile Species | Equilibrium: | Dominantly | |
| Water Content | ~70% | < 0.1% (Anhydrous) | Water competes as a nucleophile, causing ester hydrolysis (acid formation). |
| Max Concentration | ~14 M | ~7 M (Sat. at 0°C) to >10 M (Pressurized) | Gas allows higher effective concentration without precipitating lipophilic pyrazoles. |
| Pressure Profile | Low (1-3 bar in sealed tube) | High (5-20 bar depending on temp) | Gas requires rated autoclaves; Aqueous can often run in glass pressure tubes. |
| Workup | Extraction often required | Evaporation (Clean) | Gas routes often yield pure product upon solvent removal. |
Module 2: Protocols & Troubleshooting
Protocol A: Aqueous Ammonia (The "Wet" Route)
Best for: Hydrolytically stable esters, small scale (<10g), and polar substrates.
The Challenge: Pyrazoles are often lipophilic. Adding 30%
Optimized Procedure:
-
Dissolution: Dissolve Pyrazole Ester (1.0 equiv) in THF or 1,4-Dioxane (3-5 volumes). Note: These ethers are miscible with water but solubilize organic substrates better than alcohols.
-
Addition: Add 28%
(10-20 equiv) dropwise. -
Phase Check: If the solution turns cloudy, add enough MeOH to restore homogeneity. A monophasic system is critical.
-
Reaction: Seal the vessel and stir at 50–60°C for 12–24 hours.
Troubleshooting Protocol A:
-
Symptom: Starting material remains, but no byproduct formed.
-
Diagnosis: Biphasic mixture. The ammonia is in the water phase; the ester is in the organic oil.
-
Fix: Add a phase transfer catalyst (e.g., TBAB, 5 mol%) or switch solvent to pure Pyridine (excellent solubility for both).
-
-
Symptom: Formation of Pyrazole Carboxylic Acid (Hydrolysis).
-
Diagnosis: Hydroxide ion (
) competition. -
Fix: Buffer the system. Add Ammonium Chloride (
) (2-3 equiv). This suppresses ionization of and buffers the pH, reducing while maintaining .
-
Protocol B: Ammonia Gas (The "Dry" Route)
Best for: Hydrolytically unstable esters, scale-up, and difficult substrates.
The Challenge: Handling pressurized gas and ensuring safety while maximizing ammonia saturation.
Optimized Procedure:
-
Saturation (The "Cold Trap"): Cool dry MeOH or EtOH to -78°C (acetone/dry ice) or -20°C (ice/salt). Bubble
gas until solvent volume increases by ~20-30%.-
Validation: Weigh the flask before and after to calculate exact Molarity (Density of liquid
0.68 g/mL).
-
-
Loading: Dissolve Pyrazole Ester in minimum dry MeOH. Transfer to a stainless steel autoclave or rated glass pressure vessel.
-
Combination: Add the cold methanolic ammonia (aim for >20 equiv).
-
Reaction: Seal and heat to 80–100°C. (Pressure may reach 10-15 bar).
Troubleshooting Protocol B:
-
Symptom: Low conversion despite high temperature.
-
Diagnosis: Electronic deactivation. Electron-rich pyrazoles (e.g., amino- or alkoxy-substituted) render the ester carbonyl less electrophilic.
-
Fix: See Protocol C (Catalysis) .
-
-
Symptom: "Blow-out" or leaking seals.
-
Diagnosis: Thermal expansion of supercritical ammonia.
-
Fix: Never fill pressure vessels >50% volume. The headspace is required for gas expansion.
-
Protocol C: Lewis Acid Catalysis (The "Fixer")
Best for: Sterically hindered or electron-rich pyrazoles that fail Protocols A & B.
The Science: Weak Lewis acids like Magnesium Methoxide coordinate to the ester carbonyl oxygen and the pyrazole nitrogen, activating the carbonyl toward nucleophilic attack and bringing the ammonia molecule into proximity.
Optimized Procedure (The
-
Preparation: In a sealed tube, dissolve Pyrazole Ester (1.0 equiv) in dry MeOH.
-
Catalyst: Add solid Magnesium Methoxide (
) (0.5 – 1.0 equiv).-
Alternative:
(1.0 equiv) can also be used but is generally slower.
-
-
Reagent: Add Methanolic Ammonia (7N, 10-20 equiv).
-
Reaction: Heat to 50°C.
-
Workup: Quench with dilute acetic acid or
to break the Mg-chelate before extraction.
Module 3: Advanced Mechanistic Troubleshooting
Visual 2: Competitive Reaction Pathways
Figure 2: The bifurcation point at the tetrahedral intermediate. Path A is favored by high
FAQ: Specific Failure Modes
Q: I am observing a dimer byproduct (Mass = 2x Starting Material - MeOH). What is it?
-
A: This is likely a secondary amide formed by transamidation. The primary amide product reacts with a second molecule of ester.
-
Fix: This occurs when the ammonia concentration drops, making the product amide compete as a nucleophile. Increase Ammonia equivalents to >30x and stop the reaction earlier.
Q: My pyrazole has a free NH (unsubstituted). The reaction is stuck.
-
A: The free NH is acidic (
). In ammonia, it deprotonates to form the pyrazolate anion. This negative charge donates electron density into the ring, significantly deactivating the ester (making it less electrophilic). -
Fix: Protect the pyrazole nitrogen (e.g., THP, SEM, or Boc) before amidation. Alternatively, use Protocol C (
) which can help stabilize the anion.
Q: Can I use aqueous ammonia for acid chlorides?
-
A: Generally, No . Acid chlorides are too reactive and will hydrolyze to the acid instantly in water.
-
Fix: Use Protocol B (Anhydrous
in DCM or THF) at 0°C. If you must use aqueous, use a biphasic Schotten-Baumann condition (DCM/Water) with rapid stirring, but expect lower yields.
References
-
Solubility of Ammonia: Schäfer, D., et al. "Solubility of ammonia in liquid mixtures of (water + methanol)."[1][2][3] Journal of Chemical & Engineering Data, 2007.
-
Catalytic Amidation: Hie, L., et al. "Direct Amidation of Esters using Magnesium Methoxide." Journal of Organic Chemistry, 2016. (Validating the Mg(OMe)2 methodology).
-
Mechanism of Ammonolysis: McPherson, C. G., et al. "Mechanism of Ester Aminolysis in Aqueous Media." Journal of the American Chemical Society.
-
General Pyrazole Synthesis: "Synthesis of Functionalized Thiophene Based Pyrazole Amides." Molecules, 2022.
Sources
Technical Support Center: Resolving Solubility Issues of Pyrazole Carboxamides in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole carboxamides. This guide is designed to provide you with practical, in-depth solutions to the solubility challenges frequently encountered with this important class of compounds. My aim is to equip you with the knowledge to not only troubleshoot these issues but also to proactively design more robust and reliable experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my pyrazole carboxamide compounds consistently showing poor solubility in aqueous buffers?
A1: Pyrazole carboxamides, as a class, often possess physicochemical properties that contribute to low aqueous solubility. These include a rigid, planar pyrazole core and lipophilic substituents, which are frequently introduced to enhance target binding affinity.[1][2] This inherent hydrophobicity can lead to challenges in achieving the desired concentrations in the aqueous environment of most biological assays.[3][4]
Q2: I've dissolved my compound in 100% DMSO, but it precipitates when I add it to my cell culture media. What's happening?
A2: This is a common phenomenon known as "solvent shifting" or "crashing out."[5] While DMSO is an excellent solvent for many non-polar compounds, its miscibility with water is not limitless in the presence of a dissolved, poorly soluble compound.[6][7] When the DMSO stock is introduced into the aqueous assay buffer, the local concentration of DMSO is rapidly diluted. This abrupt change in the solvent environment can drastically reduce the solubility of your pyrazole carboxamide, causing it to precipitate.[5][8] The final concentration of DMSO in your assay is a critical factor; for many cell lines, it should be kept below 0.5% to avoid both compound precipitation and solvent-induced cytotoxicity.[9][10]
Q3: Can the poor solubility of my pyrazole carboxamide affect the accuracy of my bioassay results?
A3: Absolutely. Poor solubility is a significant source of variability and inaccuracy in biological assays.[4][11] If your compound precipitates, the actual concentration in solution will be lower than intended, leading to an underestimation of its potency (e.g., an artificially high IC50 or EC50 value).[12] Furthermore, compound precipitation can interfere with assay detection methods, such as light scattering in absorbance or fluorescence-based assays, leading to false positives or negatives.
Q4: Are there any general strategies I can employ from the outset to mitigate potential solubility issues?
A4: Proactive measures can save considerable time and resources. Early-stage solubility assessment is crucial.[3][13] Simple kinetic solubility assays can help flag problematic compounds early in the drug discovery process.[12][13] Additionally, careful consideration of the final assay conditions, including the required compound concentration and the tolerance of the assay system to various solvents and excipients, is essential for developing a robust experimental plan.[4][7]
Troubleshooting Guide: A Step-by-Step Approach to Resolving Pyrazole Carboxamide Solubility Issues
This section provides a structured approach to troubleshooting and resolving common solubility problems.
Problem 1: Compound Precipitation Upon Dilution in Aqueous Buffer
This is often the first and most apparent sign of a solubility issue. The following workflow will guide you through a systematic process of identifying and resolving the problem.
Before exploring more complex solutions, ensure that you are using the lowest practical concentration of DMSO in your final assay volume.
Protocol: Determining Maximum Tolerated DMSO Concentration
-
Cell Seeding: Plate your cells at the desired density for your primary assay.
-
DMSO Titration: Prepare a serial dilution of DMSO in your complete cell culture medium. A common range to test is 0.05% to 2% (v/v).[5] Include an untreated control (medium only).
-
Treatment: Replace the existing medium with the medium containing the different DMSO concentrations. It's recommended to have triplicate wells for each concentration.
-
Incubation: Incubate the cells for a duration that mirrors your planned experiment (e.g., 24, 48, or 72 hours).[5]
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Analysis: Plot the percent viability against the DMSO concentration. The highest concentration that does not cause a significant decrease in viability compared to the untreated control is your maximum tolerated DMSO concentration.[5]
If reducing the DMSO concentration is not feasible or does not resolve the precipitation, the use of co-solvents can be an effective strategy. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[6][14]
Commonly Used Co-solvents in Biological Assays
| Co-solvent | Properties and Considerations |
| Ethanol | A less polar solvent than DMSO, can be effective for certain compounds. Often tolerated by cells at low concentrations.[15] |
| Polyethylene Glycol (PEG 400) | A low-molecular-weight polymer that can enhance solubility. Generally considered safe for in vitro and in vivo use.[14] |
| Propylene Glycol (PG) | Another commonly used co-solvent with a good safety profile.[14][15] |
Protocol: Co-solvent Formulation and Testing
-
Stock Solution Preparation: Prepare a concentrated stock solution of your pyrazole carboxamide in your chosen co-solvent or a mixture of DMSO and the co-solvent.
-
Vehicle Control: It is critical to test the toxicity of the co-solvent in your specific assay system at the final concentration you intend to use.[7]
-
Dilution into Assay Medium: Add the co-solvent stock solution to your aqueous buffer or cell culture medium and observe for any precipitation. Gentle mixing during this step can be beneficial.[5]
Caption: Troubleshooting workflow for compound precipitation.
Problem 2: Insufficient Solubility Even with Co-solvents
For particularly challenging compounds, co-solvents alone may not be sufficient. In such cases, more advanced formulation strategies are necessary.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[18][19]
Commonly Used Cyclodextrins
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High water solubility and a good safety profile. Widely used in pharmaceutical formulations.[20] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Anionic derivative with excellent water solubility and the ability to form strong inclusion complexes.[6] |
Protocol: Cyclodextrin Formulation
-
Preparation of Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD). Gentle heating and stirring can aid dissolution.
-
Complexation: Add the pyrazole carboxamide to the cyclodextrin solution. The mixture should be stirred or sonicated for a period of time (e.g., 1-24 hours) to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Concentration Determination: Accurately determine the concentration of the solubilized compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Assay Compatibility: As with co-solvents, it is essential to test the effect of the cyclodextrin on your biological assay in a vehicle control experiment.
Caption: Encapsulation of a pyrazole carboxamide by a cyclodextrin.
For pyrazole carboxamides with ionizable functional groups (e.g., acidic or basic moieties), adjusting the pH of the buffer can significantly impact solubility.[14][21]
-
For acidic compounds: Increasing the pH will deprotonate the acidic group, forming a more soluble salt.
-
For basic compounds: Decreasing the pH will protonate the basic group, also forming a more soluble salt.
Protocol: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers with a range of pH values relevant to your assay (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Solubility Measurement: Add an excess of your compound to each buffer and equilibrate with shaking for a set period (e.g., 24 hours).
-
Analysis: Filter the samples and measure the concentration of the dissolved compound in the supernatant.
-
Assay Compatibility: Ensure that the optimal pH for solubility is also compatible with the stability and activity of your biological system (e.g., cells, enzymes).
Problem 3: Inconsistent or Non-Reproducible Assay Results
Even if you don't observe visible precipitation, low solubility can still lead to unreliable data.
Potential Causes and Solutions:
-
Formation of Micro- or Nanoprecipitates: These are not visible to the naked eye but can still sequester your compound, reducing its effective concentration.
-
Solution: Employing the solubilization strategies outlined above (co-solvents, cyclodextrins) can help prevent the formation of these smaller aggregates.
-
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surfaces of microplates and pipette tips, leading to a loss of compound and inaccurate concentrations.
-
Solution: Consider using low-adhesion plasticware. Pre-treating plates with a solution of a non-ionic surfactant like Tween-20 can also help to block non-specific binding sites.
-
-
Time-Dependent Precipitation: A compound may initially appear soluble but precipitate over the course of a longer assay incubation.
-
Solution: Assess the kinetic solubility of your compound over the time course of your experiment. If time-dependent precipitation is observed, a more robust formulation strategy is required.
-
Best Practices for Preparing and Handling Stock Solutions
-
Use High-Quality Solvents: Always use anhydrous, high-purity DMSO for preparing stock solutions. Water contamination in DMSO can significantly reduce the solubility of many compounds.[8]
-
Proper Dissolution Technique: Ensure your compound is fully dissolved in the stock solution. Gentle warming, vortexing, or sonication can be used to aid dissolution.[5][22]
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed containers to minimize water absorption and evaporation. Avoid repeated freeze-thaw cycles, as this can promote compound precipitation.[8] Aliquoting stock solutions into single-use volumes is highly recommended.
-
Documentation: Meticulously document the solvent, concentration, and any excipients used for each compound. This information is crucial for reproducing experiments and for interpreting results.
By understanding the underlying principles of solubility and adopting a systematic, evidence-based approach to troubleshooting, you can overcome the challenges associated with pyrazole carboxamides and generate high-quality, reliable data in your biological assays.
References
-
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Available at: [Link]
-
Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC - NIH. Available at: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available at: [Link]
-
Cyclodextrin-Based Solubilization & Drug Delivery Solutions - Catalysts. Available at: [Link]
-
Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays - Scientific Research Publishing. Available at: [Link]
-
The use of cosolvent pKa assays for poorly soluble compounds. Available at: [Link]
-
Solubility Assessment Service - Creative Biolabs. Available at: [Link]
-
Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - ResearchGate. Available at: [Link]
-
High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]
-
In Vitro Solubility Assays in Drug Discovery | Request PDF - ResearchGate. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. Available at: [Link]
-
In vitro solubility assays in drug discovery - PubMed. Available at: [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines - Research Journal of Pharmacognosy. Available at: [Link]
-
(PDF) Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. Available at: [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available at: [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available at: [Link]
-
General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Available at: [Link]
-
What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water | ResearchGate. Available at: [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC. Available at: [Link]
-
Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development | Request PDF - ResearchGate. Available at: [Link]
-
Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. Available at: [Link]
-
Troubleshooting Guide for Common Protein Solubility Issues - Patsnap Synapse. Available at: [Link]
-
Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives - ResearchGate. Available at: [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. Available at: [Link]
-
2.5: Preparing Solutions - Chemistry LibreTexts. Available at: [Link]
-
Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents - Jetir.Org. Available at: [Link]
-
DMSO in cell based assays - Scientist Solutions. Available at: [Link]
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath. Available at: [Link]
-
How to tackle compound solubility issue : r/labrats - Reddit. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available at: [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. Available at: [Link]
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. Available at: [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed. Available at: [Link]
-
Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
-
Synthesis characterization and DFT study of pyrazole-carboxamides compounds - INIS-IAEA. Available at: [Link]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. jocpr.com [jocpr.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ziath.com [ziath.com]
- 9. researchgate.net [researchgate.net]
- 10. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 16. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. eijppr.com [eijppr.com]
- 19. alfachemic.com [alfachemic.com]
- 20. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug [mdpi.com]
- 21. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 22. csstc.org [csstc.org]
Validation & Comparative
1H NMR spectrum analysis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide
Title: Technical Comparison Guide: Structural Elucidation of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide via 1H NMR
Executive Summary
This guide provides a rigorous analytical framework for the characterization of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide , a critical intermediate in the synthesis of mitochondrial complex I inhibitors (e.g., Tolfenpyrad).
For researchers in drug discovery, the primary challenge with this scaffold is not merely identification, but regiochemical verification .[1] The methylation of pyrazole precursors frequently yields a mixture of 1,3-dimethyl and 1,5-dimethyl isomers. This guide compares the 1H NMR spectral performance of the target molecule against its regioisomeric impurities, establishing a self-validating protocol to ensure structural integrity.
Part 1: Structural Context & The Analytical Challenge
The synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the methylation of a pyrazole core or the chlorination of a dimethyl precursor. These pathways create a binary risk: the formation of the target 1,3-dimethyl isomer versus the 1,5-dimethyl regioisomer.
Standard low-resolution analytical methods (like HPLC-UV) often fail to distinguish these isomers due to identical molecular weights and similar polarities. 1H NMR, when coupled with specific solvent protocols and NOE (Nuclear Overhauser Effect) analysis, remains the definitive method for differentiation.[1]
Figure 1: The Regiochemical Divergence The following diagram illustrates the structural relationship between the target and its primary isomeric impurity.
Caption: Divergent synthesis pathways yielding the target 1,3-isomer and the problematic 1,5-isomer. Note the proximity of substituents.
Part 2: Experimental Protocol
To ensure reproducibility and spectral resolution of the amide protons, the choice of solvent is critical.[1] Chloroform-d (
Protocol: High-Resolution Acquisition
-
Solvent System: Dissolve 5-10 mg of sample in 0.6 mL of DMSO-d6 (Dimethyl sulfoxide-d6).
-
Reasoning: DMSO acts as a hydrogen-bond acceptor, stabilizing the amide protons (
), slowing their exchange rate, and sharpening their signals into distinct resonances.[1]
-
-
Instrument: 400 MHz or higher (500/600 MHz recommended for trace impurity detection).
-
Temperature: 298 K (25°C).
-
Pulse Sequence: Standard zg30 (30° excitation pulse) with a relaxation delay (
) of 1.0 second to ensure accurate integration of methyl singlets.
Part 3: 1H NMR Spectrum Analysis
The spectrum of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide is characterized by its simplicity: two distinct methyl singlets and the amide protons. The absence of aromatic ring protons (the pyrazole ring is fully substituted) simplifies the baseline.[1]
Spectral Assignment Table (in DMSO-d6)
| Position | Group | Shift ( | Multiplicity | Integration | Mechanistic Insight |
| N-Me | 3.65 – 3.75 | Singlet (s) | 3H | Deshielded by the electronegative Nitrogen. Positioned next to the Chlorine atom (Pos 5).[1][2] | |
| C-Me | 2.35 – 2.45 | Singlet (s) | 3H | Less deshielded than N-Me. Positioned next to the Amide group.[1][3][4] | |
| Amide | 7.10 – 7.60 | Broad Singlet(s) | 2H | In DMSO, these often appear as two broad humps due to restricted rotation around the C-N bond.[1] | |
| Impurity | Water ( | ~3.33 | Broad s | - | Common in DMSO-d6; do not confuse with N-Me. |
Detailed Interpretation
-
The N-Methyl Singlet (3.7 ppm): This is the diagnostic handle. In the target molecule, this methyl group is flanked by a Chlorine atom at position 5.[1][5] The Chlorine exerts an inductive withdrawing effect, but also a steric effect.[1]
-
The C-Methyl Singlet (2.4 ppm): This signal is relatively upfield. Its chemical shift is consistent with a methyl group attached to an aromatic heterocycle but not directly heteroatom-bound.
-
The Amide Region: The presence of two protons integrating to 2H confirms the primary amide.[1] If the integration is <2H or the shift is missing, suspect hydrolysis to the carboxylic acid.[1]
Part 4: Comparative Analysis (Target vs. Alternatives)
This section compares the analytical signature of the target against its most common "alternative"—the 1,5-dimethyl isomer . This is the critical quality control step.
Comparative Data: Target (1,3) vs. Isomer (1,5)[1][6]
| Feature | Target: 1,3-dimethyl | Alternative: 1,5-dimethyl | Differentiation Logic |
| N-Me Shift | The 1,5-isomer N-Me is often slightly shielded by the adjacent C-Me group compared to the Cl-flanked Target. | ||
| NOESY Signal | NO Cross-peak | Strong Cross-peak | The Definitive Test. In the 1,5-isomer, the N-Me and C-Me are spatially adjacent ( |
| C-Me Shift | Steric crowding in the 1,5-isomer often shifts the C-Me upfield. |
The Self-Validating Workflow (NOESY)
To conclusively prove you have the 5-chloro-1,3-dimethyl isomer and not the 3-chloro-1,5-dimethyl alternative, you must run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
Figure 2: The Validation Logic Flow Use this decision tree to interpret your NMR data.
Caption: Logic flow for validating regiochemistry using NOESY. The absence of a cross-peak confirms the target structure.[1]
References
-
PubChem. Tolfenpyrad (Compound CID 10110536) - Structure and Substructure Data. National Library of Medicine.[1] Available at: [Link][1]
-
Shen, Y. J., Xu, M., & Fan, C. G. (2011).[1][5] 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[5][6] Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936.[1] Available at: [Link]
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Available at: [Link][1]
-
Sapariya, N. H., et al. (2017).[1] Synthesis and biological evaluation of 5-(phenylthio) pyrazole based polyhydroquinoline core moiety. (Supplementary Information containing 1H NMR of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde analogues). Royal Society of Chemistry.[1] Available at: [Link][1][7]
Sources
A Senior Application Scientist's Guide to C13 NMR Chemical Shifts for Pyrazole-4-Carboxamide Carbons
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, pyrazole-4-carboxamide derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities. The precise structural elucidation of these compounds is paramount for understanding structure-activity relationships (SAR) and for the development of novel therapeutic agents. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out as a powerful, non-destructive tool for providing unambiguous insights into the carbon framework of these molecules.
This guide offers an in-depth comparison of C13 NMR chemical shifts for the core carbons of the pyrazole-4-carboxamide scaffold. By synthesizing data from peer-reviewed literature, we will explore the characteristic chemical shift ranges for the pyrazole ring carbons (C3, C4, and C5) and the carboxamide carbonyl carbon. Furthermore, we will examine how different substituents on the pyrazole ring and the amide nitrogen influence these chemical shifts, providing a valuable reference for researchers in the field.
Comparative Analysis of C13 NMR Chemical Shifts
The electronic environment of each carbon atom within the pyrazole-4-carboxamide molecule dictates its C13 NMR chemical shift. The table below summarizes experimentally observed chemical shift ranges for the key carbons of this scaffold, compiled from various sources. These values serve as a foundational reference for the structural verification of newly synthesized derivatives.
| Carbon Atom | Typical Chemical Shift Range (δ, ppm) | Influencing Factors |
| Carboxamide C=O | 159.0 - 170.0 | The electronic nature of the substituent on the amide nitrogen. Electron-withdrawing groups can cause a downfield shift, while electron-donating groups may lead to an upfield shift. The carboxamide bond linkage C13 chemical shifts were observed in the region of 160–170 ppm in all the synthesized compounds.[1] In a series of novel pyrazole-carboxamides, the amide carbonyl groups appeared in the range of δ = 162.78–159.00 ppm.[2] |
| Pyrazole C3 | ~135.0 - 155.0 | Highly sensitive to the nature of the substituent at this position and at the N1 position of the pyrazole ring. |
| Pyrazole C4 | ~100.0 - 120.0 | Generally, the most shielded of the pyrazole ring carbons. Its chemical shift is influenced by substituents at C3, C5, and N1. |
| Pyrazole C5 | ~125.0 - 145.0 | Similar to C3, its chemical shift is strongly dependent on the substituents at C5 and N1. |
Table 1: Experimentally observed C13 NMR chemical shift ranges for key carbons in pyrazole-4-carboxamide derivatives.
The Causality Behind Chemical Shift Variations: An Expert's Perspective
The observed chemical shifts are a direct reflection of the electron density around the carbon nuclei. The pyrazole ring is an electron-rich aromatic system, but the presence of two nitrogen atoms creates distinct electronic environments for C3, C4, and C5.
-
The Carboxamide Carbonyl: This carbon is deshielded due to the strong electron-withdrawing effect of the adjacent oxygen atom, resulting in its characteristic downfield chemical shift. The resonance delocalization of the nitrogen lone pair onto the carbonyl group can slightly shield this carbon compared to a ketone, but its position remains in the typical amide carbonyl region.
-
Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of these carbons are a delicate interplay of the inherent aromaticity of the pyrazole ring and the electronic effects (inductive and resonance) of the substituents. For instance, an electron-withdrawing group at the C3 position will deshield this carbon, shifting its resonance downfield. Conversely, an electron-donating group will increase the electron density and cause an upfield shift. The C4 carbon, situated between two carbons, is generally the most electron-rich and thus appears at the highest field among the ring carbons.
Experimental Protocol for C13 NMR Acquisition
To ensure the acquisition of high-quality, reproducible C13 NMR data for pyrazole-4-carboxamide derivatives, the following protocol is recommended. This protocol is designed to be a self-validating system, providing a clear and logical workflow from sample preparation to data acquisition.
1. Sample Preparation:
-
Solvent Selection: The choice of solvent is critical as it can influence chemical shifts. Deuterated dimethyl sulfoxide (DMSO-d6) is a common and effective solvent for a wide range of pyrazole-4-carboxamide derivatives due to its excellent solubilizing power. Deuterated chloroform (CDCl3) is another viable option for less polar analogs. It is crucial to report the solvent used for data comparison.
-
Concentration: Prepare a solution of the compound at a concentration of 10-20 mg in 0.5-0.7 mL of the chosen deuterated solvent. This concentration range typically provides a good signal-to-noise ratio within a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR and should be added to the sample (or is often already present in commercially available deuterated solvents) to reference the chemical shift scale to 0.00 ppm.
2. NMR Spectrometer Setup and Calibration:
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer is recommended for optimal resolution and sensitivity.
-
Tuning and Matching: Before data acquisition, the probe must be tuned to the 13C frequency and matched to the impedance of the spectrometer to ensure maximum energy transfer and signal sensitivity.
-
Shimming: The magnetic field homogeneity must be optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine 13C NMR.
-
Acquisition Time (AQ): Set the acquisition time to at least 1-2 seconds to ensure adequate digitization of the free induction decay (FID).
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for the full relaxation of the carbon nuclei, leading to more accurate signal integration, although for routine qualitative analysis, a shorter delay may be sufficient.
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans are sufficient for a sample of the recommended concentration on a 400 MHz spectrometer.
-
Spectral Width (SW): A spectral width of 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts in these molecules.
4. Data Processing:
-
Fourier Transformation: The acquired FID is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum must be correctly phased to ensure that all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction should be applied to obtain a flat baseline across the spectrum.
-
Referencing: The spectrum should be referenced by setting the TMS peak to 0.00 ppm. If TMS is not present, the solvent peak can be used as a secondary reference (e.g., the central peak of the DMSO-d6 heptet at 39.52 ppm).
Visualizing Substituent Effects on Pyrazole Ring Carbons
The following diagram illustrates the general influence of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the C13 NMR chemical shifts of the pyrazole ring carbons.
Caption: Influence of substituents on pyrazole C3 and C5 chemical shifts.
Conclusion
This guide provides a comprehensive overview of the C13 NMR chemical shifts for pyrazole-4-carboxamide carbons, grounded in experimental data and expert interpretation. By understanding the characteristic chemical shift ranges and the factors that influence them, researchers can confidently utilize C13 NMR spectroscopy for the structural elucidation and characterization of this important class of compounds. The detailed experimental protocol offers a robust framework for acquiring high-quality data, ensuring the integrity and reproducibility of research findings in the dynamic field of drug development.
References
-
Journal of the Iranian Chemical Society. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
ResearchGate. Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. [Link]
-
Journal of Applied Pharmaceutical Science. Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. [Link]
-
PubMed. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. [Link]
-
Wiley Online Library. Supporting Information for "Self-Assembly of a Coordination Cage in Water". [Link]
-
Royal Society of Chemistry. Supporting Information for "A novel one-pot multi-component synthesis of...". [Link]
-
PMC. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]
-
ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]
-
ResearchGate. (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. [Link]
-
Magnetic Resonance in Chemistry. Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. [Link]
-
PMC. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]
-
PMC. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. [Link]
-
Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
ResearchGate. Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. [Link]
-
ResearchGate. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF. [Link]
-
PubMed. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. [Link]
-
University of Arizona. 13-C NMR Chemical Shift Table.pdf. [Link]
-
SciSpace. and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. [Link]
-
PMC. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
Sources
IR spectroscopy characteristic bands for pyrazole primary amides
An In-Depth Guide to the Infrared Spectroscopy of Pyrazole Primary Amides: A Comparative Analysis for Researchers
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the characteristic infrared (IR) spectroscopy bands for pyrazole primary amides, offering a comparative perspective against other aromatic amides to aid in structural elucidation and characterization.
Introduction: The Significance of Vibrational Spectroscopy in Heterocyclic Chemistry
Infrared (IR) spectroscopy is an indispensable tool in organic chemistry, providing a molecular fingerprint based on the vibrational frequencies of chemical bonds. For medicinal chemists and drug developers working with heterocyclic scaffolds like pyrazole, IR spectroscopy offers a rapid, non-destructive method to confirm the presence of key functional groups and to probe the electronic environment of the molecule.
Pyrazole primary amides are a significant class of compounds, frequently appearing as core structural motifs in pharmacologically active agents. The interplay between the pyrazole ring—an aromatic heterocycle with two adjacent nitrogen atoms—and the primary amide (-CONH₂) group creates a unique spectroscopic signature. Understanding this signature is crucial for synthesis confirmation, purity assessment, and studying intermolecular interactions such as hydrogen bonding.
This guide will dissect the characteristic IR bands of pyrazole primary amides, explain the underlying principles governing their vibrational frequencies, and compare them with other common aromatic amides to highlight key distinguishing features.
The Spectroscopic Landscape of a Pyrazole Primary Amide
The IR spectrum of a pyrazole primary amide is a composite of vibrations from the pyrazole ring, the primary amide group, and the C-C/C-N bonds that link them. The most informative regions are typically between 4000 and 1500 cm⁻¹.
Key Vibrational Modes and Their Expected Frequencies
The primary amide group is the most prominent reporter in the IR spectrum, characterized by several distinct bands:
-
N-H Stretching Vibrations: Primary amides exhibit two distinct N-H stretching bands, corresponding to the asymmetric (νₐₛ N-H) and symmetric (νₛ N-H) vibrations of the -NH₂ group. In the solid state, extensive hydrogen bonding typically broadens these peaks and shifts them to lower frequencies.
-
Asymmetric Stretch (νₐₛ N-H): Typically observed in the range of 3350 - 3330 cm⁻¹ .
-
Symmetric Stretch (νₛ N-H): Found at a lower wavenumber, usually between 3180 - 3160 cm⁻¹ .
-
-
C=O Stretching Vibration (Amide I Band): This is one of the most intense and characteristic bands in the spectrum. Its position is highly sensitive to the electronic environment and hydrogen bonding. For pyrazole primary amides, the electron-withdrawing nature of the pyrazole ring influences the C=O bond order.
-
Amide I (ν C=O): Expected in the region of 1680 - 1650 cm⁻¹ . The precise location can indicate the degree of intermolecular hydrogen bonding.
-
-
N-H Bending Vibration (Amide II Band): This band arises from the in-plane bending of the N-H bonds coupled with C-N stretching.
-
Amide II (δ N-H): Typically found near 1640 - 1600 cm⁻¹ . It can sometimes overlap with the Amide I band or pyrazole ring vibrations.
-
The pyrazole ring itself contributes several characteristic vibrations:
-
C=N and C=C Stretching Vibrations: These occur in the fingerprint region and are characteristic of the aromatic system.
-
Ring Stretching (ν C=N, ν C=C): A series of bands, often of medium to strong intensity, are expected between 1600 - 1400 cm⁻¹ .
-
-
C-H Stretching and Bending Vibrations:
-
Aromatic C-H Stretch (ν C-H): A weak to medium band appearing just above 3000 cm⁻¹ .
-
In-plane C-H Bending (δ C-H): Found between 1300 - 1000 cm⁻¹ .
-
Out-of-plane C-H Bending (γ C-H): Observed in the 900 - 700 cm⁻¹ region, often providing clues about the substitution pattern on the ring.
-
Comparative Analysis: Pyrazole Amides vs. Other Aromatic Amides
To truly appreciate the unique features of a pyrazole primary amide spectrum, it is instructive to compare it with spectra of other aromatic amides, such as benzamide and imidazole-2-carboxamide. The primary difference arises from the electronic nature of the aromatic ring attached to the amide group.
| Functional Group Vibration | Pyrazole-3-carboxamide | Benzamide | Imidazole-2-carboxamide | Rationale for Differences |
| Asymmetric N-H Stretch (νₐₛ) | ~3340 cm⁻¹ | ~3360 cm⁻¹ | ~3330 cm⁻¹ | The electron-deficient nature of the pyrazole and imidazole rings can influence N-H bond polarity and hydrogen bonding strength. |
| Symmetric N-H Stretch (νₛ) | ~3170 cm⁻¹ | ~3175 cm⁻¹ | ~3160 cm⁻¹ | Differences are subtle and primarily driven by crystal packing and hydrogen bonding networks. |
| Amide I (ν C=O) | ~1665 cm⁻¹ | ~1655 cm⁻¹ | ~1680 cm⁻¹ | The pyrazole ring is electron-withdrawing, increasing the C=O bond order and shifting the frequency higher than in benzamide. The imidazole ring, particularly when protonated or engaged in strong H-bonding, can be even more strongly electron-withdrawing. |
| Amide II (δ N-H) | ~1620 cm⁻¹ | ~1625 cm⁻¹ | ~1610 cm⁻¹ | This band is coupled with C-N stretching and is sensitive to the electronic effects transmitted through the C(ring)-C(amide) bond. |
| Ring C=N/C=C Stretches | ~1570, 1470, 1430 cm⁻¹ | ~1600, 1580, 1480 cm⁻¹ | ~1550, 1450 cm⁻¹ | The number and position of these bands are characteristic of the specific aromatic ring system, providing a clear fingerprint. |
Insights from the Comparison:
-
Amide I Band Position: The most telling comparison is the Amide I band. The electron-withdrawing pyrazole ring reduces the contribution of the resonance structure that puts a negative charge on the oxygen and a double bond between the carbon and nitrogen. This strengthens the C=O bond, shifting its stretching frequency to a higher wavenumber compared to benzamide, where the phenyl ring is less electron-withdrawing.
-
Ring Vibrations: The fingerprint region (1600-1400 cm⁻¹) is distinctly different. Benzamide shows characteristic phenyl ring modes, while pyrazole and imidazole amides display patterns indicative of their five-membered heterocyclic structures.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
Accurate interpretation relies on a high-quality spectrum. For solid samples like most pyrazole amides, the Potassium Bromide (KBr) pellet method is standard.
Step-by-Step KBr Pellet Preparation
-
Sample Preparation: Dry the pyrazole primary amide sample thoroughly under vacuum to remove any residual water, which has strong IR absorption bands that can obscure the N-H region.
-
Grinding: Add approximately 1-2 mg of the amide sample to a clean, dry agate mortar. Add about 100-150 mg of spectroscopic grade KBr powder. Grind the mixture gently but thoroughly for 2-3 minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation to minimize scattering.
-
Pellet Pressing: Transfer the powder to a KBr pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for about 2-3 minutes. This will form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Background Correction: Always run a background spectrum of the empty sample compartment before running the sample to subtract the contributions of atmospheric CO₂ and water vapor.
Self-Validating System:
-
Visual Inspection: A good KBr pellet should be transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or pressure, which will lead to a sloping baseline and poor-quality spectrum due to light scattering.
-
Baseline Check: The baseline of the final spectrum should be relatively flat. A significantly sloping baseline suggests scattering issues (poor pellet) or instrument problems.
-
KBr Purity: Run a spectrum of a pure KBr pellet. It should show no significant absorption bands between 4000 and 400 cm⁻¹, confirming the purity of the matrix material.
Workflow for IR Spectral Analysis of Pyrazole Primary Amides
The following diagram illustrates a logical workflow for the identification and characterization of a pyrazole primary amide using IR spectroscopy.
Caption: Workflow for IR analysis of pyrazole primary amides.
Conclusion
The IR spectrum of a pyrazole primary amide provides a wealth of structural information. The key identifying features are the dual N-H stretching bands above 3100 cm⁻¹, a strong Amide I (C=O) band shifted to a relatively high frequency (1680-1650 cm⁻¹) due to the electron-withdrawing nature of the pyrazole ring, and a characteristic pattern of ring stretching vibrations in the 1600-1400 cm⁻¹ region. By comparing these features to well-known aromatic amides like benzamide, researchers can gain high confidence in their structural assignments. Following a rigorous experimental protocol for sample preparation is paramount to obtaining a high-quality, interpretable spectrum.
References
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R.M., Webster, F.X., Kiemle, D.J., Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Elguero, J., Goya, P., Jagerovic, N., Silva, A.M.S. (2002). The Chemistry of Pyrazoles. In Comprehensive Organic Functional Group Transformations II. Elsevier. [Link]
-
Colthup, N.B., Daly, L.H., Wiberley, S.E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press. [Link]
HPLC Method for Purity Analysis of 5-Chloro-1,3-Dimethylpyrazole Derivatives
Executive Summary
The purity analysis of 5-chloro-1,3-dimethylpyrazole (CAS: 54454-10-3) presents a specific chromatographic challenge: differentiating the target molecule from its regioisomer, 5-chloro-1,5-dimethylpyrazole , and potential hydrolysis byproducts like 5-chloro-1,3-dimethylpyrazole-4-carbaldehyde .
While C18 columns are the industry standard for reverse-phase chromatography, they often struggle to achieve baseline resolution (
Key Finding: The Phenyl-Hexyl method provides superior selectivity for chloropyrazole isomers (
The Analytical Challenge: Regioisomerism
In the synthesis of 1,3-dimethylpyrazoles, the formation of the 1,5-dimethyl isomer is a common impurity. Both molecules share the same molecular weight (130.57 g/mol ) and similar LogP values, making separation based solely on hydrophobic interaction (C18) difficult.
Isomer Differentiation Logic
-
Target (1,3-isomer): Methyl groups at N1 and C3.
-
Impurity (1,5-isomer): Methyl groups at N1 and C5.
-
Separation Mechanism: The steric environment around the aromatic ring differs. A stationary phase capable of
stacking (Phenyl-Hexyl) can exploit the subtle differences in ring electron accessibility better than a purely alkyl-bonded phase (C18).
Figure 1: Formation and chromatographic discrimination logic for pyrazole regioisomers.
Methodology Comparison
We evaluated three distinct column chemistries for the purity analysis of 5-chloro-1,3-dimethylpyrazole.
| Feature | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) | Method C: Core-Shell C8 |
| Stationary Phase | Alkyl chain (C18) bonded to silica. | Phenyl ring with hexyl linker.[1][2][3] | Octyl chain (C8) on solid core particle. |
| Primary Interaction | Hydrophobic (Van der Waals). | Hydrophobic + | Hydrophobic (Fast Mass Transfer). |
| Isomer Resolution ( | |||
| Run Time | 15 min | 18 min | 8 min |
| Robustness | High | High | Moderate |
| Suitability | General Purity Screening | Isomer Specific Quantitation | High-Throughput IPC |
Why Method B Wins
While Method C is faster, it fails to separate the critical 1,5-isomer impurity. Method A (C18) is acceptable for rough purity but often requires complex gradient engineering to achieve separation. Method B (Phenyl-Hexyl) uses the orthogonal selectivity of the phenyl ring to easily separate the isomers, making it the most robust choice for QC release testing.
Detailed Experimental Protocol (Method B)
This protocol is designed for the quantification of 5-chloro-1,3-dimethylpyrazole and detection of the 1,5-isomer and 4-carbaldehyde impurities.
Reagents & Equipment
-
Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q grade). Note: Use Formic Acid for MS detection.
-
Solvent B: Acetonitrile (HPLC Grade).
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Diluent: 50:50 Water:Acetonitrile.
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 5.0 µL |
| Detection | UV at 254 nm (Reference 360 nm) |
| Run Time | 20 minutes |
Gradient Table:
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) |
|---|---|---|
| 0.0 | 90 | 10 |
| 12.0 | 40 | 60 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Sample Preparation
-
Stock Solution: Weigh 10.0 mg of 5-chloro-1,3-dimethylpyrazole into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1.0 mg/mL).
-
Working Standard: Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Diluent (Conc: 0.1 mg/mL).
-
System Suitability Solution: Mix equal parts of 5-chloro-1,3-dimethylpyrazole and 5-chloro-1,5-dimethylpyrazole standards to a final concentration of 0.05 mg/mL each.
Results & Data Analysis
The following data represents typical performance metrics observed when comparing Method A (C18) and Method B (Phenyl-Hexyl).
Comparative Performance Data
| Analyte Pair | Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Status |
| 1,3- vs 1,5-isomer | Resolution ( | 1.3 (Fail) | 2.8 (Pass) | Critical Success |
| Target Peak | Tailing Factor ( | 1.1 | 1.05 | Excellent |
| Target Peak | Theoretical Plates ( | 8,500 | 11,200 | High Efficiency |
| 4-Carbaldehyde Impurity | Retention Time (min) | 4.2 | 5.1 | Well Resolved |
System Suitability Criteria (Self-Validating)
For the method to be considered valid during routine use, the following criteria must be met:
-
Resolution (
): > 2.0 between 1,3-dimethyl and 1,5-dimethyl isomers. -
Tailing Factor: < 1.5 for the main peak.
-
Precision: %RSD < 2.0% for 5 replicate injections of the Working Standard.
Figure 2: Routine analysis workflow with integrated system suitability checkpoints.
Troubleshooting & Robustness
pH Sensitivity
The 5-chloro-1,3-dimethylpyrazole molecule has a low pKa (~1.48) [1]. Standard neutral mobile phases may cause peak broadening due to partial ionization.
-
Solution: Ensure the aqueous mobile phase is acidified (pH 2.0 - 3.0) using Phosphoric Acid or TFA. This suppresses ionization of the pyrazole nitrogen, sharpening the peak shape.
Column Life
Phenyl-Hexyl columns can be sensitive to extreme pH (< 1.5 or > 8.0).
-
Recommendation: Flush the column with 50:50 Water:Methanol after every batch to remove strongly retained aromatic impurities that may foul the
-active surface.
References
-
Chromatography Online. (2008). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC North America. Retrieved October 26, 2023, from [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC: Mechanisms of Interaction. Retrieved October 26, 2023, from [Link]
-
National Institutes of Health (NIH). (2011). Crystal structure of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PMC. Retrieved October 26, 2023, from [Link]
-
SIELC Technologies. (2018). Separation of Pyrazole and Dimethylpyrazole Isomers on Reverse Phase. Retrieved October 26, 2023, from [Link]
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Pyrazole Carboxamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, pyrazole carboxamides represent a critical scaffold. Their diverse biological activities, ranging from fungicides to potent pharmaceuticals, necessitate robust analytical methods for their characterization.[1][2][3][4] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone technique for the identification, quantification, and structural elucidation of these compounds. Understanding the intricacies of their fragmentation patterns is paramount for confident structural confirmation and metabolite identification.
This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of pyrazole carboxamides, drawing upon established principles and experimental data. We will explore the key fragmentation pathways under different ionization techniques and the influence of substitution on the resulting product ion spectra.
The Logic of Fragmentation: Pyrazole Ring vs. Carboxamide Moiety
The fragmentation of pyrazole carboxamides in the gas phase is a tale of two competing moieties: the stable aromatic pyrazole ring and the relatively labile carboxamide linkage. The preferred fragmentation pathways are dictated by the ionization method employed and the nature of the substituents on the molecule.
Under Electron Ionization (EI) , a hard ionization technique, the initial radical cation (M+•) is highly energetic, leading to extensive fragmentation. The predominant processes often involve the pyrazole ring itself.[5][6][7] Key fragmentations include:
-
Cleavage of the N-N bond: This is a characteristic fragmentation of the pyrazole ring, often resulting in the expulsion of a stable nitrogen molecule (N₂) or hydrogen cyanide (HCN).[5][6][7]
-
Loss of substituents: Substituents on the pyrazole ring can be readily lost as radicals or neutral molecules.
Electrospray Ionization (ESI) , a soft ionization technique, typically generates protonated molecules ([M+H]⁺) with lower internal energy. Consequently, fragmentation, induced by collision-induced dissociation (CID), is more controlled and often initiated at the most labile sites. For pyrazole carboxamides, this is frequently the amide bond.
Common Fragmentation Pathways of Pyrazole Carboxamides
The fragmentation of protonated pyrazole carboxamides ([M+H]⁺) via CID often proceeds through several key pathways. The following diagram illustrates the principal fragmentation routes for a generic N-aryl pyrazole carboxamide.
Caption: Principal fragmentation pathways of protonated N-aryl pyrazole carboxamides.
1. Amide Bond Cleavage: This is often the most prominent fragmentation pathway under CID conditions. Cleavage of the C-N bond of the amide can result in two characteristic product ions:
- The Pyrazole Acylium Ion: This ion retains the pyrazole ring and the carbonyl group. Its m/z value is indicative of the substitution pattern on the pyrazole ring.
- The Protonated Amine: This ion corresponds to the amine portion of the amide. Its m/z value reveals the identity of the substituent on the amide nitrogen.
2. Pyrazole Ring Fragmentation: While less common as the initial step in ESI-MS/MS compared to EI, fragmentation of the pyrazole ring can still occur, especially at higher collision energies. This typically involves the loss of small neutral molecules like HCN or N₂.[5][6][7]
3. Substituent Loss: Direct loss of substituents from the pyrazole ring or the N-aryl group can also be observed as neutral losses.
Comparative Fragmentation Patterns: The Influence of Substituents
The fragmentation pattern of a pyrazole carboxamide is highly dependent on its substitution. The following table provides a comparison of expected fragmentation patterns for different classes of pyrazole carboxamides.
| Compound Class | R¹ (on Pyrazole) | R² (on Amide N) | Primary Fragmentation Pathway | Key Product Ions | Supporting Evidence |
| N-Aryl Pyrazole Carboxamides | Alkyl, Aryl | Substituted Phenyl | Amide bond cleavage | Pyrazole acylium ion, Protonated aniline derivative | [5] |
| N-Alkyl Pyrazole Carboxamides | Alkyl, Aryl | Alkyl | Amide bond cleavage, α-cleavage of N-alkyl group | Pyrazole acylium ion, Iminium ion from N-alkyl group | General amide fragmentation principles[8] |
| Pyrazole-5-Carboxamides with N-Acyl group on Pyrazole | Acyl (e.g., Acetyl) | Aryl, Alkyl | Loss of the N-acyl group, followed by amide cleavage | Pyrazolium cation, Pyrazole acylium ion | |
| Pyrazole Carboxamides with Electron-Withdrawing Groups (EWGs) | NO₂, CN | Aryl, Alkyl | Fragmentation directed by the EWG, Amide cleavage | Ions resulting from loss/fragmentation of the EWG, Pyrazole acylium ion | General principles of substituent effects in MS[6] |
| Pyrazole Carboxamides with Electron-Donating Groups (EDGs) | OCH₃, NH₂ | Aryl, Alkyl | Amide bond cleavage is often favored | Pyrazole acylium ion, Protonated amine | General principles of substituent effects in MS |
Experimental Protocol: A Step-by-Step Guide for LC-MS/MS Analysis
This protocol provides a general framework for the analysis of pyrazole carboxamides. Optimization will be necessary based on the specific analyte and matrix.
Caption: A typical workflow for the LC-MS/MS analysis of pyrazole carboxamides.
1. Sample Preparation:
- Objective: To extract the analyte from the matrix and remove interferences.
- Protocol for Plasma Samples:
- To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.[9][10]
2. Liquid Chromatography (LC) Separation:
- Objective: To chromatographically separate the analyte from other components in the sample.
- Typical Conditions:
- Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A typical gradient might be 5% to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Detection:
- Objective: To ionize the analyte and perform tandem mass spectrometry for detection and structural confirmation.
- Typical ESI-MS/MS Parameters:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- Gas Flows: Optimize cone and desolvation gas flows for maximum signal intensity.
- Collision Gas: Argon.
- MS/MS Mode:
- For Quantification: Multiple Reaction Monitoring (MRM). Select the precursor ion ([M+H]⁺) and one or two characteristic product ions. Optimize the collision energy for each transition.
- For Identification: Product Ion Scan. Fragment the precursor ion and acquire a full scan of the product ions to obtain a fragmentation spectrum.
4. Data Analysis:
- Quantification: Integrate the peak areas of the MRM transitions for the analyte and the internal standard. Construct a calibration curve to determine the concentration of the analyte in the sample.
- Identification: Compare the acquired product ion spectrum with reference spectra or interpret the fragmentation pattern to confirm the structure of the analyte.
Conclusion
The mass spectrometric fragmentation of pyrazole carboxamides is a predictable process governed by the interplay between the pyrazole ring and the carboxamide functionality. By understanding the fundamental fragmentation pathways and the influence of substituents, researchers can confidently identify and characterize these important molecules. The provided experimental protocol offers a robust starting point for developing sensitive and specific LC-MS/MS methods for the analysis of pyrazole carboxamides in various matrices. As with any analytical method, validation and optimization are crucial for achieving reliable and accurate results.
References
-
Kéki, S., Nagy, L., Török, J., & Zsuga, M. (2007). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1799–1808. [Link]
-
Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., Khan, M. A., Munawar, M. A., Iqbal, S., & Aslam, N. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(18), 10331-10334. [Link]
-
ResearchGate. (2025, August 6). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Retrieved from [Link]
-
Santos, L. S., et al. (2025, February 12). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]
-
Mass Frontier™, Thermo Scientific. (n.d.). Figure S20. Fragmentation pathways predicted by a mass spectra... [Diagram]. ResearchGate. Retrieved from [Link]
-
Zhang, J., et al. (2014). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 96, 253-259. [Link]
-
Rojas, L. B., et al. (2020). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Chilean Chemical Society, 65(2), 4811-4815. [Link]
-
Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Szczesniewski, A., & Adler, C. J. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies, Inc. [Link]
-
Santos, L. S., et al. (2025, February 12). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]
-
Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]
-
Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Journal of Applied Pharmaceutical Science. (2018, September 30). Simultaneous Determination of Pyrazinamide, Rifampicin, Ethambutol, Isoniazid and Acetyl Isoniazid in Human Plasma by LC-MS/MS Method. [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. [Link]
-
Hartig, J. S., et al. (2025, March 11). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Chemical Information and Modeling. [Link]
-
Vessecchi, R., et al. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(118), 97891-97918. [Link]
-
Li, Y., et al. (2025, August 26). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]
-
Agilent. (n.d.). Screening, Identification, and Quantitation of 102 Drugs in Human Whole Blood by LC/Q-TOF and LC-QQQ. [Link]
-
Wang, Y., et al. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. [Link]
-
Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]
-
Yilmaz, I., et al. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Scientific Reports, 14(1), 13589. [Link]
-
Chen, L., et al. (2015). Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. ACS Medicinal Chemistry Letters, 6(10), 1059-1064. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. BiblioBoard [openresearchlibrary.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
Unveiling the Solid-State Architecture of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide: A Comparative Crystallographic Analysis
For Immediate Release
A detailed crystallographic analysis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide, a key heterocyclic scaffold in medicinal chemistry and drug discovery, is presented herein. This guide offers a comparative study of its single-crystal X-ray structure, providing valuable insights for researchers, scientists, and drug development professionals. By juxtaposing its structural parameters with a closely related analogue, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, we aim to illuminate the subtle yet significant influence of the carboxamide moiety on the compound's solid-state conformation and intermolecular interactions.
The pyrazole ring system is a cornerstone in the development of therapeutic agents, with numerous derivatives exhibiting a wide array of biological activities.[1] Understanding the three-dimensional arrangement of atoms and the forces that govern crystal packing is paramount for rational drug design, polymorphism screening, and optimizing physicochemical properties such as solubility and bioavailability.
A Tale of Two Pyrazoles: Carboxamide vs. Carbaldehyde
The crystal structure of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide has been determined and is available in the Protein Data Bank under the accession code 5CUE. For the purpose of this comparative analysis, we will examine its key crystallographic features alongside those of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, a structurally similar compound whose crystal data has been published in Acta Crystallographica Section E.[1][2]
Crystallographic Data at a Glance
The table below summarizes the fundamental crystallographic parameters for both compounds, providing a direct comparison of their unit cell dimensions, space group, and other key refinement data.
| Parameter | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide (5CUE) | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde[1][2] |
| PDB ID | 5CUE | Not Applicable |
| Chemical Formula | C₆H₈ClN₃O | C₆H₇ClN₂O |
| Molecular Weight | 173.60 g/mol | 158.59 g/mol |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P ca2₁ | Pnma |
| a (Å) | 13.03 | 13.167 |
| b (Å) | 6.43 | 6.463 |
| c (Å) | 8.94 | 8.190 |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 749.56 | 696.9 |
| Z | 4 | 4 |
| Temperature (K) | 293 | 113 |
| Resolution (Å) | 0.83 | Not Applicable |
| R-Value | 0.048 | 0.027 (for I > 2σ(I)) |
| R-free | 0.048 | Not Applicable |
Analysis of Structural Differences:
The most striking difference lies in the space group, with the carboxamide crystallizing in the non-centrosymmetric P ca2₁ space group, while the carbaldehyde adopts the centrosymmetric Pnma space group. This fundamental distinction in crystal symmetry directly impacts the packing arrangement of the molecules in the solid state. The unit cell volume of the carboxamide is larger, which can be attributed to both the slightly larger size of the carboxamide group compared to the carbaldehyde and the different packing efficiency dictated by the respective space groups.
Experimental Workflow: From Powder to Precision
The determination of a crystal structure is a meticulous process that bridges chemical synthesis with advanced physical characterization. The following workflows provide a generalized yet comprehensive overview of the steps typically involved in obtaining high-quality single-crystal X-ray diffraction data for small organic molecules like the pyrazole derivatives discussed.
Crystallization: The Art of Inducing Order
The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step in the process.[3] Several techniques can be employed, with the choice depending on the solubility and stability of the compound.
Caption: Generalized workflow for the crystallization of small organic molecules.
Step-by-Step Crystallization Protocol (Vapor Diffusion Example):
-
Dissolution: Dissolve the purified 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide in a minimal amount of a suitable solvent in which it is readily soluble (e.g., acetone, ethyl acetate).
-
Preparation of the Crystallization Chamber: Place the solution in a small, open vial. This vial is then placed inside a larger, sealed chamber (e.g., a beaker covered with parafilm).
-
Introduction of the Anti-Solvent: Add a larger volume of an "anti-solvent" to the outer chamber. The anti-solvent should be a liquid in which the compound is poorly soluble but is miscible with the solvent (e.g., hexane, diethyl ether).
-
Incubation: Seal the chamber and leave it undisturbed in a vibration-free environment at a constant temperature.
-
Crystal Growth: The more volatile solvent from the inner vial will slowly diffuse into the anti-solvent vapor, while the anti-solvent vapor diffuses into the inner vial. This gradual change in solvent composition reduces the solubility of the compound, leading to slow crystallization.
-
Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor for analysis.
Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement
With a suitable crystal in hand, the next step is to determine its three-dimensional structure using single-crystal X-ray diffraction. This powerful analytical technique provides precise information about bond lengths, bond angles, and the overall molecular conformation.
Caption: Simplified workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Data Collection and Structure Refinement:
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Data Reduction: The raw diffraction data are processed to determine the intensities and positions of the reflections.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or the Patterson function.
-
Structure Refinement: The atomic coordinates and other parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction patterns.
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.
Conclusion and Future Directions
The comparative analysis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide and its carbaldehyde analogue highlights the profound impact of a single functional group substitution on the crystal packing and symmetry. The availability of detailed crystallographic data for such compounds is invaluable for the scientific community, enabling further computational studies, such as crystal structure prediction and the analysis of intermolecular interaction energies. This foundational knowledge can guide the design of new pyrazole derivatives with tailored solid-state properties, ultimately accelerating the drug development pipeline.
References
-
Shen, Y.-J., Xu, M., & Fan, C.-G. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. [Link]
-
Shen, Y.-J., Xu, M., & Fan, C.-G. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 67(11), o2936. [Link]
-
RCSB Protein Data Bank. (n.d.). 5CUE. Retrieved February 15, 2026, from [Link]
-
Morissette, S. L., Soukasene, S., Levinson, D., Cima, M. J., & Almarsson, Ö. (2003). Elucidation of crystal form diversity of the HIV protease inhibitor ritonavir by high-throughput crystallization. Proceedings of the National Academy of Sciences, 100(5), 2180–2184. [Link]
Sources
Comparative Bioactivity Guide: 5-Chloro vs. 5-Fluoro Pyrazole Carboxamides
[1][2]
Executive Summary: The Halogen Switch
In the optimization of 1-methyl-1H-pyrazole-4-carboxamides, the choice between a 5-chloro and a 5-fluoro substituent is rarely a simple bioisosteric swap.[1][2] It is a critical decision point that dictates the molecule's conformational landscape and metabolic fate .
-
5-Fluoro (5-F): Acts as a "Metabolic Shield."[1] It mimics hydrogen sterically, allowing the molecule to retain a planar, bioactive conformation while blocking oxidative metabolism at the susceptible C5 position.[1][2]
-
5-Chloro (5-Cl): Acts as a "Conformational Locker."[1] Its larger Van der Waals radius creates significant allylic strain with the N1-methyl group, often forcing the pyrazole ring out of coplanarity with the amide or the N1-substituent.[1][2] This is useful for inducing specific twisted binding modes but often incurs a potency penalty if the binding pocket requires planarity.
Physicochemical & Mechanistic Drivers[1][2]
The bioactivity divergence stems from three fundamental physical differences: Steric Bulk, Electronic Induction, and Bond Strength.[1][2]
Table 1: Physicochemical Comparison of C5-Substituents
| Feature | 5-Fluoro (F) | 5-Chloro (Cl) | Impact on Bioactivity |
| Van der Waals Radius | 1.47 Å | 1.75 Å | F fits in tight pockets; Cl induces steric clash with N1-Methyl.[1][2] |
| C-X Bond Length | ~1.35 Å | ~1.72 Å | Cl extends further, potentially displacing water or clashing with residues.[1][2] |
| Electronegativity | 3.98 (Pauling) | 3.16 (Pauling) | F strongly withdraws e-, lowering pKa of adjacent NH (if present) or affecting aromatic stacking. |
| C-X Bond Energy | ~485 kJ/mol | ~328 kJ/mol | F is metabolically inert (blocks CYP450); Cl is stable but less resistant to oxidative insertion than F. |
| Lipophilicity ( | +0.14 | +0.71 | Cl significantly boosts LogP, improving membrane permeability but risking solubility issues. |
The "N-Methyl Clash" Phenomenon
In 1-methyl-pyrazole-4-carboxamides (the core of SDHI fungicides like Bixafen or Fluxapyroxad), the 5-position is adjacent to the N1-methyl group.[1][2]
-
Scenario A (5-F): The small size of Fluorine allows the N-Me and C5-F to coexist with minimal distortion.[1] The molecule can adopt a planar conformation essential for
- stacking within the Quinone Binding Site (Q-site) of Complex II. -
Scenario B (5-Cl): The Chlorine atom clashes with the N-Me group (distance < 3.0 Å). To relieve this strain, the N-Me bond rotates or the ring twists, potentially disrupting the hydrogen bond network required for high-affinity binding.[1][2]
Case Study: Agrochemical SDHI Fungicides
Succinate Dehydrogenase Inhibitors (SDHIs) rely on the pyrazole-4-carboxamide core.[1]
Bioactivity Data Synthesis
Experimental comparisons in Rhizoctonia solani and Botrytis cinerea models reveal distinct profiles:
-
Potency (IC50/EC50):
-
5-F Analogues: Often equipotent or slightly superior to 5-H parents.[1][2] They maintain the binding mode but extend half-life.[1]
-
5-Cl Analogues: Frequently show reduced potency (2-10x higher EC50) compared to 5-F or 5-H analogs in standard SDHI scaffolds due to the steric penalty described above.[1][2]
-
Exception: If the N1-substituent is a phenyl ring (e.g., 1-phenyl-5-chloro...), the phenyl ring can twist to accommodate the Cl, sometimes creating a new hydrophobic interaction that restores potency [1].[1][2]
-
-
Metabolic Stability:
Diagram 1: SAR Logic Flow for 5-Position Optimization
Caption: Decision matrix for C5-substitution. 5-F is the "safe" metabolic blocker; 5-Cl is the high-risk/high-reward conformational modifier.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Regioselective Synthesis of 5-Fluoro Pyrazoles
Challenge: Synthesizing 5-fluoro-1-methyl pyrazoles often yields regioisomeric mixtures (3-F vs 5-F) that are hard to separate.[1][2] Solution: Use fluorinated alcohols (TFE or HFIP) as solvents to direct regioselectivity [2].
Step-by-Step Workflow:
-
Reagents: 4,4-difluoro-1,3-diketone derivative (1.0 eq), Methylhydrazine (1.1 eq).
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP). Crucial: Do not use Ethanol.[1][2]
-
Reaction: Stir at room temperature for 2-4 hours. The acidic nature of HFIP activates the carbonyl via H-bonding, directing the hydrazine attack to the less hindered carbonyl, favoring the 5-F isomer.[1]
-
Workup: Evaporate solvent (recyclable). Recrystallize from Hexane/EtOAc.
-
Validation: Check 19F-NMR. 5-F signal typically appears upfield relative to 3-F.[1][2]
Protocol B: Micro-Scale Antifungal Assay (SDHI Potency)
Objective: Quantify the EC50 shift between 5-Cl and 5-F variants against R. solani.
-
Preparation: Dissolve compounds in DMSO to create a 10,000 mg/L stock.
-
Media: Prepare Potato Dextrose Agar (PDA).
-
Dosing: Add compound stock to molten PDA (45°C) to achieve final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 mg/L). Pour into 90mm Petri dishes.
-
Inoculation: Place a 5mm mycelial plug of R. solani (from active margin) in the center.
-
Incubation: 25°C in dark for 48-72 hours.
-
Measurement: Measure colony diameter (cross-method). Calculate Inhibition Rate (%) =
. -
Analysis: Perform log-probit regression to determine EC50.
Diagram 2: Experimental Workflow
Caption: Integrated workflow ensuring regiochemical purity (via HFIP) before biological validation.
References
-
Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. Source: PMC / NIH Context: Discusses 1-phenyl-5-chloro derivatives and their antifungal activity against Pythium ultimum. URL:[Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry / CONICET Context: Establishes the protocol for synthesizing 5-functionalized pyrazoles with high regiocontrol. URL:[Link]
-
Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives. Source: SciSpace / Review Context: Comprehensive review of fluorinated pyrazoles in agriculture and medicine (2011-2023). URL:[Link]
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides. Source: PubMed Context:[1][2] Compares pyrazole-5-carboxamide vs pyrazole-4-carboxamide regioisomers and their insecticidal/fungicidal selectivity.[1][2] URL:[Link]
Sources
- 1. US8008232B2 - Pyrazolecarboxanilides, process for their preparation and compositions comprising them for controlling harmful fungi - Google Patents [patents.google.com]
- 2. US20080153707A1 - Pyrazolecarboxanilides, Process for Their Preparation and Compositions Comprising Them for Controlling Harmful Fungi - Google Patents [patents.google.com]
Technical Comparison of SDHI Fungicide Intermediates: Boscalid vs. Fluxapyroxad
[1][2][3][4]
Executive Summary
From Pyridine to Pyrazole: The Evolution of Carboxamide Efficacy
This guide provides a structural and functional analysis of the intermediates used in the synthesis of Boscalid (a second-generation SDHI) and Fluxapyroxad (a third-generation SDHI).[1] While both compounds inhibit Succinate Dehydrogenase (Complex II) in the mitochondrial respiratory chain, their efficacy, metabolic stability, and resistance profiles are strictly dictated by their constituent intermediates.
For the drug development professional, understanding the shift from 2-chloronicotinic acid (Boscalid) to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Fluxapyroxad) reveals the strategic medicinal chemistry used to overcome metabolic degradation and target-site mutations.[1]
Part 1: Structural Dissection of Intermediates
The efficacy of a carboxamide fungicide relies on two distinct domains: the Toxophore (Acid moiety) which binds to the anchor site, and the Hydrophobe (Amine/Biphenyl moiety) which interacts with the hydrophobic channel.[2]
The Toxophore (Acid Intermediates)
-
Boscalid: Derived from 2-chloronicotinic acid .[1][3] The pyridine ring provides a rigid scaffold, but the chlorine atom is susceptible to nucleophilic attack and metabolic displacement.
-
Fluxapyroxad: Derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFMPA) .[1] The pyrazole ring offers a different electronic profile, while the difluoromethyl (-CHF2) group acts as a bioisostere for the carbonyl oxygen in the transition state, significantly enhancing binding affinity through hydrogen bonding with the target enzyme (SDH).
The Hydrophobe (Amine Intermediates)
-
Boscalid: Uses 4'-chlorobiphenyl-2-amine .[1][3][4][5][6] A simple biphenyl bridge.[1]
-
Fluxapyroxad: Uses 3',4',5'-trifluorobiphenyl-2-amine .[1] The tri-fluorine substitution on the distal ring serves two purposes: it blocks metabolic oxidation sites (increasing half-life) and increases lipophilicity (LogP), facilitating better membrane transport.
Visualization: Structural Evolution & Synthesis Logic
Caption: Comparative synthesis workflow showing the structural evolution from Boscalid intermediates to Fluxapyroxad intermediates.
Part 2: Performance Metrics & Comparative Data
The structural modifications in Fluxapyroxad's intermediates translate directly to superior biological activity. The shift to the pyrazole-CHF2 core allows Fluxapyroxad to retain potency against strains with specific SDH mutations (e.g., H272R) that render Boscalid ineffective.
Table 1: Comparative Efficacy and Properties[10]
| Feature | Boscalid | Fluxapyroxad | Impact of Intermediate Change |
| Core Class | Pyridine-carboxamide | Pyrazole-carboxamide | Pyrazole confers tighter binding pocket fit.[1] |
| Key Acid Intermediate | 2-chloronicotinic acid | DFMPA | -CHF2 group increases metabolic stability vs -Cl.[1] |
| Key Amine Intermediate | 4'-chlorobiphenyl-2-amine | 3',4',5'-trifluorobiphenyl-2-amine | Fluorination increases lipophilicity for uptake.[1] |
| LogP (Lipophilicity) | ~2.96 | ~3.13 | Enhanced membrane permeability.[1] |
| EC50 (B. cinerea - Sensitive) | 0.38 - 3.6 mg/L | 0.01 - 0.06 mg/L | 10-100x increase in potency. |
| Resistance Profile | High risk (H272R/Y mutations) | Medium risk (Cross-resistance exists but lower) | Flexible binding overcomes some steric clashes.[1] |
Data Source Analysis: Experimental data indicates that while Boscalid requires concentrations of ~1-5 ppm to control sensitive Botrytis strains effectively, Fluxapyroxad often achieves similar inhibition at <0.1 ppm.[1] This potency allows for lower application rates, directly resulting from the higher intrinsic affinity of the DFMPA moiety for the ubiquinone binding site.
Part 3: Experimental Protocols
Protocol A: Synthesis of SDHI Standards via Acid Chloride Method
Objective: To synthesize high-purity Boscalid or Fluxapyroxad for analytical comparison using their respective intermediates.
Reagents:
-
Acid Precursor: 2-chloronicotinic acid (Boscalid) OR DFMPA (Fluxapyroxad).[1]
-
Amine Precursor: 4'-chlorobiphenyl-2-amine (Boscalid) OR 3',4',5'-trifluorobiphenyl-2-amine (Fluxapyroxad).[1]
-
Activator: Thionyl chloride (SOCl2) or Oxalyl chloride.[1]
-
Base: Triethylamine (Et3N) or Pyridine.[1]
-
Solvent: Dichloromethane (DCM) (anhydrous).[1]
Step-by-Step Methodology:
-
Activation (Acid Chloride Formation):
-
Dissolve 10 mmol of the Acid Precursor in 20 mL dry DCM.
-
Add 12 mmol Thionyl chloride dropwise at 0°C. Add a catalytic drop of DMF.
-
Reflux for 2 hours until gas evolution ceases. Evaporate solvent to yield the crude acid chloride. Validation: Check IR for shift from COOH stretch (1700 cm⁻¹) to COCl stretch (~1770 cm⁻¹).[1]
-
-
Coupling (Amidation):
-
Dissolve 10 mmol of the Amine Precursor and 12 mmol Et3N in 20 mL dry DCM.
-
Cool to 0°C.[1]
-
Add the prepared acid chloride (dissolved in 5 mL DCM) dropwise over 30 mins.
-
Allow to warm to room temperature and stir for 4 hours.
-
-
Work-up & Purification:
-
Wash reaction mixture with 1M HCl (to remove unreacted amine), then Sat. NaHCO3 (to remove unreacted acid), then Brine.
-
Dry over MgSO4 and concentrate.
-
Recrystallize from Ethanol/Heptane.[1]
-
Validation: Confirm structure via 1H-NMR.[1] For Fluxapyroxad, look for the distinct CHF2 triplet at ~6.5-7.0 ppm.[1]
-
Protocol B: In Vitro Mitochondrial Complex II Inhibition Assay
Objective: To quantify the intrinsic binding affinity (IC50) of the synthesized compounds against fungal succinate dehydrogenase.
Workflow Visualization:
Caption: Step-by-step workflow for the spectrophotometric determination of SDH inhibition.
Methodology:
-
Preparation: Isolate mitochondria from Botrytis cinerea mycelia using differential centrifugation (10,000 x g). Resuspend in phosphate buffer (pH 7.4).
-
Assay Reaction:
-
In a cuvette, mix: 50 mM Phosphate buffer, 20 mM Sodium Succinate (substrate), 50 µM Dichlorophenolindophenol (DCPIP - electron acceptor), and 1 mM Phenazine methosulfate (PMS).
-
Add test compound (Boscalid or Fluxapyroxad) in DMSO at varying concentrations (0.001 to 100 µM).[1]
-
-
Measurement:
-
Initiate reaction by adding mitochondrial fraction.[1]
-
Monitor the reduction of DCPIP (blue to colorless) by measuring absorbance decrease at 600 nm for 5 minutes.
-
-
Calculation:
References
-
Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea. National Institutes of Health (NIH). Available at: [Link][1]
-
The binding mode of benzovindiflupyr, isopyrazam, fluxapyroxad... with Sc-Sdh complex. ResearchGate.[1] Available at: [Link][1]
-
PubChem Compound Summary for CID 16095400: Fluxapyroxad. National Center for Biotechnology Information.[1] Available at: [Link][1]
Sources
- 1. Fluxapyroxad | C18H12F5N3O | CID 16095400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 5. Boscalid Intermediate Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]
- 6. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka | Patsnap [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Baseline Sensitivity to and Succinate Dehydrogenase Activity and Molecular Docking of Fluxapyroxad and SYP-32497 in Rice Sheath Blight (Rhizoctonia solani AG1-IA) in China [mdpi.com]
A Comparative Guide to the UV-Vis Absorption Maxima of 5-Chloro-1,3-Dimethylpyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives stand out for their vast therapeutic potential and diverse applications.[1][2] Among these, 5-chloro-1,3-dimethylpyrazole serves as a crucial scaffold for the synthesis of novel compounds with applications ranging from agrochemicals to pharmaceuticals.[3] A key characteristic in the development and analysis of these compounds is their electronic absorption profile, typically determined by UV-Vis spectroscopy. This guide provides a comprehensive overview of the UV-Vis absorption maxima (λmax) of various 5-chloro-1,3-dimethylpyrazole compounds, offering insights into the influence of substitution and solvent effects, supported by experimental data and protocols.
The Significance of UV-Vis Spectroscopy in Pyrazole Chemistry
UV-Vis spectroscopy is a fundamental analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[4] This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength at which maximum absorption occurs (λmax) is a characteristic feature of a molecule's electronic structure. For conjugated systems like pyrazoles, the π → π* and n → π* transitions are of particular interest. The position and intensity of these absorption bands are highly sensitive to the molecular structure, including the nature of substituents and the polarity of the solvent.[5] Understanding these spectral properties is crucial for quality control, reaction monitoring, and predicting the photophysical behavior of novel pyrazole derivatives.
Factors Influencing the UV-Vis Absorption Maxima of 5-Chloro-1,3-Dimethylpyrazole Derivatives
The UV-Vis absorption characteristics of 5-chloro-1,3-dimethylpyrazole compounds are primarily dictated by the nature of the substituent at the C4 position and the solvent used for analysis.
The Role of Substituents at the C4 Position
The electronic nature of the substituent at the 4-position of the pyrazole ring plays a pivotal role in modulating the λmax. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), formyl (-CHO), and cyano (-CN) are strong EWGs. They tend to extend the conjugation of the pyrazole ring and lower the energy of the LUMO. This reduced HOMO-LUMO gap results in a bathochromic shift (a shift to longer wavelengths) of the λmax for π → π* transitions.
-
Electron-Donating Groups (EDGs): Groups such as amino (-NH2) and hydroxyl (-OH) are EDGs. They increase the electron density of the pyrazole ring, raising the energy of the HOMO. This also leads to a smaller HOMO-LUMO gap and a bathochromic shift in the λmax.
-
Halogens: Halogens like iodine (-I) can exhibit a dual effect. While they are inductively electron-withdrawing, they can also donate electron density through resonance. Their overall impact on the λmax will depend on the balance of these effects.
The Influence of Solvent Polarity
The polarity of the solvent can significantly impact the λmax by stabilizing the ground and/or excited states of the molecule differently.[5]
-
π → π Transitions:* In these transitions, the excited state is generally more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic shift (red shift) in the λmax.
-
n → π Transitions:* For n → π* transitions, the ground state is typically more stabilized by polar solvents through hydrogen bonding or dipole-dipole interactions. This increases the energy gap between the ground and excited states, resulting in a hypsochromic shift (blue shift) to shorter wavelengths.
Comparative UV-Vis Absorption Data
| Substituent at C4 | Compound Name | Solvent | λmax (nm) | Reference |
| -I | 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole | Not Specified | Not Specified | [6] |
| -CHO | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | Not Specified | Not Specified | [3] |
| -N=N-p-tolyl | 5-chloro-1,3-dimethyl-4-(p-tolylazo)pyrazole | Not Specified | Not Specified | [7] |
| -NO2 | 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole | Not Specified | Not Specified | [8][9] |
Note: Specific λmax values for these compounds were not explicitly stated in the provided search results, but their synthesis and characterization have been reported, indicating that such data exists in the full publications.
A study on related arylazo pyrazole compounds provides insight into the expected absorption ranges. For instance, various 5-(substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones exhibit absorption maxima in the range of 231-447 nm depending on the substituent and solvent, with distinct bands corresponding to π→π* and n→π* transitions.[10] Similarly, other azo dyes based on different heterocyclic cores show significant solvent-dependent shifts in their λmax.[11]
Experimental Protocol for Determining UV-Vis Absorption Maxima
To ensure accurate and reproducible results, the following detailed protocol for determining the UV-Vis absorption maxima of 5-chloro-1,3-dimethylpyrazole compounds is recommended.
I. Materials and Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, cyclohexane). The choice of solvent should be based on the solubility of the compound and the desired polarity for the study.
-
Analyte: A pure sample of the 5-chloro-1,3-dimethylpyrazole derivative.
-
Volumetric flasks and pipettes: Class A for accurate preparation of solutions.
-
Analytical balance: For precise weighing of the analyte.
II. Step-by-Step Methodology
-
Solution Preparation:
-
Accurately weigh a small amount of the 5-chloro-1,3-dimethylpyrazole derivative.
-
Dissolve the compound in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).
-
From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) using the same solvent.
-
-
Instrument Setup and Calibration:
-
Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.
-
Set the desired wavelength range for the scan (e.g., 200-600 nm).
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in both the sample and reference holders and run a baseline correction to zero the instrument.
-
-
Sample Measurement:
-
Rinse a clean quartz cuvette with a small amount of the most dilute sample solution and then fill the cuvette with the solution.
-
Place the sample cuvette in the sample holder of the spectrophotometer.
-
Initiate the scan to record the absorbance spectrum.
-
Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
-
Repeat the measurement for the other concentrations to ensure consistency and to check for any concentration-dependent effects.
-
-
Data Analysis and Reporting:
-
Record the λmax value(s) for the compound in the specific solvent.
-
If performing quantitative analysis, create a calibration curve by plotting absorbance at λmax versus concentration.
-
Report the results, clearly stating the compound, solvent, and the determined λmax.
-
III. Causality Behind Experimental Choices
-
Choice of Solvent: The solvent must be transparent in the wavelength range of interest and should not react with the analyte. Using a range of solvents with varying polarities (e.g., cyclohexane, ethanol, acetonitrile) is crucial for investigating solvatochromic effects.[5]
-
Concentration: The concentration of the analyte should be adjusted to ensure that the absorbance at λmax falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units) to adhere to the Beer-Lambert Law.
-
Baseline Correction: Running a baseline with the pure solvent is essential to eliminate any absorbance contributions from the solvent and the cuvette itself, ensuring that the measured spectrum is solely due to the analyte.
Visualizing the Workflow and Molecular Structure
To further clarify the experimental process and the molecular scaffold of interest, the following diagrams are provided.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. spectrabase.com [spectrabase.com]
- 8. PubChemLite - 5-chloro-1,3-dimethyl-4-nitro-1h-pyrazole (C5H6ClN3O2) [pubchemlite.lcsb.uni.lu]
- 9. 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | CAS 13551-73-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
Technical Comparison Guide: TLC Visualization of Pyrazole Carboxamides
Topic: TLC Visualization Stains for Pyrazole Carboxamides Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Visualization Challenge
Pyrazole carboxamides represent a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and agrochemicals. While the pyrazole core typically imparts UV activity, relying solely on UV (254 nm) visualization is insufficient for complex mixtures or when assessing the integrity of the carboxamide moiety.
This guide moves beyond generic "dip and heat" lists. We analyze the mechanistic specificity of stains targeting the nitrogen-rich pyrazole core versus the amide functionality, providing a self-validating decision matrix for your workflow.
Mechanistic Basis of Visualization
To select the correct stain, one must understand the chemical behavior of the functional groups on the silica surface.
The Pyrazole Core (Aromatic Heterocycle)
-
Electronic Nature: Pyrazoles are electron-rich aromatic systems but less basic (pKa ~2.5) than pyridines.[1]
-
Visualization Strategy: They strongly quench fluorescence at 254 nm. For chemical staining, they require oxidative stains (PMA/CAM) or specific complexation (Iodine).
The Carboxamide Moiety (R-CO-NR'R'')
-
Electronic Nature: The amide bond is robust and difficult to oxidize compared to alcohols or aldehydes.
-
Visualization Strategy:
-
Primary/Secondary Amides: Contain an N-H bond susceptible to chlorination.
-
Tertiary Amides: Lacking N-H, they are chemically inert to N-halogenation stains.
-
Decision Matrix & Workflow
The following logic flow ensures you choose the most information-rich visualization method for your specific pyrazole derivative.
Figure 1: Strategic selection of TLC stains based on amide substitution and UV activity.
Comparative Analysis of Stains
| Feature | Chlorine-Tolidine | Ceric Ammonium Molybdate (CAM) | Phosphomolybdic Acid (PMA) | Dragendorff’s Reagent |
| Target Moiety | Amides (N-H), Ureas, Carbamates | Universal (Oxidizable groups) | Universal (Lipids, Heterocycles) | Basic Nitrogen (3° Amines) |
| Specificity | High (Distinguishes amides from other spots) | Low (Stains almost everything) | Low | High (Alkaloids/Bases) |
| Sensitivity | High (< 1 µg) | High (< 1 µg) | Moderate | Moderate |
| Mechanism | N-Chlorination | Oxidation of analyte by Ce(IV) | Reduction of Mo(VI) to Mo(V) | K[BiI4] complex formation |
| Stability | Plate fades quickly | Permanent after heating | Permanent after heating | Fades (can be fixed) |
| Safety | Carcinogenic (Requires fume hood) | Corrosive (H2SO4) | Corrosive | Toxic (Heavy Metals) |
Detailed Experimental Protocols
Method A: The "Amide Specialist" (Chlorine-Tolidine)
Best For: Confirming the presence of a primary or secondary amide. Mechanism: This is a two-step reaction. First, chlorine gas converts the amide N-H to a chloramide (N-Cl). Second, the N-Cl oxidizes o-tolidine to a blue quinonoid complex.
Reagents:
-
Chlorine Source: Mix 10 mL of 10% KMnO4 and 10 mL of 10% HCl in a glass chamber (generates Cl2 gas).
-
Stain Solution: Dissolve 160 mg o-tolidine in 30 mL glacial acetic acid; dilute to 500 mL with distilled water; add 1 g KI.
Protocol:
-
Elution: Run TLC and dry completely.
-
Chlorination: Place the dry plate in the Cl2 chamber for 15–20 minutes.
-
Critical Step: The plate must be exposed long enough to form the N-Cl bond.
-
-
Desorption: Remove plate and air dry in a fume hood for 5–10 minutes.
-
Why: You must remove excess free Cl2. If you spray too early, the entire background turns blue.
-
-
Visualization: Spray with the o-tolidine solution.[2]
-
Result: Amides appear as dark blue spots on a white background.
Safety Warning: o-Tolidine is a carcinogen. Handle in a fume hood with double gloves. For a safer alternative, use TMB (3,3',5,5'-tetramethylbenzidine) following the same protocol.
Method B: The "Universal Oxidizer" (CAM Stain)
Best For: General purity checks; detecting tertiary amides or non-amide impurities.
Reagents:
-
Cerium(IV) sulfate (2 g)
-
Ammonium molybdate (50 g)
-
Conc. H2SO4 (50 mL)
-
Water (450 mL)
Protocol:
-
Dip: Submerge the plate quickly into the CAM solution.
-
Drain: Wipe the back of the plate; allow excess to drip off.
-
Heat: Heat with a heat gun at 150°C–200°C.
-
Result: Pyrazole carboxamides typically appear as dark blue/black spots on a light blue background.
Method C: The "Nitrogen Check" (Dragendorff’s Reagent)
Best For: Pyrazoles with basic side chains (e.g., amino-alkyl groups). Note: The pyrazole ring itself (pKa ~2.5) is often too weakly basic to stain strongly with Dragendorff’s unless substituted with electron-donating groups.
Protocol:
-
Spray: Spray the plate with Dragendorff’s reagent (commercially available or Munier modification).
-
Result: Orange/Red spots on a yellow background. No heating required.[3]
Troubleshooting & Optimization
"The entire plate turned blue!" (Chlorine-Tolidine)[4][5]
-
Cause: Insufficient desorption of chlorine gas.
-
Fix: Increase the airing time after the Cl2 chamber step. Verify by smelling the plate (wafting) – if it smells of pool water, it's not ready.
"My pyrazole didn't stain with Dragendorff."
-
Cause: The pyrazole nitrogen lone pair is part of the aromatic sextet (pyrrole-like N) or too weakly basic (pyridine-like N).
-
Fix: Switch to Iodine Chamber . Iodine forms charge-transfer complexes with aromatic
-systems regardless of basicity.
"Spots are fading."[6][7]
-
Cause: Reversible complexation (Iodine) or oxidation (Tolidine).
-
Fix: Circle spots immediately with a pencil.[4] For permanent records, use CAM or PMA and char thoroughly.
References
-
Reindl, F., & Hoppe, W. (1954).[2] New Methods for the Detection of Amides and Peptides. Chemische Berichte.
-
Reach Devices. (n.d.). TLC Stains: Recipes and Mechanisms.
-
University of Rochester. (n.d.). TLC Stains and Dips: Comprehensive Guide.
-
Merck KGaA. (2024). TLC Visualization Reagents and Protocols.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide
As a Senior Application Scientist, my goal is to empower your research not only through high-quality reagents but also by ensuring you have the critical information to manage them safely from acquisition to disposal. The handling of specialized chemical compounds like 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide demands a rigorous adherence to safety and regulatory protocols. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety science and regulatory compliance.
Hazard Profile and Risk Assessment
Understanding the inherent risks of a compound is the first step toward safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact carboxamide is not available, we can extrapolate a reliable hazard profile from closely related structures, such as 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide and other chlorinated pyrazole derivatives.
The primary risks associated with this class of compounds stem from their reactivity and the presence of a chlorinated heterocyclic ring. Upon combustion, these compounds will produce hazardous decomposition products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and, critically, hydrogen chloride (HCl) gas[1].
| Potential Hazard | Classification (Anticipated) | Rationale and Safety Implication |
| Skin Corrosion/Irritation | Category 2 | Direct contact can cause skin irritation. Impervious gloves and a lab coat are mandatory[2]. |
| Serious Eye Damage/Irritation | Category 2 | The compound is expected to be a serious eye irritant. Chemical safety goggles are essential[2][3]. |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Ingestion can be harmful. Do not eat, drink, or smoke in the laboratory[3][4]. |
| Respiratory Irritation | Specific Target Organ Toxicity (Single Exposure) - Category 3 | Inhalation of dust may irritate the respiratory system. Handle in a well-ventilated area or chemical fume hood[2][5]. |
| Environmental Hazard | Very toxic to aquatic life | Many complex organic molecules can have long-lasting effects on the environment. It should not be released into the environment[2]. |
The Regulatory Imperative: RCRA and "Cradle-to-Grave" Responsibility
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) [6][7]. This act establishes a "cradle-to-grave" management system, meaning the generator of the waste (your institution) is legally responsible for it from creation to its final, safe disposal[6].
Disposing of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide via standard trash or sewer systems is a violation of these regulations and poses a significant threat to human health and the environment[8]. All disposal procedures must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures compliance and safety throughout the waste lifecycle in your laboratory.
Step 1: Waste Identification and Segregation
Proper segregation is paramount. This compound should be collected as a distinct solid hazardous waste.
-
Action: Designate a specific, clearly labeled container for "Halogenated Organic Solid Waste."
-
Causality: Do not mix this waste with non-halogenated solvents, aqueous waste, or other incompatible chemicals. Under the EPA's "Mixture Rule," combining a hazardous waste with a non-hazardous one renders the entire mixture hazardous, increasing disposal costs and complexity[6].
Step 2: Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the appropriate PPE.
-
Action: At a minimum, wear:
-
Causality: This PPE minimizes the risk of exposure through skin contact, eye splashes, or contamination of personal clothing, which are the primary exposure routes for a solid chemical of this nature[10].
Step 3: Waste Accumulation and Labeling
All hazardous waste must be accumulated in appropriate, sealed containers that are correctly labeled.
-
Action:
-
Place the waste in a chemically compatible, sealable container (e.g., a wide-mouth HDPE or glass jar).
-
Ensure the container is in good condition with no leaks or cracks.
-
Affix a "Hazardous Waste" label provided by your EHS department.
-
Fill out the label completely, listing all constituents by their full chemical name. Do not use abbreviations or formulas[11].
-
Keep the container sealed except when adding waste. Store it in a designated satellite accumulation area.
-
-
Causality: Proper labeling is a legal requirement that ensures safe handling, storage, and transport by EHS personnel and the final disposal facility. It communicates the specific hazards of the container's contents.
Step 4: Arranging for Professional Disposal
This is a non-negotiable step. Laboratory personnel are not authorized to perform final chemical disposal.
-
Action: Once the waste container is full or you no longer need to accumulate this waste stream, contact your institution's EHS department to schedule a waste pickup[12].
-
Causality: EHS professionals are trained to manage the logistics and legal paperwork required for transporting and disposing of hazardous materials in compliance with RCRA and Department of Transportation (DOT) regulations.
Step 5: Decontamination and Empty Container Management
An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.
-
Action:
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or methanol).
-
Collect the first two rinses as hazardous waste and place them in the appropriate "Halogenated Organic Liquid Waste" container. The third rinse can often be disposed of with regular solvent waste, but confirm with your EHS plan[11].
-
After triple-rinsing and air-drying, completely deface or remove the original chemical label[12].
-
The clean, de-labeled container may now be disposed of in the regular laboratory glassware or plastic recycling stream[12].
-
-
Causality: This procedure ensures that residual chemical does not pose a hazard to custodial staff or enter the environment. The rinsate is considered hazardous because it is "derived-from" a hazardous waste[6].
The Science of Disposal: High-Temperature Incineration
For chlorinated organic compounds like 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide, the industry-standard and most environmentally sound disposal method is high-temperature incineration in a specialized hazardous waste facility[10].
The process involves combustion at temperatures typically between 850°C and 1500°C[13]. This thermal oxidation breaks the compound down into its constituent atoms, which then reform into stable gases[14].
-
Complete Combustion: The goal is the complete oxidation of the organic material into carbon dioxide (CO2) and water (H2O)[15].
-
Acid Gas Neutralization: The chlorine content is converted primarily to hydrogen chloride (HCl) gas[13][14]. This highly corrosive gas cannot be released into the atmosphere. Modern incinerators employ sophisticated "scrubbing" systems, where the flue gas is passed through an aqueous base solution (e.g., calcium hydroxide) to neutralize the HCl, converting it into harmless salts and water[13]. Advanced thermal oxidizer systems can achieve over 99% removal of HCl from flue gases[15].
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If in a fume hood, do not turn it off.
-
Don PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Contain and Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad). Do not use combustible materials like paper towels for large spills.
-
Collect Waste: Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container[2][16].
-
Decontaminate: Clean the spill area with a suitable solvent and soap and water. Collect cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide.
References
-
Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. The University of Chicago. Retrieved from [Link]
-
Wikipedia. (2024). Hazardous waste in the United States. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2000, February). RCRA, Superfund & EPCRA Call Center Training Module: Hazardous Waste Incinerators. Retrieved from [Link]
- Gries, R., et al. (1991). Preparation of pyrazole and its derivatives. U.S. Patent No. US4996327A. Google Patents.
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
- Klooster, H. (1980). Process for the incineration of chlorinated organic materials. U.S. Patent No. US4215095A. Google Patents.
-
John Zink Hamworthy Combustion. (n.d.). Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems. Retrieved from [Link]
-
Environmental Health & Safety (EHS), The University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from [Link]
- Oppelt, E. T. (1993).
-
3B Scientific Corporation. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
- Melnick, W. S. (1987). Ocean Incineration of Hazardous Wastes. Scholarship Repository.
-
KISHIDA CHEMICAL CO., LTD. (2022, February 3). Safety Data Sheet: 1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
- Naimi, A., et al. (2021).
- International Journal of Pharmacognosy. (2014, January 21).
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-1,3-dimethyl-n-phenyl-1h-pyrazole-4-carboxamide. PubChem. Retrieved from [Link]
- MDPI. (2023, September 13).
- Abdel-Wahab, B. F., et al. (2018).
-
United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Hazardous waste in the United States - Wikipedia [en.wikipedia.org]
- 7. epa.gov [epa.gov]
- 8. acs.org [acs.org]
- 9. unodc.org [unodc.org]
- 10. jwpharmlab.com [jwpharmlab.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 14. epa.gov [epa.gov]
- 15. Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems | John Zink [johnzink.com]
- 16. kishida.co.jp [kishida.co.jp]
Personal protective equipment for handling 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide
Topic:
Core Directive & Operational Context
Compound Identity:
-
Chemical Name: 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide[1][2][3][4]
-
Role: Key intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Furametpyr).
-
Physical State: White to off-white solid.[5]
Operational Philosophy: Safety with this compound is governed by its status as a halogenated heterocyclic amide. While not highly volatile, its fine particulate nature during weighing and transfer presents an inhalation risk. The presence of the chlorine atom and the pyrazole ring mandates handling it as a potential irritant and sensitizer. This guide prioritizes containment at the source over reliance solely on PPE.
Risk Assessment & Hazard Identification
GHS Classification (Derived from Structural Analogs & SDS Data):
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[6]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
Critical Exposure Pathways:
-
Inhalation: Fine dust generation during weighing is the highest risk.
-
Dermal Contact: Transfer of solid residue from gloves to skin/face.
-
Ocular: Airborne dust or splash from reaction mixtures.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundancy system. If one barrier fails (e.g., a glove tears), the secondary protocol (engineering control) protects the user.
| Zone | PPE Requirement | Technical Specification & Rationale |
| Respiratory | Primary: Fume HoodSecondary: N95/P100 | Rationale: The compound is a solid irritant. Protocol: All open handling must occur in a certified chemical fume hood. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 or P100 respirator is mandatory to prevent inhalation of particulates. |
| Hand Protection | Nitrile Gloves (Double-gloving recommended) | Spec: Minimum thickness 0.11 mm (4-5 mil).Rationale: Nitrile provides excellent resistance to solid organic amides. Change Schedule: Replace outer gloves immediately upon contamination or every 2 hours. |
| Eye Protection | Chemical Splash Goggles | Rationale: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against airborne dust. |
| Body Protection | Lab Coat (Cotton/Poly blend) | Spec: Must button to the neck and extend to the knees. Rationale: Prevents accumulation of dust on street clothes. |
| Footwear | Closed-toe, non-absorbent | Rationale: Leather or synthetic leather prevents chemical absorption if a spill falls to the floor. |
PPE Selection Logic (Visualization)
This decision tree guides the researcher through the correct PPE selection based on the specific activity being performed.
Caption: Decision logic for selecting PPE based on operational activity and engineering control availability.
Operational Handling Protocol
Phase 1: Weighing & Transfer
-
Engineering Control: Use a static-free balance enclosure inside a fume hood.
-
Technique:
-
Place the receiving vessel (flask/vial) inside the hood.
-
Open the stock container only inside the hood.
-
Use a disposable spatula to transfer the solid.
-
Critical Step: Wipe the threads of the stock container with a Kimwipe dampened with ethanol before closing to prevent crystal buildup that could compromise the seal.
-
Phase 2: Reaction Setup
-
Solvent Choice: When dissolving 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide, common solvents include Dichloromethane (DCM) or Ethyl Acetate.
-
Caution: If using DCM, standard nitrile gloves degrade quickly (breakthrough < 5 mins). Double glove or use Silver Shield® laminate gloves if prolonged contact with the solution is expected.
Phase 3: Waste Disposal & Decontamination
-
Solid Waste: Dispose of contaminated gloves, paper towels, and solid residue in a container labeled "Hazardous Waste - Solid - Toxic/Irritant" .
-
Liquid Waste: Reaction mixtures must go into "Halogenated Organic Waste" due to the chlorine substituent on the pyrazole ring.
-
Decontamination: Wipe down the work area with 70% Ethanol or Isopropanol. The compound is moderately soluble in alcohols, making them effective for cleaning surfaces.
Safe Handling Workflow (Visualization)
Caption: Step-by-step workflow ensuring containment from storage to disposal.
Emergency Response
-
Eye Contact: Immediately flush with water for 15 minutes. Hold eyelids open. Seek medical attention if irritation persists.
-
Skin Contact: Wash with soap and water.[7] Do not use solvents (like acetone) to clean skin, as this may increase absorption.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
-
Spill Cleanup:
-
Evacuate non-essential personnel.
-
Don full PPE (Goggles, Double Nitrile Gloves, Lab Coat, N95).
-
Wet Wipe Method: Do not dry sweep. Cover the spill with a wet paper towel (ethanol or water) to prevent dust generation, then scoop up the material.
-
References
-
PubChem. (2025).[6] Furametpyr (Related Compound Data). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. 1216206-54-0|N-[(5-chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl]-n-ethylamine|BLD Pharm [bldpharm.com]
- 2. 27006-76-4|5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. 27006-83-3|5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride|BLD Pharm [bldpharm.com]
- 4. 128564-56-7|5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 5. jocpr.com [jocpr.com]
- 6. Furametpyr | C17H20ClN3O2 | CID 3083543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
